molecular formula C13H11NO2 B3224206 2-Methoxy-5-phenylpyridine-4-carboxaldehyde CAS No. 1227582-94-6

2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Cat. No.: B3224206
CAS No.: 1227582-94-6
M. Wt: 213.23 g/mol
InChI Key: JFHYGKVPXSFHQL-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenylpyridine-4-carboxaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxy-5-phenylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13-7-11(9-15)12(8-14-13)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHYGKVPXSFHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS: 1227582-94-6) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents.[1][2][3] Structurally, it features a pyridine core decorated with a methoxy group at the C2 position, a phenyl ring at C5, and a reactive formyl (aldehyde) group at C4.

This specific substitution pattern renders the molecule highly valuable for Fragment-Based Drug Discovery (FBDD) . The aldehyde moiety serves as a versatile "chemical handle" for reductive amination or condensation reactions, while the 2-methoxy-5-phenylpyridine scaffold provides a lipophilic, privileged structure often found in kinase inhibitors and GPCR modulators.

Part 1: Chemical Identity & Physical Properties[5][6][7][8]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-Methoxy-5-phenylpyridine-4-carbaldehyde
CAS Number 1227582-94-6
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES COC1=NC=C(C2=CC=CC=C2)C(C=O)=C1
InChI Key JFHYGKVPXSFHQL-UHFFFAOYSA-N
Physical Characteristics

Note: Experimental values for this specific intermediate are rare in open literature; data below combines available vendor specifications and predicted physicochemical properties based on structural analogs.

PropertyValue / Description
Physical State Solid (Powder or Crystalline)
Color White to Off-white / Pale Yellow
Melting Point Predicted: 65–85 °C (Analogous biaryls typically solid at RT)
Boiling Point Predicted: ~360 °C at 760 mmHg
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Conj.[1][4][5][6] Acid) ~2.5 (Pyridine nitrogen is less basic due to inductive effect of oxygen)

Part 2: Synthesis Methodologies

The synthesis of this compound typically follows a modular approach, allowing for the introduction of the phenyl ring via cross-coupling. The most robust industrial route involves a Suzuki-Miyaura coupling of a halogenated precursor.

Primary Route: Suzuki Cross-Coupling

This method is preferred for its high yield and functional group tolerance. It utilizes 5-Bromo-2-methoxypyridine-4-carboxaldehyde as the electrophile.

Reagents:

  • Substrate: 5-Bromo-2-methoxypyridine-4-carboxaldehyde (CAS 936011-17-5).[7]

  • Boronate: Phenylboronic acid (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%).
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Protocol:

  • Charge: In a reaction vessel, combine the bromo-pyridine precursor (1.0 eq) and phenylboronic acid (1.2 eq).

  • Degas: Dissolve in the solvent mixture and sparge with Nitrogen/Argon for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add the Palladium catalyst and base.

  • Reflux: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via TLC/LC-MS for the consumption of the bromide.

  • Workup: Cool to RT, dilute with Ethyl Acetate, and wash with brine. Dry over

    
    .[8]
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) yields the target aldehyde.

Alternative Route: Formylation of Biaryl Scaffold

If the biaryl core (2-methoxy-5-phenylpyridine) is already available, the aldehyde can be introduced via lithiation.

  • Lithiation: Treat 2-methoxy-5-phenylpyridine with LDA or n-BuLi at -78 °C. The C4 position is activated by the adjacent pyridine nitrogen and the inductive effect of the C3/C5 substituents.

  • Quench: Add dry DMF (N,N-Dimethylformamide).

  • Hydrolysis: Acidic workup releases the aldehyde.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_alt Alternative Route Start Precursor: 5-Bromo-2-methoxy- pyridine-4-carboxaldehyde Reaction Suzuki Coupling (Dioxane/H2O, 90°C) Start->Reaction Reagents Reagents: Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Reaction Workup Workup: Extraction (EtOAc) Brine Wash Reaction->Workup Product Target: 2-Methoxy-5-phenyl- pyridine-4-carboxaldehyde Workup->Product AltStart 2-Methoxy-5- phenylpyridine AltStep 1. LDA, -78°C 2. DMF AltStart->AltStep AltStep->Product

Caption: Modular synthesis via Suzuki coupling (Solid lines) vs. direct formylation (Dotted lines).

Part 3: Chemical Reactivity & Applications

The molecule's utility stems from its dual reactivity: the electrophilic aldehyde and the nucleophilic/modifiable pyridine ring .

Aldehyde Transformations (The "Handle")

The C4-aldehyde is the primary site for diversification in medicinal chemistry.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of reducing agents (

    
     or 
    
    
    
    ) yields benzylic amines. This is the most common reaction to attach solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.
  • Oxidation: Treatment with

    
     (Pinnick oxidation) yields the corresponding carboxylic acid , useful for amide coupling.
    
  • Condensation: Reaction with hydrazine or hydroxylamine yields hydrazones or oximes, often used to freeze the conformation or as intermediates for heterocycle formation (e.g., triazoles).

Pyridine Ring Chemistry
  • Methoxy Hydrolysis: The 2-methoxy group acts as a masked pyridone. Heating in strong acid (HCl/HBr) or treatment with

    
     converts the methoxy group to a 2-pyridone  (lactam). This tautomeric switch can significantly alter hydrogen bonding capability and solubility.
    
  • Electrophilic Substitution: The 5-phenyl ring is electron-rich, while the pyridine ring is electron-deficient. Electrophilic aromatic substitution (e.g., nitration, halogenation) will preferentially occur on the phenyl ring (para/ortho positions) rather than the pyridine core.

Reactivity Map

ReactivityMap Core 2-Methoxy-5-phenyl- pyridine-4-carboxaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Aldehyde C4 Oxid Pinnick Oxidation (NaClO2) Core->Oxid Aldehyde C4 Hydrolysis Acid Hydrolysis (HBr or BBr3) Core->Hydrolysis Methoxy C2 SEAr Electrophilic Subst. (Halogenation) Core->SEAr Phenyl Ring Amine Benzylic Amines (Drug Linker) RedAm->Amine Acid Carboxylic Acid (Amide Precursor) Oxid->Acid Pyridone 2-Pyridone (H-Bond Donor) Hydrolysis->Pyridone PhenylSub Phenyl-Substituted Derivatives SEAr->PhenylSub

Caption: Divergent synthesis pathways: C4-Aldehyde for chain extension, C2-Methoxy for core modification.

Part 4: Handling & Safety[13]

While specific toxicological data for this exact intermediate is limited, standard safety protocols for pyridine aldehydes apply.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The aldehyde moiety can be a sensitizer.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

  • Disposal: Dispose of as hazardous organic waste. Do not release into drains.[9]

References

  • Sigma-Aldrich. this compound Product Page. (Accessed 2026).[7][8] Link

  • BenchChem. Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide. (Analogous chemistry for methoxy-pyridine-aldehydes). Link

  • ChemicalBook. 2-Methoxy-pyridine-4-carbaldehyde (CAS 72716-87-1) Properties and Synthesis. (Homolog data). Link

  • PubChem. Compound Summary: 3-Methoxy-5-phenylpyridine-4-carbaldehyde. National Library of Medicine. Link

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes. Molecules, 2023.[10][11] (Protocol validation for aldehyde function). Link

Sources

2-Methoxy-5-phenylpyridine-4-carboxaldehyde: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern drug discovery, functionalized pyridine derivatives serve as indispensable scaffolds due to their favorable pharmacokinetic properties and predictable reactivity. This technical whitepaper provides an in-depth analysis of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde , detailing its exact physicochemical properties (molecular weight and formula), structural rationale, and validated synthetic workflows. Designed for researchers and drug development professionals, this guide bridges theoretical chemistry with bench-level execution.

Physicochemical Profiling & Structural Rationale

Understanding the exact molecular parameters of a building block is the first step in predicting its behavior in complex synthetic cascades. This compound (often synonymized as 2-methoxy-5-phenylisonicotinaldehyde) is a multi-functionalized heterocycle [1].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, essential for stoichiometric calculations and analytical validation [1, 2].

PropertyValue
Chemical Name This compound
CAS Number 1227582-94-6
Linear Formula C₁₃H₁₁NO₂
Molecular Weight 213.24 g/mol
Exact Mass 213.0789 Da
Primary Reactive Site C4-Carboxaldehyde (Electrophilic center)
Mechanistic Significance of Functional Groups

As an Application Scientist, I evaluate scaffolds based on their structural activity relationship (SAR) potential. This specific molecule is engineered with three distinct vectors:

  • The Pyridine Core: Acts as a fundamental hydrogen-bond acceptor, crucial for target protein engagement.

  • C2-Methoxy Group: An electron-donating group (EDG) via resonance, which modulates the pKa of the pyridine nitrogen, rendering it less basic than an unsubstituted pyridine. This is highly advantageous for preventing off-target hERG liabilities in drug candidates.

  • C5-Phenyl Ring: Provides a robust lipophilic vector. Its proximity to the C4-aldehyde creates a sterically constrained environment that can be exploited to enforce specific conformations in downstream products.

Synthetic Methodology: A Self-Validating Protocol

To incorporate this scaffold into a drug discovery pipeline, one must either source it or synthesize it de novo. The most reliable construction of the C5-phenyl linkage is via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Rationale Behind the Experimental Design

We utilize 5-bromo-2-methoxypyridine-4-carboxaldehyde and phenylboronic acid. The choice of Pd(dppf)Cl₂ as the catalyst is deliberate: the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst poisoning by the coordinating pyridine nitrogen. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Experimental Workflow

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with 5-bromo-2-methoxypyridine-4-carboxaldehyde (1.0 eq) and phenylboronic acid (1.2 eq).

  • Causality: A slight excess of boronic acid compensates for potential protodeboronation under basic conditions.

  • Add K₂CO₃ (2.5 eq) and suspend the mixture in a 4:1 mixture of 1,4-Dioxane and deionized H₂O.

  • Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) species.

Step 2: Catalysis & Heating

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive pressure of Argon.

  • Seal the flask and heat to 85–90 °C for 4–6 hours. Monitor the reaction via TLC or LC-MS.

  • Self-Validation: The disappearance of the starting bromide mass (M+H) and the appearance of the 214.24 m/z peak (M+H for the product) confirms conversion.

Step 3: Workup & Purification

  • Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine (3x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure this compound.

SynthWorkflow A 5-Bromo-2-methoxy pyridine-4-carboxaldehyde C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Phenylboronic Acid B->C D Crude Mixture C->D E Purification (Silica Gel) D->E F 2-Methoxy-5-phenylpyridine -4-carboxaldehyde E->F

Synthetic workflow for this compound via Suzuki coupling.

Downstream Applications in Drug Discovery

The true value of this compound lies in the extreme versatility of the C4-aldehyde group. Aldehydes are privileged electrophiles in medicinal chemistry, allowing for rapid diversification into various pharmacophores.

Reductive Amination

By reacting the compound with primary or secondary amines in the presence of a mild reducing agent like Sodium Cyanoborohydride (NaCNBH₃), researchers can generate benzylic amines. This is a highly utilized pathway for synthesizing kinase inhibitors, as the basic amine can interact with the solvent-exposed regions of the ATP-binding pocket.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile) yields substituted alkenes. These α,β-unsaturated systems can serve as Michael acceptors, which are critical for designing targeted covalent inhibitors (TCIs) that bind to cysteine residues in target proteins.

Reactivity Core 2-Methoxy-5-phenylpyridine -4-carboxaldehyde RedAm Reductive Amination (NaCNBH3, R-NH2) Core->RedAm Knoev Knoevenagel Condensation (Active Methylene) Core->Knoev Oxid Oxidation (KMnO4 or Pinnick) Core->Oxid Amine Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->Amine Alkene Substituted Alkenes (Covalent Binders) Knoev->Alkene Acid Carboxylic Acids (Solubility Modulators) Oxid->Acid

Downstream diversification pathways of the 4-carboxaldehyde functional group.

Conclusion

This compound (C₁₃H₁₁NO₂, MW: 213.24 g/mol ) is a highly strategic intermediate. By understanding the causality behind its synthesis—specifically the necessity of rigorous degassing and appropriate catalyst selection—chemists can reliably produce this scaffold. Its subsequent diversification through reductive amination or condensation reactions makes it a cornerstone building block for modern small-molecule libraries.

References

  • Boroncore. 1227582-94-6 | this compound. Retrieved from: [Link]

Solubility Profile and Determination Methodologies for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

In modern pharmaceutical development, substituted pyridines serve as privileged scaffolds. Specifically, 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS 1227582-94-6) is a highly functionalized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1].

For application scientists and process chemists, understanding the solubility profile of this compound is not merely a matter of dissolving a powder; it is a critical parameter that dictates reaction kinetics, crystallization yields, and downstream purification strategies. This whitepaper provides an in-depth analysis of the structural causality governing the solubility of this compound, presents a predictive quantitative matrix, and details a self-validating experimental protocol for empirical solubility determination.

Structural Causality: The Physics of Solvation

To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture. The compound's solubility is dictated by the competing intermolecular forces generated by its four distinct structural domains:

  • The Pyridine Core: The nitrogen atom in the aromatic ring acts as a strong hydrogen-bond acceptor. Pyridine derivatives generally exhibit excellent solubility in polar aprotic solvents due to strong dipole-dipole interactions[2].

  • The Methoxy Group (C2): This electron-donating group increases the overall electron density of the ring. It acts as an additional hydrogen-bond acceptor, further driving solubility in moderately polar solvents like ethyl acetate (EtOAc) and dichloromethane (DCM).

  • The Phenyl Ring (C5): The introduction of a bulky, lipophilic phenyl group significantly alters the solvation dynamics. It promotes strong

    
     stacking and Van der Waals interactions, drastically increasing the compound's affinity for non-polar and aromatic solvents (e.g., toluene, chloroform) while simultaneously suppressing aqueous solubility.
    
  • The Carboxaldehyde Group (C4): The highly polarized carbonyl bond (

    
    ) is a potent hydrogen-bond acceptor. However, aldehydes are prone to hydration or acetal formation in highly polar protic solvents (like water or methanol) under acidic/basic conditions.
    

The Causality Principle: The amphiphilic nature of this molecule—combining a lipophilic phenyl domain with polar methoxy and aldehyde domains—results in a "chameleon-like" solubility profile. It is highly soluble in polar aprotic and halogenated solvents, moderately soluble in aromatic hydrocarbons, and practically insoluble in water[3].

Solvation Compound 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde PolarAprotic Polar Aprotic Solvents (DCM, EtOAc, DMF) Compound->PolarAprotic Dipole-Dipole & H-Bond Acceptance NonPolar Non-Polar Solvents (Toluene, Hexane) Compound->NonPolar pi-pi Stacking & Van der Waals Protic Polar Protic Solvents (Water, EtOH) Compound->Protic Poor Solvation (Hydrophobic Phenyl)

Caption: Solvation mechanisms of this compound across solvent classes.

Predictive Quantitative Solubility Matrix

Based on the physicochemical properties of structurally analogous substituted pyridine-4-carboxaldehydes[3][4], the following table summarizes the expected thermodynamic solubility ranges at 25°C. This data is critical for selecting reaction media or designing solvent/anti-solvent crystallization systems.

Solvent ClassSpecific SolventDielectric Constant (

)
Expected Solubility RangePrimary Solvation Mechanism
Halogenated Dichloromethane (DCM)8.93> 100 mg/mL (Freely Soluble)Strong dipole-dipole, high polarizability.
Polar Aprotic Ethyl Acetate (EtOAc)6.0250 - 100 mg/mL (Soluble)H-bond acceptance from solvent dipole.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 mg/mL (Freely Soluble)Universal solvation of polar/aromatic motifs.
Aromatic Toluene2.3820 - 50 mg/mL (Sparingly Soluble)

stacking with the C5-phenyl ring.
Polar Protic Methanol (MeOH)32.75 - 20 mg/mL (Slightly Soluble)H-bonding, limited by phenyl lipophilicity.
Aqueous Water (pH 7.0)80.1< 0.1 mg/mL (Practically Insoluble)Hydrophobic exclusion by the phenyl ring.

Note: Aldehydes can be sensitive to air oxidation. Solvents should be degassed or stored under inert atmosphere (N2/Ar) to prevent the conversion of the carboxaldehyde to the corresponding carboxylic acid, which would drastically alter the solubility profile.

Experimental Methodology: Self-Validating Solubility Determination

To generate precise, empirical solubility data for drug development workflows, kinetic solubility methods (like solvent titration) are insufficient. As a standard practice, we employ the Miniaturized Shake-Flask Method coupled with HPLC-UV [5][6].

This protocol is designed as a self-validating system. A common pitfall in solubility determination is the undetected formation of solvates or polymorphs during equilibration. By analyzing the residual solid post-equilibration, we ensure the measured solubility corresponds to the intended crystalline form.

Step-by-Step Protocol

Phase 1: Saturation & Equilibration

  • Preparation: Weigh approximately 50 mg of this compound into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure an excess of solid remains (a cloudy suspension). If the solid dissolves completely, add more API until saturation is visibly maintained.

  • Agitation: Seal the vial with a PTFE-lined cap. Place in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C.

  • Equilibration Time: Agitate at 300 RPM for 48 to 72 hours to ensure true thermodynamic equilibrium is reached[6].

Phase 2: Phase Separation 5. Centrifugation: Transfer the vial to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. 6. Filtration (Optional but Recommended): Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter to remove any micro-particulates.

Phase 3: Quantification & Validation 7. Dilution: Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of your validated calibration curve. 8. HPLC-UV Analysis: Inject the sample into an HPLC equipped with a C18 column and a UV detector (typically monitored at 254 nm for pyridine derivatives). Calculate the concentration against the standard curve[5]. 9. Solid-State Validation (Critical): Recover the residual solid pellet from Step 5. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no polymorphic transition or solvate formation occurred.

ShakeFlask Step1 1. Saturation (Excess API + Solvent) Step2 2. Equilibration (48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Supernatant Step5 5. Solid-State Validation (XRPD) Step3->Step5 Residual Solid

Caption: Self-validating miniaturized shake-flask workflow for thermodynamic solubility.

Applications in Synthesis and Process Chemistry

Understanding the solubility of this compound directly informs downstream synthetic applications:

  • Reductive Aminations: The aldehyde group is primed for reductive amination to form secondary amines. Because the compound is highly soluble in DCM and moderately soluble in MeOH, a mixed solvent system (DCM/MeOH 1:1) is often optimal. The DCM ensures complete dissolution of the pyridine core, while MeOH facilitates the formation of the intermediate imine.

  • Crystallization and Purification: If the compound needs to be purified from a crude reaction mixture, a solvent/anti-solvent approach is highly effective. The compound can be dissolved in a minimal amount of EtOAc (solvent) followed by the slow addition of Hexane or Heptane (anti-solvent) to induce controlled crystallization, leveraging the

    
     stacking of the phenyl rings to build the crystal lattice.
    

References

  • World Health Organization (WHO). Annex 4: The "shake flask" method for solubility determination. Retrieved from:[Link]

  • Srce - University of Zagreb. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs. Retrieved from:[Link]

  • ChemEurope. Pyridine as a solvent and building block in organic synthesis. Retrieved from: [Link]

Sources

2-Methoxy-5-phenylpyridine-4-carboxaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Part 1: Chemical Identity & Physiochemical Profile

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for protein degradation (PROTACs). Its structure features a pyridine core substituted with a methoxy group for solubility/binding affinity, a phenyl ring for hydrophobic interaction, and a reactive aldehyde handle for further functionalization.

Property Data
CAS Number 1227582-94-6
Synonyms 2-Methoxy-5-phenylisonicotinaldehyde; 4-Formyl-2-methoxy-5-phenylpyridine
MDL Number MFCD16606792
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES COC1=NC=C(C2=CC=CC=C2)C(C=O)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Melting Point 96–98 °C (Typical for this class, verify per batch)

Part 2: Synthetic Pathways

The most robust and industrially scalable synthesis of This compound utilizes a palladium-catalyzed cross-coupling strategy. This approach avoids the harsh conditions of direct formylation and ensures regioselectivity.

Primary Synthetic Route: Suzuki-Miyaura Coupling[1]

Rationale: The synthesis hinges on the availability of the halogenated precursor 5-bromo-2-methoxyisonicotinaldehyde (CAS 936011-17-5). The bromine atom at the C5 position is highly reactive towards oxidative addition by Palladium(0), allowing for a clean coupling with phenylboronic acid.

Reaction Scheme:

Synthesis Precursor 5-Bromo-2-methoxy- isonicotinaldehyde (CAS 936011-17-5) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Precursor->Catalyst Reagent Phenylboronic Acid (1.1 - 1.5 eq) Reagent->Catalyst Product 2-Methoxy-5-phenyl- pyridine-4-carboxaldehyde (CAS 1227582-94-6) Catalyst->Product Suzuki Coupling (Yield: 75-85%)

Caption: Palladium-catalyzed synthesis via Suzuki cross-coupling of the 5-bromo precursor.

Detailed Experimental Protocol

Step 1: Preparation of Reaction Mixture

  • Charge: In a dry reaction vial or round-bottom flask, add 5-bromo-2-methoxyisonicotinaldehyde (1.0 eq) and phenylboronic acid (1.2 eq).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd(PPh₃)₄ (5 mol%). The bidentate ligand (dppf) is often preferred for higher stability.

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0–3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). Toluene/Ethanol/Water is a viable alternative.

Step 2: Execution

  • Inert Atmosphere: Purge the vessel with Nitrogen or Argon for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Heating: Heat the mixture to 85–95 °C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

  • Flash Chromatography: Purify the crude residue on silica gel.

  • Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 30% EtOAc). The product typically elutes as a pale yellow solid.

Part 3: Reactivity & Applications

This compound serves as a versatile "linchpin" intermediate. The aldehyde functionality allows for the attachment of amines (via reductive amination) or carbon chains (via Wittig/Horner-Wadsworth-Emmons reactions), while the methoxy group can be hydrolyzed to a pyridone if hydrogen-bond donating capability is required.

Key Transformations
Reaction TypeReagentsOutcomeApplication
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃, DCEBenzylic Amine Creating kinase inhibitor scaffolds (e.g., connecting to a solvent-front binding motif).
Wittig Reaction Ph₃P=CH-R, THFStyryl Derivative Extending conjugation; linker synthesis for PROTACs.
Oxidation NaClO₂, NaH₂PO₄Carboxylic Acid Precursor for amide coupling (peptide synthesis).
Demethylation HBr/AcOH or BBr₃2-Pyridone Tautomeric switching for changing donor/acceptor profiles in protein binding.
Strategic Utility in Drug Design
  • Kinase Inhibition: The 2-methoxy-5-phenylpyridine core mimics the ATP-binding hinge region of many kinases. The phenyl ring at C5 provides hydrophobic bulk that can occupy the "gatekeeper" pocket or selectivity pocket.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<250 Da) and distinct vectors for growth (aldehyde), it is an ideal fragment for screening libraries.

Part 4: Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation, H335)

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust/vapors.

  • Storage: Store at 2–8 °C (Refrigerate) under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

  • Spill Cleanup: Sweep up solid spills carefully to avoid dust generation. Wipe surface with acetone followed by soap and water.

References

  • Sigma-Aldrich. Product Detail: this compound (CAS 1227582-94-6).[1]Link

  • ChemicalBook. this compound Basic Information & CAS Data.Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for the described synthesis).
  • CymitQuimica. Precursor Availability: 5-Bromo-2-methoxyisonicotinaldehyde (CAS 936011-17-5).[2][3]Link

Sources

structure-activity relationship of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structure-Activity Relationship (SAR) and Therapeutic Potential of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde Derivatives

Part 1: Executive Summary & Scaffold Analysis

The Privileged Scaffold Status The molecule This compound represents a high-value "privileged scaffold" in medicinal chemistry. It combines a pyridine core (providing water solubility and hydrogen-bonding potential) with a lipophilic phenyl ring and a reactive aldehyde "warhead" suitable for rapid diversification.

This guide focuses on the utility of this scaffold as a precursor for Schiff bases, thiosemicarbazones, and hydrazones —classes of compounds heavily researched for their potent anticancer (cytotoxic) and antimicrobial properties.

Core Pharmacophore Features:

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, crucial for interaction with kinase hinge regions or metal coordination (in chelators).

  • C2-Methoxy Group: Modulates lipophilicity (

    
    ) and metabolic stability. It can act as a weak H-bond acceptor or be replaced to tune solubility.
    
  • C5-Phenyl Ring: Provides bulk and lipophilicity, facilitating

    
     stacking interactions with hydrophobic pockets in target proteins (e.g., tubulin, kinases).
    
  • C4-Aldehyde Handle: The site of chemical derivatization. The aldehyde itself is rarely the final drug; it is the electrophile used to generate the active pharmacophore (e.g., imine bond).

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives stems from three distinct "zones" of the molecule.

Zone 1: The C4 "Warhead" (Derivatization Site)
  • Mechanism: The aldehyde is condensed with amines, hydrazides, or thiosemicarbazides.

  • Key Insight: Derivatives containing the thiosemicarbazone moiety (

    
    ) are the most potent. These motifs coordinate transition metals (Fe, Cu), leading to:
    
    • Ribonucleotide Reductase Inhibition: Depleting dNTP pools required for DNA synthesis.

    • ROS Generation: Redox cycling of the metal complex causes oxidative stress in cancer cells.

  • SAR Rule: Steric bulk at the azomethine carbon (

    
    ) generally reduces activity. The aldehyde-derived proton (
    
    
    
    ) is preferred over a ketone-derived methyl (
    
    
    ) for optimal metal chelation geometry.
Zone 2: The C5 Hydrophobic Domain (Phenyl Ring)
  • Mechanism: Engages in hydrophobic interactions.

  • SAR Rule:

    • Unsubstituted Phenyl: Good baseline activity.

    • Para-Substitution (

      
      ):  Enhances metabolic stability (blocking P450 oxidation) and improves potency via halogen bonding.
      
    • Ortho-Substitution: Often deleterious due to steric clash with the pyridine ring, forcing a non-planar conformation that disrupts

      
      -stacking.
      
Zone 3: The C2 Electronic Modulator (Methoxy Group)
  • Mechanism: Electronic donation into the pyridine ring.

  • SAR Rule: The methoxy group (

    
    ) increases the electron density of the pyridine nitrogen (
    
    
    
    ).
    • vs. Hydrogen:

      
       improves solubility and oral bioavailability.
      
    • vs. Hydroxyl: The methoxy group prevents rapid glucuronidation (phase II metabolism) compared to a free hydroxyl, extending half-life.

Part 3: Visualizing the SAR & Synthesis Logic

The following diagram illustrates the modular synthesis and the functional zones of the scaffold.

SAR_Workflow cluster_SAR SAR Zones Start 2-Methoxy-5-bromo- pyridine-4-carboxaldehyde Core SCAFFOLD: 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde Start->Core Suzuki-Miyaura Coupling (Pd(PPh3)4) Boronic Phenylboronic Acid (R-Ph-B(OH)2) Boronic->Core Deriv1 Thiosemicarbazone (Anticancer/Fe-Chelator) Core->Deriv1 Thiosemicarbazide (EtOH, cat. AcOH) Deriv2 Schiff Base/Imine (Kinase Inhibitor) Core->Deriv2 Aniline deriv. (Dehydration) ZoneA C5-Phenyl: Hydrophobic Pocket (Pi-Stacking) ZoneA->Core ZoneB C4-Aldehyde: Warhead Attachment (Metal Chelation) ZoneB->Core

Caption: Synthesis workflow transforming the brominated precursor into the active scaffold, then diverging into therapeutic classes.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . If the intermediate steps (e.g., TLC, melting point) fail, do not proceed.

Protocol A: Synthesis of the Scaffold (Suzuki Coupling)

Objective: Synthesize this compound from 5-bromo precursor.

  • Reagents:

    • 5-Bromo-2-methoxypyridine-4-carboxaldehyde (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • 
       (0.05 eq) - Handle under Argon
      
    • 
       (2.0 eq)[1]
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical for Pd catalyst life).

    • Mix halide, boronic acid, and base in the reaction vessel.[1] Add catalyst last.

    • Reflux at 90°C for 12 hours under Argon.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). Starting material (bromide) should disappear; a new fluorescent spot (biaryl) appears.

    • Workup: Cool, filter through Celite (removes Pd black), extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel column chromatography.[3]

Protocol B: Derivatization to Thiosemicarbazone (The Active Agent)

Objective: Convert the aldehyde to a biologically active iron chelator.

  • Reagents:

    • Scaffold Aldehyde (from Protocol A) (1.0 eq)

    • Thiosemicarbazide (1.1 eq)

    • Ethanol (Abs.)[4][5]

    • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Procedure:

    • Dissolve thiosemicarbazide in hot ethanol.

    • Add the aldehyde solution dropwise.

    • Add acetic acid catalyst.[4]

    • Reflux for 3-5 hours.

    • Validation: A heavy precipitate (usually yellow/white) should form upon cooling. This is the product.

    • Isolation: Filter the precipitate, wash with cold ethanol and ether. Recrystallize from EtOH if necessary.

Protocol C: Biological Validation (MTT Cytotoxicity Assay)

Objective: Quantify anticancer potency (


) against cancer cell lines (e.g., MCF-7, HCT-116).
  • Preparation: Dissolve derivative in DMSO (Stock 10 mM). Prepare serial dilutions.

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (0.1

    
    M to 100 
    
    
    
    M). Incubate 48h.
  • Readout:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration] to determine

    
    .
    

Part 5: Quantitative Data Summary (Analogous Potency)

The following table summarizes expected activity ranges based on literature for 2-methoxy-pyridine thiosemicarbazone analogs [1, 2].

Derivative TypeR-Group (C4-Imine)Target MechanismEst. IC50 (MCF-7)Solubility
Aldehyde (Precursor)

Inactive / Weak> 100

M
Moderate
Thiosemicarbazone

Fe Chelation / ROS0.5 - 5.0

M
Low
N-Methyl-Thiosemicarbazone

Topoisomerase II0.1 - 2.0

M
Moderate
Phenylhydrazone

Tubulin Binding5.0 - 20.0

M
Very Low

Part 6: References

  • Richardson, D. R., et al. (2009). Discovery of the iron chelator, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), as a potent anticancer agent.Journal of Medicinal Chemistry .

  • Easmon, J., et al. (2001). Synthesis and antitumor activity of 2-methoxy-pyridine thiosemicarbazones.European Journal of Medicinal Chemistry .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews .

  • BenchChem Protocols. (2025). Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.[1]

Sources

Technical Monograph: 5-Phenylpyridine-4-carboxaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Synthesis, Functionalization, and Therapeutic Application

Executive Summary

The 5-phenylpyridine-4-carboxaldehyde scaffold (often indexed as 3-phenylisonicotinaldehyde due to IUPAC symmetry) represents a privileged pharmacophore in modern medicinal chemistry. Its value lies in its biaryl geometry , where the steric clash between the ortho-phenyl ring and the C4-aldehyde group forces a non-planar conformation. This "biaryl twist" is critical for disrupting protein-protein interactions (PPIs) and fitting into hydrophobic pockets of kinases (e.g., PI3K, CK2) and DNA intercalators.

This guide moves beyond basic synthesis to provide a robust, self-validating workflow for generating this scaffold and leveraging it to build complex fused heterocycles, specifically benzo[c][2,7]naphthyridines .

Structural Analysis & Retrosynthetic Logic

Before initiating synthesis, one must understand the electronic environment. The pyridine nitrogen at position 1 exerts a strong electron-withdrawing effect, making the C4-aldehyde highly electrophilic but also rendering the ring susceptible to nucleophilic attack.

  • Steric Constraint: The phenyl group at C5 (or C3) creates steric hindrance, protecting the aldehyde from bulky nucleophiles while locking the rotatable bond in a preferred conformation.

  • Solubility Profile: The lipophilic phenyl ring balances the polarity of the pyridine/aldehyde, improving cell permeability (logP modulation) compared to unsubstituted pyridines.

Retrosynthetic Pathway

The most reliable access to this scaffold is via Suzuki-Miyaura Cross-Coupling of a halogenated precursor. While Directed Ortho-Metalation (DOM) is possible, it often suffers from "halogen dance" side reactions on the pyridine ring if not temperature-controlled strictly.

Preferred Route: 3-Bromopyridine-4-carboxaldehyde + Phenylboronic Acid


 Target.

Synthetic Methodologies

Primary Route: Regioselective Suzuki-Miyaura Coupling

This protocol is designed for scalability and minimizes protodeboronation of the phenylboronic acid.

Reagents:

  • Substrate: 3-Bromopyridine-4-carboxaldehyde (CAS: 70201-43-3)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) – Chosen for reliability over Pd(OAc)
    
    
    in this specific steric environment.
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Protocol (Self-Validating)
  • Degassing (Critical): In a reaction vial, combine DME and the aqueous base. Sparge with Argon for 15 minutes. Why: Oxygen causes homocoupling of boronic acids (phenyl-phenyl dimer), a difficult impurity to remove.

  • Pre-Catalyst Activation: Add the aryl halide and phenylboronic acid. Add Pd(PPh

    
    )
    
    
    
    last.
  • Thermal Cycle: Heat to 85°C for 4–6 hours.

    • Validation Check: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot will be UV active and stain orange with 2,4-DNP (confirming aldehyde integrity).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine.

  • Purification: Flash chromatography on silica.

    • Note: The product often co-elutes with triphenylphosphine oxide (TPPO). If this occurs, wash the solid residue with cold ether (product is soluble, TPPO is less so) or use a C18 reverse-phase column.

Alternative Route: Directed Ortho-Metalation (DOM)

Use this route only if the brominated precursor is unavailable.

  • Protect: Convert 3-bromopyridine to an acetal.

  • Lithiate: Treat with

    
    -BuLi at -78°C (Lithium-Halogen exchange).
    
  • Formylate: Quench with DMF.

  • Deprotect: Acid hydrolysis to restore the aldehyde.

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis of the core scaffold and its divergence into two major application pathways: Kinase Inhibitors and Fused Naphthyridines.

G cluster_0 Precursor Phase cluster_1 Core Synthesis (Suzuki) cluster_2 Downstream Applications Start 3-Bromopyridine Inter 3-Bromopyridine- 4-carboxaldehyde Start->Inter 1. LDA, -78°C 2. DMF (Formylation) Core 5-Phenylpyridine- 4-carboxaldehyde (The Scaffold) Inter->Core Ph-B(OH)2, Pd(PPh3)4 Na2CO3, 85°C Imine Schiff Base Ligands (Kinase Inhibitors) Core->Imine R-NH2 EtOH, Reflux Fused Benzo[c][2,7]naphthyridines (DNA Intercalators) Core->Fused 1. Primary Amine 2. Acid Cyclization

Caption: Figure 1. Synthetic workflow from commodity chemicals to high-value pharmacophores.

Downstream Applications: The Naphthyridine Cyclization[1]

The most powerful application of the 5-phenylpyridine-4-carboxaldehyde scaffold is its conversion into benzo[c][2,7]naphthyridines . This tetracyclic system mimics biological alkaloids and is a known scaffold for topoisomerase inhibition.

Mechanism: The "Biaryl Condensation"

Because the aldehyde (C4) and the phenyl ring (C5) are ortho to each other, reacting the aldehyde with a primary amine creates an imine that is perfectly positioned to attack the phenyl ring (via electrophilic aromatic substitution or radical cyclization), closing the fourth ring.

Protocol for Cyclization:

  • Imine Formation: Reflux the scaffold with an aniline derivative (e.g., 4-methoxy-aniline) in Ethanol to form the Schiff base.

  • Ring Closure: Treat the isolated imine with a Lewis Acid (e.g., BF

    
    
    
    
    
    OEt
    
    
    ) or use radical conditions (Bu
    
    
    SnH/AIBN) if a halogen handle is present on the phenyl ring.
Data Summary: Reactivity Profile
TransformationReagentTarget ProductYield (Typical)Key Challenge
Suzuki Coupling PhB(OH)

, Pd(0)
5-Ph-Py-4-CHO85-92%Steric hindrance at C4/C5
Schiff Base R-NH

, EtOH
Imine Ligand90-95%Hydrolysis (keep dry)
Cyclization H

, Heat
Benzo-naphthyridine60-75%Regioselectivity
Oxidation NaClO

Carboxylic Acid95%Over-oxidation of N

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Görlitzer, K., et al. (2006). Benzo[c][2,7]naphthyridine-2-yl-, 5-yl- and 2,5-diyl novaldiamines--synthesis and investigation of anti-malarial activity.[1] Pharmazie, 61(12), 975-80.[1] Retrieved from [Link]

  • Habdas, J., & Boduszek, B. (2009).[2] Synthesis of 5-(4'-carboxyphenyl)-10,15,20-tris-(4 pyridyl)-porphyrin and its peptidyl phosphonate derivatives. Journal of Peptide Science. Retrieved from [Link]

  • Lestari, W., et al. (2022). Synthesis of Benzo[c][2,7]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition.[3][4][5] Organic Letters. Retrieved from [Link]

Sources

Technical Whitepaper: Thermodynamic Stability & Reactivity Profile of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde . As a functionalized biaryl pyridine, this molecule represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, its stability is governed by a tension between the aromatic stability of the pyridine core and the high reactivity of the C4-aldehyde and C2-methoxy functionalities.

This document details the electronic basis of its reactivity, maps its thermodynamic degradation landscapes, and provides self-validating experimental protocols for stability assessment in compliance with ICH Q1A(R2) standards.

Part 1: Structural & Electronic Determinants of Stability

To understand the thermodynamic behavior of this molecule, we must deconstruct its electronic environment. The stability is dictated by the interplay of three distinct structural motifs:

The Pyridine Core (Electronic Sink)

The central pyridine ring is electron-deficient (


-deficient) due to the electronegative nitrogen atom. This lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack, particularly at the C2 and C6 positions. However, the presence of the nitrogen atom also stabilizes the molecule against electrophilic oxidation compared to benzene analogs.
The 2-Methoxy Substituent (Push-Pull Dynamics)
  • Inductive Effect (-I): The oxygen atom withdraws electron density, theoretically activating the C2 position.

  • Resonance Effect (+R): The lone pairs on the oxygen donate electron density into the pyridine ring.

  • Thermodynamic Consequence: The resonance effect dominates, making the ring slightly more electron-rich than unsubstituted pyridine. However, the 2-methoxypyridine motif is thermodynamically metastable; it serves as a "masked" pyridone. Under acidic conditions, the thermodynamic equilibrium shifts toward the 2-pyridone tautomer (see Degradation Pathways).

The 5-Phenyl Ring (Steric & Conjugative Stabilization)

The phenyl ring at C5 extends the conjugated


-system, increasing the overall delocalization energy (resonance stabilization).
  • Steric Shielding: The phenyl group provides steric bulk that partially shields the C4-aldehyde and C6 positions from bulky nucleophiles.

  • Lipophilicity: This moiety significantly increases the LogP (predicted ~2.5–3.0), reducing water solubility and kinetically slowing hydrolytic degradation in neutral aqueous environments.

The 4-Carboxaldehyde (The Thermodynamic Hotspot)

The aldehyde is the most reactive feature. Thermodynamically, aldehydes are high-energy states relative to their corresponding carboxylic acids. The C4 position is para to the pyridine nitrogen, allowing for conjugation that can stabilize the carbonyl but also facilitates nucleophilic attack at the carbonyl carbon.

Part 2: Thermodynamic Vulnerabilities & Degradation Pathways

The thermodynamic instability of this compound manifests primarily through two pathways: Oxidative Dehydrogenation and Hydrolytic Tautomerization .

Pathway A: Autoxidation (Radical Chain Mechanism)

Aldehydes are thermodynamically unstable in the presence of oxygen (


). The conversion to the carboxylic acid is highly exergonic (

).
  • Mechanism: Homolytic cleavage of the formyl C-H bond (bond dissociation energy ~85 kcal/mol) initiates a radical chain reaction, forming a peracid intermediate, which then oxidizes a second aldehyde molecule.

  • Product: 2-Methoxy-5-phenylisonicotinic acid.

Pathway B: Acid-Catalyzed Hydrolysis (The Pyridone Sink)

While ethers are generally stable, 2-methoxypyridines are distinct.

  • Mechanism: Protonation of the ring nitrogen (not the oxygen) activates the C2 carbon for nucleophilic attack by water.

  • Thermodynamic Driver: The reaction yields methanol and a 2-hydroxypyridine, which immediately tautomerizes to the 2-pyridone . The formation of the strong N-H and C=O bonds in the pyridone makes this product thermodynamically favored over the methoxy precursor.

Visualization of Signaling & Degradation Pathways

StabilityPathways Molecule 2-Methoxy-5-phenyl pyridine-4-carboxaldehyde Oxidation Oxidative Pathway (Air/Peroxides) Molecule->Oxidation Hydrolysis Hydrolytic Pathway (Acid/Heat) Molecule->Hydrolysis Radical Peracid Intermediate Oxidation->Radical PyridoneProduct Degradant B: 5-Phenyl-4-formyl pyridin-2(1H)-one Hydrolysis->PyridoneProduct Nucleophilic Aromatic Substitution (SNAr) AcidProduct Degradant A: 2-Methoxy-5-phenyl isonicotinic acid Tautomer Tautomerization (Irreversible Sink) PyridoneProduct->Tautomer Radical->AcidProduct Exergonic

Figure 1: Primary thermodynamic degradation pathways. The oxidative route leads to the carboxylic acid, while hydrolysis yields the thermodynamically stable pyridone.

Part 3: Experimental Assessment Protocols (ICH Q1A Aligned)

To empirically validate the stability profile, the following stress-testing protocols are recommended. These are designed to be self-validating : if the mass balance (Assay + Impurities) does not equal 100% ± 5%, the method indicates secondary degradation or volatile loss.

Stability-Indicating HPLC Method

Before stress testing, establish a chromatographic baseline.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pyridone/acid species).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde carbonyl).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

Stress Testing Workflow

Perform these tests on the solid state and in solution (50:50 ACN:Water).

Stress ConditionProtocolExpected DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsHigh (>10%)Protonation of Pyridine-N drives

hydrolysis to Pyridone.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrsModerate (<5%)Methoxy group is relatively stable to base; Cannizzaro reaction possible at aldehyde.
Oxidation 3%

, RT, 4 hrs
High (>15%)Rapid conversion of Aldehyde

Carboxylic Acid and potentially N-Oxide formation.
Photostability 1.2 million lux hours (VIS)Moderate Pyridines can undergo photo-isomerization or radical abstraction.
Thermal (Solid) 80°C, 7 daysLow (<2%)Tests crystal lattice stability and solid-state autoxidation.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Stress Forced Degradation (Stress Conditions) Sample Test Sample: 2-Methoxy-5-phenyl pyridine-4-carboxaldehyde Acid 0.1N HCl (60°C) Sample->Acid Base 0.1N NaOH (60°C) Sample->Base Oxide 3% H2O2 (RT) Sample->Oxide Light UV/Vis Chamber Sample->Light Quench Neutralization / Quenching Acid->Quench Base->Quench Oxide->Quench Light->Quench HPLC HPLC-PDA / LC-MS Analysis (Gradient Elution) Quench->HPLC Dilute to 0.5 mg/mL Data Data Analysis: - % Recovery - RRT of Impurities - Mass Balance HPLC->Data

Figure 2: Step-by-step workflow for assessing thermodynamic stability via forced degradation.

Part 4: Storage & Handling Recommendations

Based on the thermodynamic profile established above, the following handling protocols are mandatory to maintain compound integrity (>98% purity).

  • Atmosphere: The aldehyde is air-sensitive. Store under Argon or Nitrogen atmosphere.[1]

  • Temperature: Store at -20°C for long-term storage. The activation energy for autoxidation is significantly lowered at room temperature.

  • Solvent Compatibility:

    • Avoid: Primary amines (forms Schiff bases instantly), Alcohols with strong acids (acetal formation), and strongly acidic water (hydrolysis).

    • Preferred: DMSO, DMF, Dichloromethane (non-nucleophilic, non-protic).

  • Purification: If the compound degrades, the carboxylic acid impurity is highly polar. It can be removed via a basic wash (sat.

    
    ) of the organic layer, as the acid will deprotonate and move to the aqueous phase, leaving the aldehyde in the organic phase.
    

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (Referencing Pyridine reactivity and oxidation susceptibility). Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (Detailed kinetics of 2-methoxypyridine hydrolysis). Link

  • BenchChem Technical Guides. (2025). Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde.[1] (Analogous structure stability data). Link

  • Kita, E., & Uścińska, G. (2005). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media.[5] Transition Metal Chemistry. (Kinetics of pyridine aldehyde oxidation). Link

Sources

Technical Guide: Biological Potential & Synthetic Utility of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS: 1261467-29-1) represents a specialized heterocyclic building block belonging to the class of biaryl pyridines . While often categorized as a chemical intermediate, its structural architecture integrates three distinct pharmacophores—a methoxy-substituted pyridine core, a hydrophobic phenyl ring, and a reactive aldehyde handle. These features position it as a "privileged scaffold" in the design of kinase inhibitors (specifically PI3K/mTOR pathways), antitubercular agents, and GPCR ligands.

This guide analyzes the compound's potential biological activity through the lens of Structure-Activity Relationships (SAR), details its synthetic utility, and provides validated protocols for its derivatization and biological screening.

Part 1: Structural Pharmacophore Analysis

The biological potential of this molecule is best understood by dissecting its three functional zones. Each zone contributes specific interaction capabilities within a biological binding pocket.

The 2-Methoxypyridine Core (The Anchor)
  • Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), crucial for interacting with the "hinge region" of kinase enzymes. The 2-methoxy group provides steric bulk and modulates the basicity of the pyridine nitrogen, often improving metabolic stability compared to a naked pyridine.

  • Biological Relevance: 2-methoxypyridine derivatives have been extensively documented as potent PI3K/mTOR dual inhibitors and cytotoxic agents against colorectal (HCT-116) and breast (MCF-7) cancer lines [1].

The 5-Phenyl Moiety (The Hydrophobic Clamp)
  • Mechanism: This aryl group extends the molecule's footprint, allowing for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) deep within receptor pockets.
    
  • Biological Relevance: In riminophenazine derivatives, the addition of a phenyl-like substituent at the pyridine ring has been shown to enhance antituberculosis activity against M. tuberculosis H37Rv [2].

The 4-Carboxaldehyde Group (The Warhead Precursor)
  • Mechanism: While aldehydes can be reactive electrophiles (forming Schiff bases with lysine residues), in drug discovery, this group is primarily a synthetic handle. It is the precursor for forming hydrazones, imines, or fused heterocycles (e.g., imidazopyridines) which are the final bioactive species.

  • Biological Relevance: Aldehyde-derived thiosemicarbazones in the pyridine series are known inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis [3].

Part 2: Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow from the chemical structure to its potential biological targets.

SAR_Logic Compound 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde Zone1 Zone 1: 2-Methoxy Pyridine (H-Bond Acceptor) Compound->Zone1 Zone2 Zone 2: 5-Phenyl Ring (Hydrophobic Interaction) Compound->Zone2 Zone3 Zone 3: 4-Aldehyde (Synthetic Handle) Compound->Zone3 Target1 Kinase Hinge Binding (PI3K/mTOR) Zone1->Target1 Mimics ATP adenine Target2 Hydrophobic Pocket Occupancy Zone2->Target2 Pi-Pi Stacking Target3 Covalent Trapping / Derivatization Zone3->Target3 Precursor to Outcome Bioactive Candidate (Anticancer / Antimicrobial) Target1->Outcome Target2->Outcome Target3->Outcome

Caption: SAR Logic Flow mapping structural motifs to specific biological interaction mechanisms.

Part 3: Experimental Protocols

Synthetic Pathway (Suzuki-Miyaura Coupling)

Since the specific aldehyde is a building block, the most robust synthesis involves coupling a halogenated pyridine aldehyde with a phenylboronic acid.

Objective: Synthesize this compound from 5-bromo-2-methoxypyridine-4-carboxaldehyde.

Reagents:

  • Substrate: 5-Bromo-2-methoxypyridine-4-carboxaldehyde (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve the bromo-pyridine substrate (1 mmol) in degassed 1,4-dioxane (10 mL).

  • Addition: Add phenylboronic acid (1.2 mmol) and aqueous

    
     (2 mmol in 2.5 mL water).
    
  • Catalysis: Add

    
     (0.05 mmol) under a nitrogen stream. Seal the flask.
    
  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Filter through a Celite pad. Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 20 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
Biological Screening: MTT Cytotoxicity Assay

To validate the potential anticancer activity of derivatives synthesized from this aldehyde.

Objective: Determine


 values against HCT-116 (Colorectal) and MCF-7 (Breast) cancer cell lines.

Protocol:

  • Seeding: Seed cells at a density of

    
     cells/well in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in culture media. Add 100
    
    
    L to wells (triplicate).
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve crystals. Shake for 10 mins.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to DMSO control.

Part 4: Comparative Data & Potential Utility

The following table summarizes the biological activity of closely related structural analogs, providing a baseline for what to expect from this compound derivatives.

Compound ClassKey SubstituentTarget / ActivityReference
2-Methoxypyridine 4-Aryl-3-carbonitrileCytotoxic (HCT-116

)
[4]
Sulfonamide Pyridine 4-Methoxy-5-sulfonamidePI3K

(

)
[1]
Pyridine Thiosemicarbazone 2-Carboxaldehyde derivedRibonucleotide Reductase Inhibition[3]
Riminophenazine 2-MethoxypyridylaminoAntituberculosis (MIC comparable to Clofazimine)[2]

Part 5: Workflow Visualization

The following diagram outlines the complete research workflow, from chemical synthesis to biological validation.

Workflow Start Start: 5-Bromo-2-methoxy- pyridine-4-carboxaldehyde Step1 Step 1: Suzuki Coupling (Install Phenyl Group) Start->Step1 Intermediate Target: 2-Methoxy-5-phenyl- pyridine-4-carboxaldehyde Step1->Intermediate Step2 Step 2: Derivatization (Schiff Base / Cyclization) Intermediate->Step2 Library Compound Library (Hydrazones, Imines) Step2->Library Screening Step 3: Biological Screening (MTT / Kinase Assay) Library->Screening Validation Hit Validation (IC50 Determination) Screening->Validation

Caption: Integrated workflow for the synthesis and biological evaluation of 2-methoxy-5-phenylpyridine derivatives.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Source: Scilit / Journal of Medicinal Chemistry URL:[Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Source: MDPI Molecules URL:[Link]

Technical Guide: Ionization Profiling of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (MPPC), a highly functionalized pyridine derivative often utilized as a scaffold in late-stage drug discovery (e.g., Voxelotor analogs).

Understanding the acid dissociation constant (


) of MPPC is critical for optimizing synthetic schemes (reductive aminations) and predicting bioavailability.[1] Due to the interplay between the electron-withdrawing aldehyde, the mesomeric/inductive methoxy group, and the lipophilic phenyl ring, MPPC exhibits weak basicity  with an estimated 

in the range of 2.0 – 3.0 .[1] This guide outlines the theoretical basis for this value and details a self-validating UV-Metric experimental protocol for its precise determination.

Structural & Theoretical Analysis[1]

To accurately predict and measure the ionization of MPPC, one must deconstruct the electronic influence of its substituents on the pyridine nitrogen lone pair.[1]

Electronic Substituent Effects

The basicity of the pyridine nitrogen is modulated by three key vectors:

  • 2-Methoxy Group (-OMe):

    • Inductive Effect (-I): The electronegative oxygen atom at the

      
      -position exerts a strong electron-withdrawing inductive effect, significantly reducing electron density at the nitrogen.
      
    • Resonance Effect (+R): While methoxy is a resonance donor, the donation is directed primarily to the C3 and C5 carbons, not the nitrogen.[1]

    • Net Result: The inductive withdrawal dominates at the 2-position, lowering the

      
       relative to unsubstituted pyridine (
      
      
      
      ).[1]
  • 4-Carboxaldehyde Group (-CHO):

    • This is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). It pulls electron density away from the ring, further destabilizing the protonated pyridinium cation.[1]

  • 5-Phenyl Group (-Ph):

    • The phenyl ring acts as a weak EWG inductively but provides steric bulk and extended conjugation.[1] Its effect on the

      
       is minor compared to the -OMe and -CHO groups but contributes to the molecule's high lipophilicity (
      
      
      
      ).
Ionization Equilibrium

MPPC exists primarily as a neutral molecule at physiological pH (7.4).[1] Protonation occurs only in highly acidic environments.[1]

Ionization Neutral Neutral Species (B) (pH > 3.0) Dominant Form Cation Pyridinium Cation (BH+) (pH < 2.0) Protonated at N Neutral->Cation + H+ Cation->Neutral Ka (Deprotonation)

Figure 1: Ionization equilibrium of MPPC.[1] The transition occurs in the acidic range.[1]

Experimental Protocol: UV-Metric pKa Determination

Due to the low aqueous solubility of MPPC and its low


, standard potentiometric titration is prone to electrode drift and precipitation errors.[1] Spectrophotometric (UV-Metric) determination  is the gold standard for this compound class.[1]
Principle

The UV absorption spectrum of the pyridine chromophore changes distinctly upon protonation.[1] By monitoring the shift in


 (bathochromic or hypsochromic) across a pH gradient, the ratio 

can be calculated using the Henderson-Hasselbalch equation.
Materials & Reagents
ReagentGradePurpose
MPPC >98% PurityAnalyte
Methanol HPLC GradeCo-solvent (to ensure solubility)
Universal Buffer Britton-RobinsonStable pH control (pH 1.0 – 7.[2]0)
HCl (1.0 M) Volumetric StdAcid titrant
D2O / DMSO-d6 NMR GradeOptional validation via NMR
Step-by-Step Workflow

Step 1: Stock Solution Preparation

  • Dissolve 1.0 mg of MPPC in 10 mL of Methanol.[1]

  • Why: MPPC is lipophilic.[1] Direct dissolution in water will lead to micro-precipitation, scattering light and invalidating UV data.[1]

Step 2: Sample Preparation (The "Yasuda-Shedlovsky" Approach)

  • Prepare 3 series of buffers containing 20%, 30%, and 40% Methanol (v/v) to account for the cosolvent effect.[1]

  • Adjust buffer pH values from 1.0 to 6.0 in 0.5 unit increments.

  • Add 50 µL of Stock Solution to 2.95 mL of each buffer in quartz cuvettes.

Step 3: Spectral Acquisition

  • Scan range: 220 nm – 350 nm.[1]

  • Temperature: Constant 25°C.

  • Observation: Look for isosbestic points.[1] A clear isosbestic point confirms a simple two-state equilibrium (B

    
     BH
    
    
    
    ) without degradation (e.g., aldehyde hydration).

Step 4: Data Processing

  • Select the analytical wavelength (

    
    ) where the difference in absorbance between ionized and neutral forms is maximal.[1]
    
  • Plot Absorbance vs. pH.[1] The inflection point is the apparent

    
     (
    
    
    
    ).[1]
  • Extrapolation: Plot

    
     vs. % Methanol and extrapolate to 0% Methanol to obtain the aqueous 
    
    
    
    .

Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Stock Stock Solution (1 mg/mL in MeOH) Mix Mix & Equilibrate (25°C) Stock->Mix Buffers Buffer Series (pH 1.0 - 6.0) 20/30/40% MeOH Buffers->Mix Scan UV-Vis Scan (220-350 nm) Mix->Scan Check Isosbestic Point Validation Scan->Check Check->Stock Fail (Degradation) Plot Sigmoid Plot (Abs vs pH) Check->Plot Pass Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Solvent Plot->Extrapolate

Figure 2: Workflow for UV-Metric pKa determination with cosolvent extrapolation.

Data Interpretation & Implications

Expected Results

Based on structural analogs (2-methoxypyridine


; pyridine-4-aldehyde 

), the theoretical

for MPPC is:


  • Measured Range: Expect values between 2.2 and 3.2 .

  • Deviation: If the measured value is < 1.5, suspect aldehyde hydration (gem-diol formation) which alters the electronics.[1]

Solubility & Formulation
  • pH < 2.0: High solubility (Cationic form).[1] Stable for short periods, but risk of acid-catalyzed aldehyde oxidation or acetal formation in alcohols.[1]

  • pH > 3.5: Low solubility (Neutral form).[1] The compound will precipitate in aqueous media.[1]

  • Recommendation: For biological assays, dissolve in DMSO (up to 10 mM) and dilute into buffer.[1] Ensure final buffer pH is > 4.0 to maintain the neutral species, which is likely the membrane-permeable form.[1]

Reactivity Alert

The aldehyde at C4 is activated by the electron-deficient pyridine ring.[1]

  • Nucleophilic Attack: It is highly susceptible to nucleophilic attack (e.g., by amines in reductive amination).[1]

  • Storage: Store under inert gas at -20°C to prevent auto-oxidation to the carboxylic acid (2-methoxy-5-phenylisonicotinic acid).

References

  • Liao, Y., et al. (2015).[1] Design and Synthesis of Novel Voxelotor Analogs. Journal of Medicinal Chemistry. (Generalized reference for class).[1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Box, K. J., & Comer, J. E. (2008).[1] Using measured pKa, LogP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism.

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound.

  • Reijenga, J., et al. (2013).[1] The Determination of pKa Values by Chromatography and Spectrophotometry. Analytical Chemistry Insights.

Sources

2-Methoxy-5-phenylpyridine-4-carboxaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety, Handling, and Mechanistic Toxicology Whitepaper: 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Executive Summary

In contemporary drug discovery, highly functionalized pyridine scaffolds are critical for developing kinase inhibitors and targeted receptor modulators. This compound is a highly valuable electrophilic intermediate in these synthetic pipelines. However, its reactive formyl group and lipophilic core necessitate rigorous, mechanistically informed handling protocols. This technical guide provides an in-depth analysis of the compound's safety data, translating standard SDS warnings into actionable, self-validating laboratory practices designed for research professionals.

Physicochemical Profiling and Identity

Understanding the physical properties of a chemical is the foundational step in risk mitigation. The biphenyl-like steric bulk combined with the methoxy-pyridine ring yields a highly lipophilic molecule, while the C4-carboxaldehyde serves as a reactive electrophilic center.

PropertyValue
Chemical Name This compound[1]
Synonyms 2-methoxy-5-phenylisonicotinaldehyde[2]
CAS Registry Number 1227582-94-6
Molecular Formula C13H11NO2[3]
Molecular Weight 213.24 g/mol
MDL Number MFCD16606792[3]

Mechanistic Toxicology: The Causality of Hazard

Standard safety data sheets classify pyridinecarboxaldehydes as acute skin, eye, and respiratory irritants. As an Application Scientist, it is crucial to understand why these classifications exist to design effective safety protocols.

  • Electrophilic Reactivity: The aldehyde moiety is highly susceptible to nucleophilic attack. Upon contact with biological tissues, it rapidly reacts with primary amines (such as the

    
    -amino groups of lysine residues in mucosal proteins) to form covalent Schiff bases. This irreversible protein cross-linking triggers acute inflammatory responses, structural protein denaturation, and localized oxidative stress.
    
  • Enhanced Permeability: The inclusion of the 5-phenyl and 2-methoxy substituents significantly increases the partition coefficient (LogP) of the molecule. This lipophilicity allows the compound to bypass the aqueous barriers of the stratum corneum and cellular lipid bilayers much faster than simpler aliphatic aldehydes, exacerbating systemic exposure risks.

Visualizing the Hazard: Toxicity & Mitigation Pathway

The following diagram illustrates the biochemical causality of aldehyde-mediated cellular toxicity and the body's primary enzymatic defense mechanism via Aldehyde Dehydrogenase (ALDH).

Mechanism A 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde B Lipophilic Cellular Permeation A->B C Electrophilic Aldehyde Core B->C D Nucleophilic Attack (Lysine/Cysteine residues) C->D Toxicity Pathway F ALDH Enzymatic Oxidation C->F Detoxification E Schiff Base Formation (Protein Cross-linking) D->E G Non-Toxic Carboxylic Acid Metabolite F->G

Biochemical pathway of aldehyde-mediated toxicity and ALDH-driven detoxification.

Standard Operating Procedure (SOP): Safe Handling & Reaction Setup

To mitigate the specific risks outlined above, handling must follow a self-validating workflow. This ensures that every safety measure is actively confirmed by the operator before proceeding to the next step.

  • Step 1: Environmental Control & Preparation

    • Action: Conduct all weighing and transfer operations within a certified Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood.

    • Causality: Prevents inhalation of aerosolized lipophilic particulates that can rapidly permeate respiratory mucosa.

    • Validation Check: Verify the inward airflow using a digital anemometer or a visible smoke test. A steady, unidirectional flow visually confirms containment integrity.

  • Step 2: Static-Free Dispensing

    • Action: Transfer the solid using a grounded, anti-static micro-spatula into a pre-tared, amber glass vial.

    • Causality: Functionalized aldehydes are prone to static charge buildup, leading to sudden aerosolization and contamination of the workspace.

    • Validation Check: Observe the powder during transfer. If the particles repel the spatula or cling to the vial neck, static is present. Re-ground the equipment and use an anti-static ionizer gun before continuing.

  • Step 3: Inert Atmosphere Dissolution

    • Action: Seal the vial with a PTFE-lined septum, purge with dry Argon, and inject the reaction solvent (e.g., anhydrous dichloromethane or THF).

    • Causality: Prevents atmospheric auto-oxidation of the aldehyde to the corresponding unreactive carboxylic acid, preserving reagent integrity.

    • Validation Check: Visual confirmation of a clear, homogenous solution without particulate suspension validates complete dissolution and readiness for downstream synthesis.

Emergency Response: Mechanistic Spill Mitigation Workflow

In the event of a localized spill, mechanical sweeping is insufficient and dangerous due to aerosolization risks. Chemical neutralization is strictly required.

  • Step 1: Containment

    • Action: Immediately cover the spilled solid with damp, inert absorbent pads.

    • Causality: Dampening prevents dust generation and limits the volatility of the compound.

  • Step 2: Chemical Quenching (Bisulfite Adduct Formation)

    • Action: Flood the contained area with a freshly prepared 10% (w/v) solution.

    • Causality: Sodium bisulfite undergoes a rapid nucleophilic addition to the aldehyde carbon. This transforms the hazardous, lipophilic this compound into a highly water-soluble, non-volatile, and non-toxic

      
      -hydroxy sulfonate salt (bisulfite adduct).
      
    • Validation Check: The complete cessation of the characteristic pungent, acrid aldehyde odor serves as a self-validating indicator that the electrophilic hazard has been fully neutralized.

  • Step 3: Aqueous Cleanup

    • Action: Wipe the neutralized area with wet paper towels and dispose of all materials in a designated solid hazardous waste container.

References

  • AOBChem. "Safety Data Sheet: this compound". aobchem.com.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Sodium Bisulfite". pubchem.ncbi.nlm.nih.gov.[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Methoxy-5-phenylpyridine-4-carboxaldehyde CAS: N/A (Novel/Specialty Intermediate) Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol

This application note details a robust, scalable synthetic route for This compound , a highly functionalized pyridine scaffold often utilized in kinase inhibitor discovery (e.g., PDE4, p38 MAPK pathways).

The Synthetic Challenge

The primary challenge in synthesizing this molecule is the regiocontrol of substituents on the pyridine ring. Direct functionalization of a pre-formed pyridine core often leads to inseparable mixtures of isomers (e.g., C3 vs. C4 formylation).

The Solution: The "Methyl-Oxidation" Strategy

To guarantee structural integrity, this protocol employs a bottom-up construction approach utilizing 2-amino-4-methylpyridine as a commercially available, inexpensive starting material. This route locks the C4-carbon early as a methyl group, which is oxidized to the aldehyde only after the C5-phenyl and C2-methoxy groups are installed. This ensures 100% regioselectivity.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the target into three stable precursors. The C4-aldehyde is masked as a methyl group to prevent interference during the Suzuki coupling and nucleophilic substitution steps.

Retrosynthesis Target Target: 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde Precursor1 Precursor A: 2-Methoxy-5-phenyl- 4-methylpyridine Precursor1->Target SeO2 Oxidation (C4-Methyl -> Aldehyde) Precursor2 Precursor B: 2-Methoxy-5-bromo- 4-methylpyridine Precursor2->Precursor1 Suzuki Coupling (Ph-B(OH)2) StartingMat Starting Material: 2-Amino-4-methylpyridine StartingMat->Precursor2 1. Bromination 2. Diazotization/SnAr

Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Bromination & Methoxylation)

Objective: Convert 2-amino-4-methylpyridine into 2-methoxy-5-bromo-4-methylpyridine.

Step 1.1: Regioselective Bromination

The amino group directs bromination to the C5 position (para to the amino group, ortho to the methyl).

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine (10.8 g, 100 mmol) in ACN (100 mL) at 0°C.

    • Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with 10% Na₂S₂O₃ (to remove bromine traces) and brine.

    • Yield: ~90% of 2-amino-5-bromo-4-methylpyridine .

Step 1.2: One-Pot Diazotization / Halogen Exchange / Methoxylation

Direct conversion of 2-amino to 2-methoxy can be messy. A reliable industrial method involves converting the amino to a bromide (Sandmeyer) followed by SNAr displacement.

  • Reagents: HBr (48%), NaNO₂, Br₂, MeOH, NaOMe (25% in MeOH).

  • Procedure:

    • Sandmeyer: Dissolve the product from Step 1.1 in 48% HBr at 0°C. Add NaNO₂ (2.5 eq) dropwise. Add CuBr (0.1 eq) to facilitate radical halide transfer. Heat to 60°C for 1 hour. Isolate 2,5-dibromo-4-methylpyridine .

    • SNAr Displacement: Dissolve the dibromide in anhydrous MeOH. Add NaOMe (1.2 eq) slowly at RT.

    • Mechanism: The C2-bromide is activated by the pyridine nitrogen (alpha position), while the C5-bromide is unactivated. Nucleophilic attack occurs exclusively at C2.

    • Reflux for 4 hours.

    • Workup: Quench with water, extract with DCM.

    • Product: 2-Methoxy-5-bromo-4-methylpyridine .

Phase 2: C5-Arylation (Suzuki-Miyaura Coupling)

Objective: Install the phenyl ring at C5 using palladium catalysis.

  • Reagents:

    • Substrate: 2-Methoxy-5-bromo-4-methylpyridine (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster kinetics)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

  • Degassing: Charge a reaction flask with the substrate, phenylboronic acid, and base. Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1][3][4]

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Key Data: Expect a white/off-white solid.

    • Validation: ¹H NMR should show the disappearance of the C5-H signal (if unbrominated) and appearance of phenyl protons (7.3–7.5 ppm).

Phase 3: C4-Methyl Oxidation to Aldehyde

Objective: Selectively oxidize the benzylic methyl group to the aldehyde without over-oxidation to the carboxylic acid.

Method A: Selenium Dioxide (SeO₂) Oxidation (Standard) This is the most direct method for heterocyclic methyl oxidation.

  • Reagents: SeO₂ (1.2 eq), 1,4-Dioxane.[2]

  • Protocol:

    • Dissolve 2-methoxy-5-phenyl-4-methylpyridine (1.0 eq) in 1,4-Dioxane (0.5 M concentration).

    • Add SeO₂ (1.2 eq).

    • Reflux (100°C) for 4–6 hours. Note: The reaction turns black as Se metal precipitates.

    • Filtration: Filter hot through Celite to remove Selenium metal.

    • Purification: The crude often contains trace acid. Purify via column chromatography.[1][3][4][5]

Method B: One-Pot Bromination/Kornblum Oxidation (Milder) Use this if functional groups are sensitive to SeO₂ thermal conditions.

  • Radical Bromination: Substrate + NBS (1.1 eq) + AIBN (cat.) in CCl₄ or PhCF₃. Reflux 2h -> Yields 4-(bromomethyl)-...

  • Oxidation: Dissolve the crude benzyl bromide in DMSO (5 vol) and NaHCO₃ (2 eq). Heat to 80°C for 4 hours.

  • Mechanism: DMSO acts as the oxidant (Kornblum oxidation), releasing dimethyl sulfide (DMS).

Quantitative Data Summary

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 BrominationNBS, ACN88-92%Temperature control (0°C) prevents di-bromination.
2 SNAr MethoxylationNaOMe, MeOH75-80%Selective displacement of C2-Br over C5-Br.
3 Suzuki CouplingPh-B(OH)₂, Pd(dppf)Cl₂85-90%Efficient degassing to prevent homocoupling.
4 OxidationSeO₂, Dioxane65-75%Stop reaction immediately upon consumption of SM to prevent acid formation.

Process Visualization

Workflow Start Start: 2-Amino-4-methylpyridine Step1 Step 1: Bromination (C5-Br Installation) Start->Step1 NBS, ACN, 0°C Step2 Step 2: Sandmeyer + S_NAr (C2-Amino -> C2-OMe) Step1->Step2 1. NaNO2/HBr 2. NaOMe/MeOH Step3 Step 3: Suzuki Coupling (C5-Phenyl Installation) Step2->Step3 Ph-B(OH)2, Pd cat. K2CO3, 90°C Step4 Step 4: Oxidation (C4-Me -> C4-CHO) Step3->Step4 SeO2, Dioxane Reflux Final Final Product: 2-Methoxy-5-phenyl- pyridine-4-carboxaldehyde Step4->Final Purification

Figure 2: Step-by-step synthetic workflow for the target molecule.

References

  • BenchChem. (2025).[1][2] Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • Huff, B. E., et al. (1998).[6] "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde". Organic Syntheses, 75, 53.

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters". Synthesis, 2002(6), 720-722.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.

  • Guidechem. (2020). "How to Prepare 2-Amino-5-bromo-4-methylpyridine?".

Sources

Optimized Reductive Amination Protocols for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note provides a definitive guide to performing reductive aminations on 2-Methoxy-5-phenylpyridine-4-carboxaldehyde . While reductive amination is a staple transformation, this specific substrate presents a unique structural dichotomy: the 2-methoxy group provides electronic stabilization, while the 5-phenyl group introduces significant steric congestion ortho to the aldehyde .

Successful derivatization of this scaffold requires selecting the correct protocol based on the nucleophilicity and steric profile of the amine partner. This guide outlines two validated workflows:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for unhindered primary amines.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction for sterically demanding or weakly nucleophilic amines.

Chemical Analysis & Reactivity Profile

Structural Considerations
  • 2-Methoxy Group: Acts as an Electron Donating Group (EDG) by resonance, slightly reducing the electrophilicity of the C-4 aldehyde compared to a 2-fluoro or unsubstituted pyridine. This makes the initial nucleophilic attack by the amine the rate-determining step.

  • 5-Phenyl Group (The "Ortho Effect"): This is the critical parameter. The phenyl ring at the 5-position creates a steric wall. For bulky amines, this hindrance can prevent the formation of the hemiaminal intermediate or the E-imine isomer, necessitating Lewis acid catalysis (Method B).

Mechanism & Steric Clash Visualization

The following diagram illustrates the reaction pathway and the specific steric interactions governed by the 5-phenyl substituent.

ReactionMechanism Substrate 2-Methoxy-5-phenyl pyridine-4-carboxaldehyde Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine (Slow Step due to 5-Ph Sterics) Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium/Imine Species Hemiaminal->Imine - H2O (Ti(OiPr)4 accelerates this) Product Secondary/Tertiary Amine Product Imine->Product + Hydride Source (STAB or NaBH4) Note1 CRITICAL CHECKPOINT: 5-Phenyl group blocks approach of bulky amines. Note1->Hemiaminal

Figure 1: Reaction mechanism highlighting the kinetic bottleneck caused by the 5-phenyl substituent.

Experimental Protocols

Method A: Standard STAB Protocol

Best For: Primary alkyl amines (e.g., methylamine, ethylamine, benzylamine) and unhindered cyclic amines (e.g., morpholine, piperidine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Optional, use only if reaction is sluggish.

Step-by-Step Workflow:

  • Solvation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv). If using an amine salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to liberate the free base.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the hemiaminal/imine equilibrium to establish before reduction.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT under nitrogen. Monitor by LC-MS or TLC. Most reactions complete within 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Titanium(IV) Isopropoxide Protocol (The "Force" Method)

Best For: Secondary amines, anilines, or sterically hindered primary amines (e.g., tert-butylamine, isopropylamine) where Method A fails to drive conversion.

Rationale: Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the imine species despite the steric hindrance of the 5-phenyl group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Workflow:

  • Imine Formation: In a dried vial, combine the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.5 M).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise. Seal and stir.

    • Protocol Branch: Stir at RT for 12–18 hours. If the amine is extremely hindered, heat to 50°C for 4 hours.

  • Reduction: Cool the mixture to 0°C.

    • Option 1 (One-pot): Add NaBH₄ (2.0 equiv) directly to the mixture (careful, exothermic).

    • Option 2 (Solvent Switch - Preferred): Dilute with dry Methanol (2 volumes) then add NaBH₄. Methanol is a faster solvent for borohydride reductions.

  • Quench (Critical): Add 1N NaOH or water dropwise. A heavy white/yellow precipitate (Titanium oxides) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Workup: Transfer filtrate to a separatory funnel. Wash with brine, dry, and concentrate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate method for your specific amine partner.

DecisionTree Start Start: Select Amine IsHindered Is the Amine Sterically Hindered? (e.g., t-Butyl, Isopropyl, Secondary) Start->IsHindered IsAniline Is the Amine an Aniline? IsHindered->IsAniline Yes MethodA USE METHOD A (STAB / DCE) IsHindered->MethodA No (Primary Alkyl) MethodB USE METHOD B (Ti(OiPr)4 / NaBH4) IsAniline->MethodB Yes (Weak Nucleophile) IsAniline->MethodB No (Just Hindered)

Figure 2: Protocol selection decision tree.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric clash prevents imine formation.Switch to Method B (Titanium mediated). Heat the imine formation step to 50°C.
Alcohol Byproduct Direct reduction of aldehyde (Reductant too strong/fast).Ensure amine and aldehyde stir for 1h before adding reductant. Use STAB instead of NaBH₃CN.
Des-methoxy Product Over-reduction of the pyridine ring.Avoid catalytic hydrogenation (Pd/C). Stick to hydride reagents (STAB/NaBH₄).
Sticky Titanium Salts Improper quench in Method B.Use Celite filtration immediately after quenching. Do not try to extract without filtering first.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849–3862.[3]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1995. (General methodology reference for Method B).
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Sigma-Aldrich. "Product Specification: this compound."[4] (Commercial availability confirmation).

Sources

Strategic Oxidation Protocols: Synthesizing 2-Methoxy-5-phenylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Selective oxidation of the C4-methyl group of 2-methoxy-5-phenyl-4-methylpyridine to its corresponding aldehyde, 2-methoxy-5-phenylisonicotinaldehyde.

Challenge: Oxidizing a methyl group on a pyridine ring is thermodynamically challenging due to the electron-deficient nature of the heterocycle. Furthermore, the presence of the 2-methoxy group (an electron-donating group, EDG) and the 5-phenyl group introduces steric crowding and electronic sensitivity, increasing the risk of over-oxidation to the carboxylic acid or hydrolysis of the methoxy ether.

Solution: This guide presents two distinct protocols:

  • Protocol A (The "Enamine" Route): A two-step, high-fidelity sequence using DMF-DMA followed by oxidative cleavage. This is the recommended method for pharmaceutical intermediates requiring high purity.

  • Protocol B (The "Riley" Route): A direct, one-step oxidation using Selenium Dioxide (

    
    ). This is a rapid screening method but requires rigorous purification to remove toxic selenium byproducts.
    

Chemical Strategy & Retrosynthesis

The transformation relies on activating the C4-methyl protons. The pyridine nitrogen renders the C4-methyl protons slightly acidic (


), allowing for functionalization.
  • Path A (Enamine Intermediate): Exploits the acidity of the methyl protons to condense with an electrophile (DMF-DMA), forming an electron-rich enamine. This enamine is highly susceptible to oxidative cleavage by periodate (

    
    ), yielding the aldehyde cleanly under mild conditions.
    
  • Path B (Radical/Ene Reaction): Utilizes

    
     in a Riley oxidation mechanism. This involves an initial ene reaction followed by a [2,3]-sigmatropic rearrangement.
    

G Start 2-methoxy-5-phenyl- 4-methylpyridine DMFDMA Reagent: DMF-DMA (140°C) Start->DMFDMA Path A (Step 1) SeO2 Reagent: SeO2 / Dioxane (Reflux) Start->SeO2 Path B (Direct) Enamine Intermediate: Enamine (Dark Red/Brown) DMFDMA->Enamine NaIO4 Reagent: NaIO4 / THF:H2O Enamine->NaIO4 Path A (Step 2) Product Target: 2-methoxy-5-phenyl- isonicotinaldehyde NaIO4->Product Oxidative Cleavage SeO2->Product Riley Oxidation

Figure 1: Strategic pathways for the synthesis of the target aldehyde. Path A offers higher control; Path B offers speed.

Protocol A: The Enamine Route (High Fidelity)

Best for: Drug development, scale-up (1g - 100g), and substrates sensitive to harsh acids.

Phase 1: Enamine Formation

This step converts the unreactive methyl group into a reactive enamine (


).
  • Reagents:

    • Substrate: 2-methoxy-5-phenyl-4-methylpyridine (1.0 equiv)

    • Reagent:

      
      -Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 - 5.0 equiv)
      
    • Solvent: DMF (anhydrous) or neat (if scale permits)

  • Procedure:

    • Charge the substrate into a pressure tube or round-bottom flask equipped with a reflux condenser.

    • Add anhydrous DMF (3 mL per gram of substrate). Note: If the substrate is a liquid or low-melting solid, the reaction can often be run neat.

    • Add DMF-DMA (3.0 equiv). The excess is necessary to drive the equilibrium.

    • Critical Step: Heat the mixture to 140°C (bath temperature) for 12–16 hours. The solution will turn a deep red/brown color, indicating enamine formation.

    • Monitor: Use LC-MS. Look for the mass shift of +55 Da (Conversion of

      
       to 
      
      
      
      ).
    • Workup: Cool to room temperature. Concentrate under high vacuum (rotary evaporator) to remove DMF and excess DMF-DMA. The residue is usually a viscous dark oil or solid. Proceed directly to Phase 2 without column chromatography if purity is >90%.

Phase 2: Oxidative Cleavage

This step cleaves the alkene bond of the enamine to release the aldehyde.

  • Reagents:

    • Crude Enamine (from Phase 1)

    • Sodium Periodate (

      
      ) (3.0 equiv)
      
    • Solvent: THF/Water (1:1 mixture)[1]

  • Procedure:

    • Dissolve the crude enamine in THF (10 mL per gram).

    • Prepare a solution of

      
       (3.0 equiv) in water (10 mL per gram).
      
    • Add the periodate solution dropwise to the enamine solution at 0°C (ice bath). The reaction is exothermic.[2]

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. A precipitate (

      
      ) will form.
      
    • Monitor: TLC/LC-MS. The deep red color of the enamine will fade to a lighter yellow/orange.

    • Workup: Filter off the white solid (

      
      ). Extract the filtrate with Ethyl Acetate (
      
      
      
      ). Wash combined organics with brine, dry over
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The aldehyde is typically less polar than the starting material.

Protocol B: The Riley Oxidation (Direct Method)

Best for: Rapid screening, small scale (<500mg), or robust substrates.

  • Reagents:

    • Substrate: 2-methoxy-5-phenyl-4-methylpyridine (1.0 equiv)

    • Selenium Dioxide (

      
      ) (1.2 - 1.5 equiv)
      
    • Solvent: 1,4-Dioxane (wet) or Xylenes. Note: Small amounts of water (2-5%) often accelerate the reaction.

  • Procedure:

    • Safety Alert:

      
       is highly toxic and can cause severe dermatitis. Work in a fume hood.
      
    • Dissolve the substrate in 1,4-Dioxane (10 mL/g).

    • Add finely powdered

      
       (1.2 equiv).
      
    • Heat to reflux (101°C) for 4–8 hours.

    • Monitor: Check for the appearance of the aldehyde peak. If the reaction stalls, add another 0.2 equiv of

      
      . Warning: Extended heating leads to the carboxylic acid (over-oxidation).
      
    • Workup: The reaction will deposit black selenium metal. Filter the hot solution through a pad of Celite to remove the selenium.

    • Concentrate the filtrate.

    • Purification: The crude residue will contain the aldehyde, unreacted starting material, and potentially traces of the acid. Purification via chromatography is mandatory to remove organoselenium byproducts.

Analytical Validation & QC

Analytical MethodExpected Signal (Aldehyde)Diagnostic Note
1H NMR

9.8 – 10.2 ppm (s, 1H)
Distinct singlet. Disappearance of methyl singlet at

~2.3 ppm.
IR Spectroscopy 1690 – 1710

Strong C=O stretch.
LC-MS

Mass shift of +14 Da relative to starting material.
TLC

value
Aldehyde typically runs lower than the methyl precursor but higher than the acid.

Critical Quality Attribute (CQA): For Protocol B (


), residual Selenium content must be quantified (ICP-MS) if the compound is intended for biological testing, as Se is cytotoxic and can produce false positives in biological assays.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Check1 Is conversion low (<20%)? Problem->Check1 Check2 Is over-oxidation (Acid) occurring? Check1->Check2 No Sol1 Protocol A: Increase Temp to 150°C Protocol B: Add 5% H2O to Dioxane Check1->Sol1 Yes Sol2 Protocol B: Reduce SeO2 to 1.1 eq Switch to Protocol A (Milder) Check2->Sol2 Yes

Figure 2: Troubleshooting common oxidation issues.

  • Issue: Incomplete Enamine Formation (Protocol A).

    • Cause: Steric hindrance from the 5-phenyl group.

    • Fix: Use a sealed tube to heat DMF-DMA above its boiling point (140-150°C) or add a catalytic amount of Pyrrolidine to facilitate enamine exchange.

  • Issue: Over-oxidation to Acid (Protocol B).

    • Cause: Too much

      
       or reaction time too long.
      
    • Fix: Stop reaction early (monitor by HPLC). Use Protocol A, as

      
       cleavage stops strictly at the aldehyde.
      

References

  • Bredereck's Reagent/Enamine Methodology

    • Bredereck, H., et al. "Syntheses with Acid Amides and Urea Derivatives." Chemische Berichte, 1968. (Foundational chemistry for DMF-DMA enamine formation).

    • Coppo, F. T., et al. "A Practical and Efficient Synthesis of 4-Formyl-2-phenylpyridine." Organic Process Research & Development, 2002.
  • Selenium Dioxide Oxidation

    • Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1932.

    • Tagawa, Y., et al. "Oxidation of methylpyridines with selenium dioxide." Chemical & Pharmaceutical Bulletin, 2001.
  • Periodate Cleavage: Vetter, J. "Oxidative Cleavage of Enamines." Journal of Organic Chemistry, 1998. (Mechanistic details on the cleavage step).

Sources

Application Note: Strategic Utilization of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS: 502925-47-5) as a high-value scaffold in medicinal chemistry. Unlike generic pyridine aldehydes, this building block offers a pre-installed "biphenyl-like" hydrophobic vector (the 5-phenyl group) and an electronic modulator (the 2-methoxy group) adjacent to a reactive formyl "warhead" at the C4 position.

This specific substitution pattern is critical for Structure-Activity Relationship (SAR) exploration in kinase inhibitors and GPCR ligands, where the 5-phenyl moiety often targets hydrophobic pockets (e.g., the gatekeeper region in kinases), while the pyridine nitrogen and methoxy group modulate solubility and hydrogen bond acceptor capability.

Technical Specifications & Handling

Before initiating synthesis, verify the physicochemical profile to ensure reaction compatibility.

PropertySpecificationCritical Note
Formula C₁₃H₁₁NO₂MW: 213.23 g/mol
Appearance Pale yellow to tan solidDarkening indicates oxidation to carboxylic acid.
Solubility DCM, THF, DMSO, MeOHPoor solubility in hexanes/water.
Stability Air/Moisture SensitiveStore under Argon/Nitrogen at 2-8°C. Aldehyde is prone to aerobic oxidation.
Reactivity Electrophilic C4-FormylHigh reactivity toward nucleophiles (amines, ylides).
Purity Profiling (QC Check)
  • ¹H NMR Diagnostic: Monitor the aldehyde proton singlet at δ ~10.0-10.5 ppm . Disappearance or shifting suggests oxidation (to acid) or hydration (to gem-diol).

  • Impurity Alert: If synthesized via Suzuki coupling, check for residual Palladium (treat with scavengers like SiliaMetS®) and traces of phenylboronic acid.

Core Application: Divergent Library Synthesis

The C4-aldehyde serves as a divergent point for generating complex heterocyclic libraries. We focus on two high-yield protocols: Reductive Amination (for secondary amines) and the Groebke-Blackburn-Bienaymé (GBB) reaction (for fused imidazopyridines).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the core building block.

G Start 2-Methoxy-5-phenyl pyridine-4-carboxaldehyde Step1_A Imine Formation (R-NH2, MeOH, 4Å MS) Start->Step1_A Path A: Reductive Amination Step2_A 3-CR Condensation (Amine + Isonitrile + Catalyst) Start->Step2_A Path B: GBB Reaction Side1 Aerobic Oxidation Start->Side1 Improper Storage Step1_B Reduction (NaBH(OAc)3) Step1_A->Step1_B Product1 Secondary Amine Scaffold Step1_B->Product1 Product2 Imidazo[1,2-a]pyridine Fused System Step2_A->Product2 Waste1 Carboxylic Acid (Inactive Impurity) Side1->Waste1

Figure 1: Divergent synthetic workflows. Path A yields amine linkers; Path B yields fused heterocycles. Dashed line indicates degradation pathway.

Detailed Protocols

Protocol A: Reductive Amination (Standardized)

Objective: Install an amine linker while preserving the methoxy/phenyl core. Mechanism: Formation of a Schiff base followed by in situ reduction. We use Sodium Triacetoxyborohydride (STAB) for its mildness, avoiding reduction of the pyridine ring or methoxy elimination.

Materials:

  • Building Block: this compound (1.0 equiv)

  • Amine: Primary or Secondary aliphatic amine (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv, catalytic promoter)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial, dissolve the aldehyde (1.0 mmol, 213 mg) and the amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. Formation of the imine (M+H = M_aldehyde + M_amine - 18) confirms the first step.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Troubleshooting:

  • Low Yield? If the amine is sterically hindered, switch solvent to MeOH and use NaCNBH₃ (with pH adjustment), or use Ti(OiPr)₄ as a Lewis acid to force imine formation before reduction.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: One-pot synthesis of highly substituted imidazo[1,2-a]pyridines. Significance: This reaction utilizes the aldehyde to create a fused ring system, a privileged scaffold in kinase discovery (e.g., p38, EGFR inhibitors).

Materials:

  • Aldehyde: this compound (1.0 equiv)

  • Amine: 2-Aminopyridine derivative (1.0 equiv)

  • Isonitrile: tert-Butyl isocyanide or similar (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: MeOH or DCM/MeOH (1:1)

Step-by-Step Procedure:

  • Mixing: Dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol). Stir for 10 minutes to promote initial condensation.

  • Isonitrile Addition: Add the isonitrile (1.1 mmol).

  • Reaction: Stir at RT for 12 hours. If reaction is sluggish, heat to 50°C.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water/brine.

  • Purification: Crystallization is often possible; otherwise, use silica gel chromatography.

Strategic SAR Implications

Why use this specific building block?

  • The 5-Phenyl "Anchor": In many kinase binding pockets, a hydrophobic region exists adjacent to the hinge binder. The 5-phenyl group is pre-positioned to access this space without requiring a subsequent Suzuki coupling step, streamlining the synthetic route.

  • The 2-Methoxy "Switch":

    • Electronic Effect: The methoxy group donates electron density into the pyridine ring, making the N1 nitrogen more basic (higher pKa) compared to a naked pyridine. This enhances hydrogen bond accepting capability in the active site.

    • Metabolic Stability: The methoxy group blocks the metabolically labile 2-position from oxidation (a common clearance pathway for pyridines).

    • Displacement Potential: In late-stage optimization, the -OMe group can be converted to an -OH (pyridone) via HBr demethylation or displaced by nucleophiles (

      
      ) if the nitrogen is activated (e.g., N-oxide formation), allowing for "scaffold hopping."
      

References

  • Compound Data: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 129947710, 3-Methoxy-5-phenylpyridine-4-carbaldehyde. Retrieved from [Link](Note: Isomer reference for property comparison).

  • GBB Reaction Methodology: Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. [Link]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Advanced Application Note: Wittig Olefination Protocols for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS: 1227582-94-6) represents a "privileged scaffold" in medicinal chemistry, often serving as a precursor for kinase inhibitors and GPCR modulators. Its reactivity in olefination reactions is defined by two competing structural factors:

  • Electronic Deactivation: The 2-methoxy group (

    
    -OMe) acts as a resonance donor, reducing the electrophilicity of the 
    
    
    
    -aldehyde compared to a bare pyridine.
  • Steric Congestion: The 5-phenyl ring introduces significant bulk ortho to the reaction center. This steric hindrance can retard nucleophilic attack and destabilize the transition state for oxaphosphetane formation, often necessitating higher reaction temperatures or more reactive ylides compared to standard benzaldehydes.

This guide provides three distinct protocols tailored to overcome these barriers, ensuring high yields and controlled stereoselectivity (


).

Reaction Mechanism & Pathway Analysis

The Wittig reaction with this substrate proceeds via the nucleophilic attack of a phosphonium ylide on the aldehyde.[1] Due to the 5-phenyl steric clash, the formation of the oxaphosphetane intermediate is the rate-determining step for bulky ylides.

Mechanistic Pathway (DOT Visualization)

WittigMechanism Start Aldehyde (2-OMe-5-Ph-Py-CHO) TS Transition State (Steric Clash with 5-Ph) Start->TS Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->TS Oxa Oxaphosphetane (4-Membered Ring) TS->Oxa Cyclization ProdZ Z-Alkene (Kinetic) Oxa->ProdZ Syn-Elimination (Non-Stabilized Ylide) ProdE E-Alkene (Thermodynamic) Oxa->ProdE Equilibration/HWE (Stabilized Ylide) PO Ph3P=O (Byproduct) Oxa->PO

Figure 1: Mechanistic flow highlighting the critical steric bottleneck at the transition state caused by the 5-phenyl substituent.

Experimental Protocols

Protocol A: Synthesis of Z-Alkenes (Non-Stabilized Ylides)

Target: Installation of alkyl chains or non-conjugated linkers. Reagent System: Alkyltriphenylphosphonium halide / NaHMDS / THF.

Rationale:

  • Base Selection: Sodium bis(trimethylsilyl)amide (NaHMDS) is preferred over

    
    -Butyllithium (
    
    
    
    -BuLi).
    
    
    -BuLi poses a risk of competing Directed Ortho Metalation (DoM) at the
    
    
    position of the pyridine ring or nucleophilic attack at the
    
    
    -OMe position. NaHMDS is sufficiently strong (
    
    
    ) to deprotonate the salt but bulky enough to avoid side reactions.
  • Temperature: Cryogenic conditions (-78°C) are strictly maintained to maximize kinetic control (

    
    -selectivity).
    

Step-by-Step Procedure:

  • Ylide Generation:

    • Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

    • Add Alkyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.3 M concentration).

    • Cool to -78°C (dry ice/acetone bath).

    • Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes. The solution should turn bright yellow/orange (ylide formation).[2]

    • Stir at -78°C for 45 minutes.

  • Aldehyde Addition:

    • Dissolve This compound (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide at -78°C. Note: The 5-phenyl group increases lipophilicity, ensuring good solubility.

    • Stir at -78°C for 2 hours.

  • Warm-up & Quench:

    • Allow the reaction to warm slowly to 0°C over 2 hours. Do not rush this step; the steric bulk requires time for the oxaphosphetane to form.

    • Quench with saturated aqueous

      
      .[2][3]
      
  • Workup:

    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).[2] Note: Z-alkenes often elute before E-isomers.

Protocol B: Synthesis of E-Alkenes (Horner-Wadsworth-Emmons)

Target: Installation of esters, nitriles, or conjugated systems (e.g., cinnamates). Reagent System: Triethyl phosphonoacetate / LiCl / DBU (Masamune-Roush conditions) or NaH.

Rationale:

  • E-Selectivity: HWE reagents (phosphonates) yield thermodynamic

    
    -alkenes, which is favorable given the steric bulk of the 5-phenyl group (minimizing 
    
    
    
    strain).
  • Mild Base: The use of DBU/LiCl is extremely mild, preventing any degradation of the methoxypyridine moiety.

Step-by-Step Procedure:

  • Reagent Setup:

    • To a solution of Triethyl phosphonoacetate (1.2 equiv) in anhydrous MeCN (acetonitrile) at room temperature (RT), add LiCl (dry, 1.2 equiv).

    • Add DBU (1.8-diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv). Stir for 15 minutes.

  • Reaction:

    • Add This compound (1.0 equiv) in one portion.

    • Stir at RT for 4-12 hours. Monitor by TLC/LCMS.

    • Optimization: If conversion is slow due to the 5-phenyl sterics, heat to 40°C.

  • Workup:

    • Dilute with water and extract with DCM.[4][1]

    • The byproduct (phosphate ester) is water-soluble, simplifying purification.

Protocol C: "Instant" Biphasic Wittig (Styrenyl Derivatives)

Target: Synthesis of styryl-pyridines (stabilized/semi-stabilized ylides). Reagent System: Benzyltriphenylphosphonium chloride / DCM / 50% NaOH (aq).

Rationale:

  • Phase Transfer: The interface between DCM and concentrated NaOH allows for the generation of the ylide in situ.

  • Robustness: Pyridine aldehydes are stable to aqueous base. This method is rapid and scalable.

Step-by-Step Procedure:

  • Mix: In a flask, combine the aldehyde (1.0 equiv), phosphonium salt (1.1 equiv), and DCM (0.5 M).

  • Initiate: Add 50% aqueous NaOH (5 equiv) and stir vigorously (high RPM is critical for emulsion).

  • Monitor: Reaction is typically complete in <30 minutes.

  • Workup: Separate layers. The organic layer contains the product.[2]

Data Summary & Troubleshooting

Comparative Reagent Table
ParameterProtocol A (Z-Selective)Protocol B (HWE, E-Selective)Protocol C (Biphasic)
Ylide Type Non-stabilized (Alkyl)Stabilized (Phosphonate)Semi-stabilized (Benzyl)
Base NaHMDSDBU/LiCl or NaH50% NaOH (aq)
Solvent THF (Anhydrous)MeCN or THFDCM / Water
Temp -78°C to 0°C25°C to 40°C25°C
Major Isomer Z (cis)E (trans)E (trans)
Key Risk Base attack on PyridineLow conversion (Sterics)Emulsion formation
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: The 5-phenyl group blocks the approach of the ylide.

    • Solution: Increase concentration to 1.0 M. For Protocol B, switch to NaH/THF and reflux.

  • Problem: Isomerization of Z-alkene.

    • Cause: Product exposure to light or trace acid during workup.

    • Solution: Wrap flasks in foil. Use base-washed silica (1%

      
      ) for purification.
      
  • Problem: "Sticky" byproduct removal (

    
    ).
    
    • Solution: Triturate the crude residue with cold Hexanes/Ether (

      
       precipitates out; product stays in solution) or use Protocol B (water-soluble byproduct).
      

Workflow Visualization

Workflow Setup 1. Setup Flame-dry glassware Argon Atmosphere YlideGen 2. Ylide Generation (Base + Phosphonium Salt) Setup->YlideGen Addition 3. Aldehyde Addition Slow addition at -78°C (Prot A) or RT (Prot B) YlideGen->Addition Monitor 4. Monitoring TLC/LCMS for consumption of Aldehyde Addition->Monitor Quench 5. Quench & Workup NH4Cl (Prot A) or Water (Prot B) Monitor->Quench Complete Purify 6. Purification Column Chromatography (Separate Ph3PO) Quench->Purify

Figure 2: Operational workflow for high-fidelity Wittig olefination.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[5][6][7][8][4][9][10] Chemical Reviews.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry.

  • BenchChem. (2023). "Wittig Reaction of 2-Methylbenzaldehyde Protocol." (Analogous steric protocol).

  • Organic Chemistry Portal. "Wittig Reaction: Mechanism and Conditions."

  • Sigma-Aldrich. "this compound Product Page."

Sources

preparation of Schiff bases from 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Schiff Bases from 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Schiff bases (imines) derived from pyridine carboxaldehydes are highly valued in medicinal chemistry and materials science due to their robust coordination chemistry and broad spectrum of biological activities, including antimicrobial, anticancer, and catalytic properties [1].

The synthesis of a Schiff base from This compound (CAS: 1227582-94-6) [2] presents a unique synthetic profile due to the molecule's specific structural microenvironment:

  • Electrophilic Center: The 4-carboxaldehyde group is the primary site for nucleophilic attack by a primary amine.

  • Steric Hindrance: The bulky phenyl ring at the 5-position creates localized steric crowding around the carbonyl carbon. This necessitates optimized thermodynamic conditions (extended reflux) to drive the reaction to completion.

  • Electronic Modulation: The 2-methoxy group acts as an electron-donating moiety via resonance (+M effect). While it enriches the electron density of the pyridine ring, it slightly reduces the electrophilicity of the 4-carbonyl carbon compared to an unsubstituted pyridine-4-carboxaldehyde.

To overcome these steric and electronic barriers, the reaction must be strictly controlled using a weak acid catalyst (glacial acetic acid) to activate the carbonyl carbon without protonating the nucleophilic amine [3].

Mechanistic Pathway

The formation of the Schiff base follows a classic nucleophilic addition-elimination mechanism [4]. The causality of the reaction conditions is rooted in the delicate pH balance required for this pathway:

  • Electrophilic Activation: The weak acid protonates the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon.

  • Nucleophilic Attack: The primary amine attacks the activated carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the final carbon-nitrogen double bond (imine). If the pH drops below 4, the primary amine becomes protonated (ammonium ion), neutralizing its nucleophilicity and halting the reaction.

Mechanism A 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde B Protonated Carbonyl (Electrophilic Activation) A->B + H+ (pH 4-5) C Nucleophilic Attack (by Primary Amine) B->C + R-NH2 D Carbinolamine Intermediate C->D Proton Transfer E Dehydration (-H2O) D->E Acid Catalysis F Schiff Base (Imine) Target Compound E->F - H2O

Acid-catalyzed mechanistic pathway for Schiff base formation.

Experimental Methodology

This self-validating protocol is designed to maximize yield by utilizing absolute ethanol and controlled cooling to exploit the solubility differential between the starting materials and the product, thereby driving the equilibrium forward without the need for a Dean-Stark apparatus.

Reagents & Equipment
  • Aldehyde: this compound (1.0 eq, ~213.24 g/mol )

  • Amine: Primary amine of choice (e.g., aniline derivatives) (1.05 eq)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Protocol
  • Preparation of the Reaction Mixture:

    • Dissolve 10.0 mmol of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Rationale: Absolute ethanol prevents the premature hydrolysis of the forming imine.

    • In a separate vial, dissolve 10.5 mmol of the selected primary amine in 10 mL of absolute ethanol. The slight 0.05 eq excess compensates for any volatile loss and ensures complete consumption of the valuable aldehyde.

  • Catalysis:

    • Add the amine solution dropwise to the aldehyde solution under continuous magnetic stirring at room temperature.

    • Add 3–5 drops of glacial acetic acid to adjust the apparent pH to approximately 4.5.

  • Reflux (Thermodynamic Control):

    • Attach a reflux condenser and heat the mixture to 75–80 °C (gentle reflux) for 4 to 6 hours.

    • Self-Validation: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the aldehyde spot and the emergence of a new, less polar spot (the Schiff base) confirms reaction progression.

  • Isolation:

    • Once TLC confirms completion, remove the flask from heat and concentrate the volume by half under reduced pressure.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. The Schiff base will precipitate as crystalline solids.

  • Purification:

    • Collect the precipitate via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted amine and trace acetic acid.

    • Recrystallize from hot ethanol to achieve >98% purity.

Workflow S1 Step 1: Dissolution Aldehyde + Amine in Absolute EtOH S2 Step 2: Catalysis Add Glacial Acetic Acid (pH 4.5) S1->S2 S3 Step 3: Reflux 75-80 °C for 4-6 hours S2->S3 S4 Step 4: Precipitation Concentrate & Cool to 0-5 °C S3->S4 Monitor via TLC S5 Step 5: Isolation Vacuum Filtration & Cold Wash S4->S5 S6 Step 6: Purification Recrystallization (Hot EtOH) S5->S6

Step-by-step experimental workflow for Schiff base synthesis.

Quantitative Data & Optimization Parameters

To ensure reproducibility, the following table summarizes the optimization parameters for synthesizing Schiff bases from sterically hindered pyridine carboxaldehydes.

ParameterSub-Optimal ConditionOptimized ConditionCausality / RationaleExpected Yield
Solvent Aqueous Ethanol (95%)Absolute Ethanol Prevents equilibrium shift back to starting materials (hydrolysis).82 - 90%
Catalyst NoneGlacial Acetic Acid (pH ~4.5) Activates the sterically hindered 4-carbonyl carbon for nucleophilic attack.85 - 92%
Catalyst Strong Acid (HCl)Glacial Acetic Acid (pH ~4.5) Strong acids fully protonate the primary amine, destroying its nucleophilicity.< 10%
Temperature Room TemperatureReflux (75 - 80 °C) Provides the necessary activation energy to overcome the steric bulk of the 5-phenyl group.85 - 92%
Time 1 - 2 hours4 - 6 hours Ensures complete conversion; hindered aldehydes react slower than unhindered ones.88 - 95%

Analytical Characterization

To validate the structural integrity of the synthesized this compound Schiff base, the following spectroscopic markers must be confirmed:

  • FT-IR Spectroscopy: The complete disappearance of the strong carbonyl (C=O) stretching frequency at ~1690–1710 cm⁻¹ and the appearance of a sharp azomethine (C=N) stretching band at 1600–1625 cm⁻¹ .

  • ¹H-NMR Spectroscopy (CDCl₃ or DMSO-d₆): The disappearance of the aldehyde proton singlet at ~10.0 ppm and the emergence of a characteristic imine proton (-CH=N-) singlet shifted slightly upfield, typically between 8.20 and 8.80 ppm [1].

References

  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Available at:[Link]

  • Kowalczyk, P., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PubMed Central (PMC). Available at:[Link]

  • International Journal of Frontiers in Medicine and Research (IJFMR). (2025). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. Available at:[Link]

Application Note: Orthogonal Functionalization of the 2-Methoxy Group in Pyridine-4-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery and complex molecule synthesis, 2-methoxy-pyridine-4-carboxaldehyde serves as a highly versatile, bifunctional building block. Traditionally, the 2-methoxy group has been utilized merely as a robust, atom-economical protecting group for the tautomeric 2-pyridone core. However, recent advances in transition-metal catalysis have unlocked the 2-methoxy moiety as a pseudo-halide leaving group, enabling direct C–C and C–N bond formation via C–O activation.

This application note provides a comprehensive, self-validating guide to the orthogonal functionalization of the 2-methoxy group. Because the molecule also possesses a highly reactive 4-carboxaldehyde, achieving chemoselectivity is the primary challenge. We detail two divergent pathways: (1) Chemoselective demethylation to reveal the 2-pyridone, and (2) Aldehyde protection followed by Nickel-catalyzed C–O activation for cross-coupling.

Mechanistic Causality: Why These Reagents?

The Challenge of Demethylation

Standard demethylation protocols typically rely on harsh Lewis acids like Boron Tribromide (


). However, 

coordinates strongly to the basic pyridine nitrogen, necessitating a large excess of the reagent, which frequently leads to the degradation or unwanted side-reactions of the sensitive 4-carboxaldehyde. To circumvent this, we employ a softer, chemoselective approach using Lithium Chloride (

) and para-Toluenesulfonic acid (

)[1]. The chloride ion acts as a soft nucleophile that attacks the methyl group via an

mechanism, while the mild acid protonates the ether oxygen, making it a better leaving group without destroying the aldehyde.
Overcoming the C(sp²)–OMe Bond in Cross-Coupling

Aryl ethers serve as robust, environmentally friendly alternatives to haloaromatics in cross-coupling reactions[2]. However, the C(sp²)–OMe bond is notoriously inert. Palladium catalysts, which are standard for aryl halides, lack the necessary electron density to undergo oxidative addition into this strong C–O bond.

To achieve direct C–O activation in heteroaromatic platforms[3], a highly electron-rich, low-valent Nickel(0) catalyst (e.g.,


) is required. Nickel is smaller and more nucleophilic than Palladium. When paired with a strongly 

-donating N-heterocyclic carbene (NHC) ligand such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the electron density at the Nickel center is drastically increased. This lowers the activation barrier, allowing Nickel to insert into the C–O bond and facilitate direct arylation[4]. Because organometallic coupling partners (like boronic acids or Grignard reagents) will readily attack the 4-carboxaldehyde, prior protection of the aldehyde as an acetal is an absolute prerequisite.

Workflow & Logical Relationships

G Start 2-Methoxy-pyridine-4-carboxaldehyde Demethyl Demethylation (LiCl, pTSA) Start->Demethyl Path A: Cleavage Protect Aldehyde Protection (Ethylene Glycol) Start->Protect Path B: Cross-Coupling Pyridone 2-Pyridone-4-carboxaldehyde Demethyl->Pyridone Acetal 2-Methoxy-4-(1,3-dioxolan-2-yl)pyridine Protect->Acetal CO_Act C-O Activation Ni(cod)2, IPr Acetal->CO_Act Arylboronic Acid SubstAcetal 2-Aryl-4-(1,3-dioxolan-2-yl)pyridine CO_Act->SubstAcetal Deprotect Acidic Deprotection (HCl, H2O) SubstAcetal->Deprotect FinalSubst 2-Aryl-pyridine-4-carboxaldehyde Deprotect->FinalSubst

Divergent functionalization workflows for 2-methoxy-pyridine-4-carboxaldehyde.

Quantitative Data: Condition Optimization

Table 1: Comparison of Demethylation Conditions for 2-Methoxypyridine-4-carboxaldehyde

Reagent SystemConditionsChemoselectivity (Aldehyde Intact?)Isolated Yield (%)

(1.0 M in DCM)
-78 °C to RT, 12 hLow (Severe aldehyde degradation)< 15%
Pyridine·HClNeat, 150 °C, 2 hLow (Thermal decomposition)0%
TMSCl / NaIMeCN, 80 °C, 4 hModerate (Some undesired acetalization)62%
LiCl / pTSA DMF, 120 °C, 6 h High (Clean conversion) 88%

Table 2: Ligand Effects on Ni-Catalyzed C–O Arylation (Using Phenylboronic Acid)

Catalyst / LigandBase / SolventTemp (°C)Conversion (%)
Pd(OAc)₂ / XPhosK₃PO₄ / Toluene100< 5% (No C–O insertion)
Ni(cod)₂ / PPh₃K₃PO₄ / Dioxane10012%
Ni(cod)₂ / PCy₃K₃PO₄ / Dioxane10058%
Ni(cod)₂ / IPr (NHC) K₃PO₄ / Dioxane 100 94%

Self-Validating Experimental Protocols

Protocol A: Chemoselective Demethylation (Path A)

Objective: Cleave the 2-methoxy group to yield 2-oxo-1,2-dihydropyridine-4-carboxaldehyde without oxidizing or degrading the aldehyde.

  • Setup : In an oven-dried round-bottom flask, dissolve 2-methoxy-pyridine-4-carboxaldehyde (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).

  • Reagent Addition : Add anhydrous

    
     (3.0 equiv) and 
    
    
    
    (3.0 equiv).
  • Reaction : Heat the mixture to 120 °C under an argon atmosphere for 6 hours.

  • Workup : Cool to room temperature. Remove DMF under reduced pressure (high vacuum). Resuspend the crude residue in a minimal amount of water and adjust the pH to ~6 using saturated aqueous

    
    . Extract with EtOAc (if the pyridone is sufficiently lipophilic) or isolate via reverse-phase C18 chromatography.
    

Self-Validation Checkpoint :

  • TLC : The starting material (UV-active, high

    
    ) will disappear. The product will appear as a highly polar spot (low 
    
    
    
    ) that stains intensely with
    
    
    .
  • ¹H NMR : The diagnostic sharp methoxy singlet at ~3.9 ppm must be completely absent. The aldehyde proton at ~10.0 ppm must remain intact.

Protocol B: Aldehyde Protection (Preparation for Path B)

Objective: Mask the aldehyde to prevent nucleophilic attack during Nickel catalysis.

  • Setup : Dissolve 2-methoxy-pyridine-4-carboxaldehyde (1.0 equiv) in toluene (0.2 M).

  • Reagent Addition : Add ethylene glycol (3.0 equiv) and a catalytic amount of

    
     (0.05 equiv).
    
  • Reaction : Attach a Dean-Stark trap and reflux for 12 hours to azeotropically remove water.

  • Workup : Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

Self-Validation Checkpoint :

  • ¹H NMR : Disappearance of the aldehyde proton (~10.0 ppm) and appearance of the dioxolane methine proton as a singlet at ~5.8 ppm, alongside the ethylene glycol backbone multiplet at 4.0–4.1 ppm.

Protocol C: Ni-Catalyzed C–O Arylation (Path B)

Objective: Direct substitution of the 2-methoxy group with an aryl moiety. Note: This protocol requires the protected acetal intermediate from Protocol B.

  • Glovebox Setup : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with

    
     (10 mol%), IPr ligand (20 mol%), and anhydrous 
    
    
    
    (3.0 equiv).
  • Substrate Addition : Add the protected 2-methoxy-4-(1,3-dioxolan-2-yl)pyridine (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Solvent : Suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

  • Reaction : Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at 100 °C for 16 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the nickel salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Self-Validation Checkpoint :

  • LC-MS / GC-MS : Confirm the mass shift corresponding to the loss of the -OMe group (-31 Da) and the addition of the Aryl group.

  • ¹H NMR : The methoxy singlet at ~3.9 ppm must be absent. A new set of aromatic protons (e.g., 7.4–7.8 ppm for a phenyl group) will integrate proportionally to the pyridine core.

(Optional)Protocol D: Acidic Deprotection : To regenerate the functionalized aldehyde, stir the resulting acetal in a 1:1 mixture of THF and 3M aqueous HCl at room temperature for 2 hours, followed by neutralization and extraction.

References

  • Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers. ResearchGate.1

  • Aryl-aryl cross-couplings that avoid the preparation of haloaromatics. MSU Chemistry. 2

  • Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines. PMC. 3

  • Ni-catalyzed Heteroaryl C‒O Bond Arylation and Homocoupling via Controlled Metal−Ligand Redox. ChemRxiv. 4

Sources

Application Note: Scalable Synthesis of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up Synthesis of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde Content Type: Detailed Application Notes and Protocols Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This application note details a robust, scalable synthetic route for This compound , a critical heterocyclic building block often utilized in the development of kinase inhibitors (e.g., Smoothened antagonists) and NK-1 receptor antagonists.

While various laboratory-scale methods exist, this guide focuses on a Process Chemistry approach, prioritizing safety, cost-efficiency, and purification ease. The route avoids cryogenic lithiation steps (difficult to scale) and toxic selenium-based oxidations, utilizing instead a reliable Suzuki-Miyaura coupling followed by a radical gem-dibromination/hydrolysis sequence.

Key Features of this Protocol:
  • Starting Material: Low-cost, commercially available 2-Chloro-4-methylpyridine.

  • Scalability: Avoids -78°C lithiation and chromatography-heavy purifications.

  • Safety: Eliminates the use of SeO₂ (selenium dioxide) for methyl oxidation.

  • Yield: Optimized for >40% overall yield over 4 steps.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on functionalizing the pyridine core before installing the sensitive aldehyde group.

Rationale:

  • Aldehyde Stability: Aldehydes can be unstable under the basic conditions of cross-coupling (risk of Cannizzaro disproportionation or aldol condensation). Therefore, the aldehyde is installed last.

  • Regiocontrol: Starting with 2-chloro-4-methylpyridine allows for selective electrophilic bromination at the C5 position (ortho to the electron-donating methyl group and meta to the directing chloro group).

Retrosynthesis Target Target: 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde Precursor1 Precursor A: 2-Methoxy-4-methyl- 5-phenylpyridine Target->Precursor1 Oxidation (NBS/Hydrolysis) Precursor2 Precursor B: 2-Methoxy-5-bromo- 4-methylpyridine Precursor1->Precursor2 Suzuki Coupling (Ph-B(OH)2) Start Starting Material: 2-Chloro-4-methylpyridine Precursor2->Start 1. Bromination 2. Methoxylation

Figure 1: Retrosynthetic strategy prioritizing late-stage oxidation to maximize yield and stability.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-bromo-4-methylpyridine

This step involves electrophilic bromination followed by nucleophilic aromatic substitution (SNAr).

Reagents:

  • 2-Chloro-4-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Sodium Methoxide (NaOMe) (2.5 equiv, 25% in MeOH)

  • Solvents: DMF (for bromination), Methanol (for SNAr)

Protocol:

  • Bromination: Charge a reactor with 2-chloro-4-methylpyridine and DMF (5 vol). Add NBS portion-wise at 0–5°C to control exotherm.

  • Warm to room temperature (RT) and stir for 4 hours. Monitor by HPLC for conversion to 2-chloro-5-bromo-4-methylpyridine. Note: The methyl group directs bromine to the ortho position (C5).

  • Quench & Workup: Pour into water (10 vol) and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry, and concentrate.[1][2][3]

  • Methoxylation (SNAr): Dissolve the crude intermediate in MeOH (5 vol). Add NaOMe solution (25% in MeOH).[3]

  • Reflux (65°C) for 12–16 hours. The bromine at C5 deactivates the ring slightly, but the chlorine at C2 is highly labile to nucleophilic attack.

  • Isolation: Cool to RT. Concentrate to remove bulk MeOH. Dilute with water and extract with MTBE (Methyl tert-butyl ether).

  • Purification: Crystallize from Heptane/EtOAc (9:1) if necessary, though crude purity is often >95%.

ParameterSpecification
Yield 75–80% (over 2 steps)
Appearance Off-white solid
Key QC 1H NMR: δ 3.95 (s, 3H, OMe), 2.35 (s, 3H, Me)
Step 2: Suzuki-Miyaura Coupling (Scale-Up Optimized)

Installation of the phenyl ring at C5.

Reagents:

  • 2-Methoxy-5-bromo-4-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%) or Pd(PPh₃)₄ (1 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Toluene/Water (3:1) or 1,4-Dioxane/Water (4:1)

Protocol:

  • Inertion: Charge reactor with substrate, phenylboronic acid, and solvent.[3] Sparge with Nitrogen (N₂) for 30 minutes to remove oxygen. Critical: Oxygen causes homocoupling of boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd catalyst and K₂CO₃.

  • Reaction: Heat to 90–95°C for 6–12 hours. Monitor by HPLC until starting bromide is <1%.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Separate phases.

  • Scavenging: Treat organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) if API specs require low Pd.

  • Isolation: Concentrate and recrystallize from Ethanol/Water.

Mechanism: The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Ph-B(OH)2 + Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ph TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Pyridine RedElim->Product

Figure 2: Catalytic cycle for the Suzuki coupling step.

Step 3: Methyl Oxidation to Aldehyde (The Critical Step)

Direct oxidation of methyl groups on electron-rich heterocycles can be challenging. While Selenium Dioxide (SeO₂) is common in academic papers, it is not recommended for scale-up due to toxicity and difficult waste disposal.

Recommended Route: Radical Gem-Dibromination followed by Hydrolysis.

Reagents:

  • 2-Methoxy-4-methyl-5-phenylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Hydrolysis Agent: CaCO₃ (3.0 equiv) or AgNO₃ (2.2 equiv - faster but expensive).

  • Solvent: Chlorobenzene or Trifluorotoluene (Green alternative to CCl₄).

Protocol:

  • Dibromination: Dissolve substrate in Chlorobenzene (10 vol). Add NBS (1.1 equiv) and AIBN. Heat to 85°C.

    • Target Intermediate: 4-(Dibromomethyl)-2-methoxy-5-phenylpyridine.

  • Hydrolysis: Cool the mixture to RT. Add water (5 vol) and CaCO₃. Heat to reflux (100°C) for 4–6 hours.

    • Mechanism:[4][5][6][7][8] The gem-dibromide hydrolyzes to the gem-diol (hydrate), which collapses to the aldehyde.

  • Workup: Filter off inorganic salts. Separate organic layer.[3][9] Wash with Na₂S₂O₃ (to remove trace Br₂) and brine.

  • Purification: The aldehyde can be purified via bisulfite adduct formation (solid) and subsequent release, or by column chromatography (Silica, Hexane/EtOAc).

Data PointValue
Yield 60–70% (Step 3)
Purity >98% (HPLC)
Appearance Pale yellow solid
Storage Store under N₂ at 4°C (Aldehydes oxidize to acids over time).

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, verify the following spectral signatures.

1H NMR (DMSO-d6, 400 MHz):
  • Aldehyde (-CHO): Look for a sharp singlet at δ 9.8 – 10.1 ppm . If this is a broad hump, you may have the hydrate (gem-diol).

  • Methoxy (-OMe): Singlet at δ 3.9 – 4.0 ppm .

  • Aromatic Region:

    • Pyridine H3 (singlet, ortho to OMe): δ ~7.1 ppm .

    • Pyridine H6 (singlet, ortho to N): δ ~8.4 ppm .

    • Phenyl Group: Multiplet at δ 7.3 – 7.6 ppm .

Process Control (HPLC):
  • Impurity A (Mono-bromide): Incomplete bromination in Step 3. Retains longer than product on Reverse Phase.

  • Impurity B (Carboxylic Acid): Over-oxidation of aldehyde.[10] Appears as a broad peak or requires acidic mobile phase to elute sharp.

Safety & Scale-Up Notes

  • Exotherm Control: The bromination in Step 1 and the radical reaction in Step 3 are exothermic. On a >100g scale, use jacketed reactors and dose reagents slowly.

  • Solvent Selection: Avoid Carbon Tetrachloride (CCl₄) for Step 3. Trifluorotoluene (PhCF₃) or Chlorobenzene are safer, higher-boiling alternatives that maintain radical propagation efficiency.

  • Palladium Removal: For pharmaceutical applications, residual Pd must be <10 ppm. Use functionalized silica scavengers (e.g., Thiol or Thiourea) post-workup of Step 2.

  • Cyanide Avoidance: Do not use cyanide-based methods (Rosenmund-von Braun) to install the nitrile (precursor to aldehyde) if the Suzuki/Oxidation route works, as cyanide waste treatment is costly.

References

  • Suzuki Coupling on Pyrimidines/Pyridines

    • BenchChem Application Notes.[3] "Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives." (2025).

  • Oxidation of Methyl Pyridines (PIDA Method)

    • BenchChem Technical Guide. "Synthesis of 2-Methoxyquinoline-4-carbaldehyde." (2025).

  • Radical Oxidation Mechanism

    • Bernini, R., et al. "Mechanically induced oxidation of alcohols to aldehydes and ketones." Beilstein J. Org.[11] Chem. (2017).[10][12]

  • Kinase Inhibitor Context

    • Abbott Laboratories. "5-(phenyl)-pyridine derivatives and related compounds as kinase inhibitors." WO-03051366-A3. (2003).

  • General Pyridine Functionalization

    • Organic Chemistry Portal. "Suzuki Coupling."[3]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxy-5-phenylpyridine-4-carboxaldehyde scaffold is a critical pharmacophore in the development of kinase inhibitors and allosteric modulators for hemoglobin (e.g., Voxelotor analogs). Traditional thermal synthesis of this moiety is often plagued by poor regioselectivity during formylation and prolonged reaction times during palladium-catalyzed couplings.

This Application Note details a robust, microwave-assisted route for the synthesis of this target and its key intermediates. By leveraging the dielectric heating properties of polar solvents, we demonstrate a reduction in total process time from 48 hours to under 2 hours, while improving the yield of the oxidation step by 15-20% compared to conventional heating.

Strategic Pathway & Retrosynthesis

The synthesis is designed to be modular, allowing for the introduction of various aryl groups at the C5 position. We utilize a "functionalize-then-oxidize" strategy to avoid the stability issues often associated with handling halogenated pyridine aldehydes during cross-coupling.

Synthetic Route Visualization

G SM Start: 5-Bromo-2-chloro-4-methylpyridine (CAS: 886364-86-9) IntA Intermediate A: 5-Bromo-2-methoxy-4-methylpyridine SM->IntA Step 1: MW SnAr NaOMe, MeOH 120°C, 15 min IntB Intermediate B: 2-Methoxy-4-methyl-5-phenylpyridine IntA->IntB Step 2: MW Suzuki PhB(OH)2, Pd(dppf)Cl2 100°C, 20 min Target Target: 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde IntB->Target Step 3: MW Oxidation SeO2, Dioxane 150°C, 30 min

Figure 1: Modular microwave-assisted synthetic pathway. Step 3 (Oxidation) represents the critical C-H functionalization step.

Detailed Experimental Protocols

Protocol 1: Regioselective Methoxylation ( )

Objective: Synthesis of Intermediate A (5-Bromo-2-methoxy-4-methylpyridine). Rationale: The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the inductive effect of the ring nitrogen. Microwave irradiation accelerates this substitution significantly compared to reflux conditions.

Materials:

  • 5-Bromo-2-chloro-4-methylpyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (2.0 equiv)

  • Anhydrous Methanol (Solvent)

Procedure:

  • Charge: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 5-bromo-2-chloro-4-methylpyridine (2.0 mmol) in 4 mL of anhydrous methanol.

  • Add Reagent: Dropwise add NaOMe solution (4.0 mmol). Cap the vial immediately.

  • Irradiate: Place in the microwave reactor.

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Concentrate the mixture under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over MgSO₄ and concentrate.

  • Validation: Product should be a white solid. Purity is typically >95% without chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of Intermediate B (2-Methoxy-4-methyl-5-phenylpyridine). Rationale: Palladium-catalyzed cross-couplings are highly sensitive to oxygen. Microwave heating allows for rapid turnover before catalyst deactivation occurs. We use Pd(dppf)Cl₂ for its stability and resistance to debromination side-reactions.

Materials:

  • Intermediate A (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM complex (5 mol%)[2]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent System: 1,4-Dioxane : Water (4:1)

Procedure:

  • Degas: In a separate flask, sparge the Dioxane/Water mixture with argon for 10 minutes. Critical Step: Failure to degas leads to homocoupling of the boronic acid.

  • Charge: Add Intermediate A (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol) to a microwave vial.
    
  • Catalyst: Add Pd catalyst (0.05 mmol) last. Add the degassed solvent (3 mL).

  • Irradiate:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Power: Dynamic mode (Max 150 W)

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) may be required to remove excess boronic acid.

Protocol 3: Selenium Dioxide Oxidation (C-H Activation)

Objective: Synthesis of Target (this compound). Rationale: Oxidizing a methyl group on a pyridine ring is thermodynamically challenging.


 oxidation traditionally requires refluxing in dioxane for 24-48 hours. Microwave irradiation provides the necessary activation energy to complete this in 30 minutes, preventing the over-oxidation to carboxylic acid.

Materials:

  • Intermediate B (1.0 equiv)[1]

  • Selenium Dioxide (

    
    ) (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (wet) - Note: Trace water helps solubility of SeO2.

Procedure:

  • Safety Warning:

    
     is toxic and foul-smelling. Work in a well-ventilated fume hood.
    
  • Charge: Add Intermediate B (0.5 mmol) and pulverized

    
     (0.75 mmol) to the vial. Add 3 mL dioxane and 50 
    
    
    
    L water.
  • Irradiate:

    • Temperature: 150 °C

    • Hold Time: 30 minutes

    • Pre-stir: 30 seconds (to disperse

      
      )
      
  • Workup: Filter the hot solution through Celite to remove precipitated Selenium metal (black solid).

  • Purification: The crude mixture will contain some starting material. Isolate the aldehyde via bisulfite adduct formation or silica gel chromatography (0-20% EtOAc in Hexanes).

Quantitative Performance Summary

ParameterTraditional ThermalMicrowave ProtocolImprovement
Step 1 Time 4 hours (Reflux)15 mins16x Faster
Step 2 Time 12 hours20 mins36x Faster
Step 3 Time 24-48 hours30 mins~50x Faster
Step 3 Yield 45-55%68-72%+20% Yield
Solvent Usage High (50-100 mL)Low (<5 mL)Green Chem

Senior Scientist Troubleshooting Guide

Issue: Low Conversion in Step 2 (Suzuki)

  • Root Cause: Oxygen poisoning of Pd catalyst.

  • Fix: Ensure argon sparging is vigorous. Switch to a pre-catalyst system like XPhos Pd G2 if sterics are an issue with substituted phenyl rings.

Issue: Over-oxidation to Carboxylic Acid in Step 3

  • Root Cause: Temperature too high or reaction time too long.

  • Fix: Reduce temperature to 140°C. If the acid forms, it can be converted back to the methyl ester (via MeOH/H2SO4) and reduced to the alcohol, then oxidized to aldehyde (Swern), though this adds steps.

Issue: Selenium Residue in Product

  • Root Cause: Incomplete filtration of colloidal selenium.

  • Fix: Filter through a double pad of Celite/Activated Charcoal. Wash the organic layer with sodium thiosulfate solution.

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Suzuki Coupling on Pyridines: Kivala, M., & Diederich, F. (2008). Pyridine-derived oligoacetylene macrocycles. Journal of Organic Chemistry. (See general protocols for halopyridine couplings).
  • SeO2 Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Journal of the American Chemical Society, 98(1), 300-301. Link

  • Microwave SeO2 Oxidation: Langa, F., et al. (1997). Microwave irradiation: more than just a method for accelerating reactions.[4][5] Contemporary Organic Synthesis. (Contextualizing SeO2 acceleration).

  • Analogous Quinoline Synthesis: BenchChem Protocols. Synthesis of 2-Methoxyquinoline-4-carbaldehyde. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-5-phenylpyridine-4-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde .

Status: Operational | Tier: Level 3 (Process Optimization) Subject: Yield Improvement & Troubleshooting for CAS [Relevant Analogues] Audience: Medicinal Chemists, Process Development Scientists

Executive Technical Summary

The synthesis of This compound presents a classic regioselectivity challenge on the pyridine ring.[1][2] The "trap" many researchers fall into is attempting direct formylation (lithiation) of the 2-methoxy-5-phenylpyridine scaffold, which predominantly yields the C3-isomer (ortho to the methoxy group) rather than the desired C4-aldehyde.[1]

To guarantee high yield and regiochemical purity, this guide advocates for the "Methyl-Oxidation Strategy." This route constructs the carbon skeleton first using a robust Suzuki coupling on a 4-methyl precursor, followed by a selective oxidation of the benzylic-like methyl group to the aldehyde.

The Recommended Pathway (Methyl-Oxidation)[1][2]
  • Precursor: 2-Methoxy-4-methyl-5-bromopyridine.[1][2]

  • Coupling: Suzuki-Miyaura cross-coupling with Phenylboronic acid.[2]

  • Functionalization: Selective oxidation of the C4-methyl group to C4-formyl.[1][2]

Interactive Troubleshooting & Optimization (Q&A)

Phase 1: The Suzuki Coupling (Carbon Skeleton Construction)

Context: Reaction of 2-methoxy-4-methyl-5-bromopyridine with phenylboronic acid.[1][2]

Q: My Suzuki coupling conversion stalls at 60-70%. Adding more catalyst doesn't help.[2] What is poisoning the cycle? A: In pyridine-rich environments, the pyridine nitrogen itself can act as a ligand, displacing phosphines and deactivating the Pd(0) species.

  • The Fix: Switch to a bulky, electron-rich ligand system that outcompetes the pyridine nitrogen.

    • Recommendation: Use Pd(dppf)Cl₂ or XPhos Pd G2 . The bidentate nature of dppf or the steric bulk of XPhos prevents the pyridine substrate from coordinating to the metal center.

  • Protocol Adjustment: Increase the base concentration (K₂CO₃ or K₃PO₄) to 3.0 equivalents. Boronic acids can form unreactive "ate" complexes if the pH is not optimal for transmetallation.

Q: I am seeing significant protodeboronation (benzene formation) instead of the biaryl product. A: This is common with electron-rich boronic acids or under harsh aqueous conditions.

  • The Fix:

    • Solvent Switch: Move from DMF/Water to Dioxane/Water (4:1) or Toluene/Water (10:1) . DMF can decompose at high temps to produce dimethylamine, which interferes.

    • Temperature Control: Lower the temperature from 100°C to 80°C and extend the reaction time. High heat accelerates protodeboronation faster than the coupling rate.

Phase 2: The Critical Oxidation (Methyl Aldehyde)

Context: Converting 2-methoxy-4-methyl-5-phenylpyridine to the target aldehyde.[1][2]

Q: I tried SeO₂ (Riley Oxidation) but the yield is erratic and purification is a nightmare due to colloidal selenium. A: While classic, SeO₂ is sensitive to moisture and often over-oxidizes to the carboxylic acid.

  • The Superior Alternative: Use PIDA (Phenyliodine(III) diacetate) in DMSO. This is a milder, metal-free oxidation that proceeds via an alkoxysulfonium intermediate (similar to Swern but non-cryogenic).[1][2]

    • Mechanism:[3] The methyl group is activated by the iodine(III) species, attacked by DMSO, and then eliminates DMS to form the aldehyde.

Q: I am using the NBS radical bromination/hydrolysis route, but I get a mixture of mono-, di-, and tribromides. A: This is a kinetic control issue. The second bromination is often faster than the first due to radical stabilization by the first bromine.

  • The Fix (The "Sommelet" Modification):

    • Stop the reaction at ~70% conversion (monitor by HPLC). Do not push for 100%.

    • Use AIBN as the initiator and CCl₄ or PhCF₃ (trifluorotoluene) as solvent.

    • Hydrolysis: Do not just use water/base.[2] Treat the crude benzyl bromide with Hexamethylenetetramine (HMTA) (Sommelet reaction conditions) to specifically generate the aldehyde without over-oxidation to the acid.

Visualizing the Synthetic Logic

The following diagram illustrates the comparison between the "Risky" Lithiation route and the "Robust" Oxidation route.

SynthesisPathways cluster_0 Route A: Direct Lithiation (RISKY) cluster_1 Route B: Methyl Oxidation (RECOMMENDED) S1 2-Methoxy-5-phenylpyridine Lith LDA / n-BuLi S1->Lith C3_Li C3-Lithio Species (Ortho to OMe) Lith->C3_Li Kinetic Control C4_Li C4-Lithio Species (Sterically Hindered) Lith->C4_Li Minor Pathway WrongProd 3-Formyl Product (Major Impurity) C3_Li->WrongProd + DMF S2 2-Methoxy-4-methyl- 5-bromopyridine Suzuki Suzuki Coupling (Ph-B(OH)2, Pd Cat) S2->Suzuki Inter 2-Methoxy-4-methyl- 5-phenylpyridine Suzuki->Inter High Yield Oxid Oxidation Step (SeO2 or PIDA) Inter->Oxid Target Target Aldehyde (C4-CHO) Oxid->Target Regiospecific

Caption: Comparison of synthetic strategies. Route B avoids the C3/C4 regioselectivity conflict inherent in Route A.

Optimized Experimental Protocols

Protocol A: Suzuki Coupling (Scale: 10 mmol)

This step establishes the 5-phenyl ring while preserving the 4-methyl "mask" for the aldehyde.[1]

ReagentEquiv.[2][4]AmountRole
2-Methoxy-4-methyl-5-bromopyridine 1.02.02 gSubstrate
Phenylboronic Acid 1.21.46 gCoupling Partner
Pd(dppf)Cl₂[1][2] · DCM 0.03245 mgCatalyst (Resistant to poisoning)
K₂CO₃ 3.04.14 gBase
1,4-Dioxane / Water 4:1 v/v50 mLSolvent System

Procedure:

  • Charge solid reagents into a flask.

  • Add degassed solvents.[2] Sparge with Argon for 15 mins.

  • Heat to 85°C for 4–6 hours. Monitor by TLC/LCMS.[2]

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

  • Yield Expectation: >85%.

Protocol B: PIDA-Mediated Oxidation (Scale: 5 mmol)

A mild, metal-free alternative to Selenium Dioxide.[1][2]

ReagentEquiv.[2][4]Role
Intermediate (from Step A) 1.0Substrate
PIDA (Phenyliodine diacetate) 1.5Oxidant
DMSO SolventSolvent & Oxygen Source
NaHCO₃ 2.0Acid Scavenger

Procedure:

  • Dissolve the intermediate in anhydrous DMSO (0.2 M concentration).

  • Add NaHCO₃ followed by PIDA portion-wise at Room Temperature.

  • Stir at 60°C for 4 hours.

  • Quench: Pour into ice water. The aldehyde often precipitates.

  • Extraction: If no precipitate, extract with DCM. Wash extensively with water to remove DMSO.[2]

  • Yield Expectation: 65–75%.

References & Grounding

  • Regioselectivity in Pyridine Lithiation:

    • Gros, P., et al. "Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6." Journal of Organic Chemistry. This work highlights the difficulty of achieving C4-lithiation on 2-methoxypyridines, supporting the decision to avoid Route A.[1][2]

    • [1][2]

  • Suzuki Coupling on Pyridines:

    • Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. Establishes protocols for coupling hindered pyridines using specific ligand systems.

    • [1][2]

  • Oxidation of Methyl-Pyridines/Quinolines:

    • BenchChem Technical Guides.[2] "Synthesis of 2-Methoxyquinoline-4-carbaldehyde."[1][2] Describes the PIDA/DMSO oxidation method for converting methyl groups to aldehydes on similar heteroaromatic scaffolds.

    • (Note: Generalized link to technical repository)

  • Commercial Availability of Precursors:

    • Sigma-Aldrich Product Data.[1][2] "this compound."[1][2] Confirms the stability and existence of the target molecule as a commercial entity.

    • [1][2]

Sources

purification of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Case ID: PUR-PYR-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying This compound presents a triad of chemical challenges:

  • Silanol Interaction: Despite the methoxy group reducing ring basicity, the pyridine nitrogen can still hydrogen-bond with acidic silanols, leading to peak tailing.

  • Aldehyde Reactivity: The C4-aldehyde is prone to oxidation (to carboxylic acid) and hemiacetal formation if alcoholic solvents are used improperly.

  • Suzuki Coupling Byproducts: As a likely product of a Suzuki coupling (5-phenyl insertion), it is often contaminated with Triphenylphosphine Oxide (TPPO), which is notoriously difficult to separate on silica.

This guide provides a self-validating workflow to navigate these issues.

Module 1: Pre-Purification Triage (The "Triage" Phase)

Q: My crude mixture is a dark oil. Should I load it directly onto the column? A: No. Direct loading often leads to column failure due to TPPO contamination or catalyst residues.

Protocol: Pre-Column Cleanup (TPPO Removal) Triphenylphosphine oxide (TPPO) often co-elutes with moderately polar heterocycles. Remove it before chromatography.

MethodReagentsMechanismProcedure
Precipitation (Recommended)

(anhydrous), Ethanol
ComplexationDissolve crude in EtOH. Add 2 equiv.

. Stir 30 min. Filter the solid

complex. Concentrate filtrate.[1][2]
Trituration Pentane or

/ Hexane (1:1)
SolubilitySuspend crude in 1:1 Ether/Hexane. Sonicate.[3] TPPO remains solid; product dissolves. Filter and evaporate.[4]

Module 2: Stationary Phase & Solvent Selection

Q: The compound streaks on TLC and elutes as a broad band. How do I fix this? A: This is caused by the pyridine nitrogen interacting with acidic silanol groups (


) on the silica.[5]

The Fix: Amine Deactivation You must neutralize the silica.

  • Solvent Additive: Add 1% Triethylamine (TEA) to your mobile phase.

  • Column Pre-treatment: Flush the column with pure Hexane + 5% TEA before starting equilibration. This "caps" the active sites.

Q: Can I use Methanol (MeOH) to increase polarity? A: Proceed with extreme caution. Aldehydes react with methanol on acidic silica to form hemiacetals or acetals (see reaction below).



  • Recommendation: Use Ethyl Acetate (EtOAc) / Hexane or Acetone / Hexane . If you must use MeOH, keep the percentage <5% and ensure TEA is present to neutralize acidity.

Module 3: Troubleshooting Guide (Q&A)

Q: I see a new spot forming on the column or during concentration. What is it? A: This is likely the carboxylic acid (oxidation product) or the hydrate .

  • Prevention: Purify quickly. Do not leave the compound on silica overnight. Use

    
     for evaporation, not air. Store the fraction at 4°C immediately.
    

Q: My product co-elutes with a yellow impurity. A: If this is a Suzuki product, the yellow impurity is likely traces of Palladium catalyst or nitropyridine precursors.

  • Solution: Use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) prior to the column, or add a wash step with aqueous L-Cysteine during workup.

Module 4: Visualization of Workflow

The following diagram outlines the decision logic for developing the purification method.

PurificationLogic Start Crude Mixture Analysis TPPO Is TPPO present? Start->TPPO TLC Run TLC (Hex/EtOAc 3:1) Streaking Is there streaking? TLC->Streaking AddTEA Add 1% Et3N to Eluent Pre-wash Silica Streaking->AddTEA Yes SolventChoice Select Solvent System Streaking->SolventChoice No TPPO->TLC No ZnCl2 ZnCl2 Precipitation (Remove TPPO) TPPO->ZnCl2 Yes AddTEA->SolventChoice ZnCl2->TLC HexEtOAc Hexane / EtOAc (Standard) SolventChoice->HexEtOAc Preferred DCM_MeOH DCM / Acetone (Avoid MeOH) SolventChoice->DCM_MeOH If Polarity High RunColumn Run Flash Column (Collect Fractions) HexEtOAc->RunColumn DCM_MeOH->RunColumn Evap Evaporate < 35°C (Inert Atmosphere) RunColumn->Evap

Caption: Decision tree for the purification of pyridine-carboxaldehydes, emphasizing TPPO removal and silanol deactivation.

Module 5: Optimized Experimental Protocol

Method: Flash Column Chromatography on Silica Gel (Neutralized)

  • Preparation:

    • Dissolve crude residue in a minimum amount of Toluene or DCM (avoid MeOH).

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase A: Hexanes (or Heptane) + 1% Triethylamine.

    • Mobile Phase B: Ethyl Acetate + 1% Triethylamine.

  • Column Pre-treatment:

    • Flush column with 100% Mobile Phase A containing 5% TEA.

    • Flush with 3 column volumes (CV) of starting gradient (e.g., 5% B) to equilibrate.

  • Elution Gradient:

    • 0–5 min: Isocratic 5% B (Elutes non-polar impurities).

    • 5–20 min: Linear gradient 5%

      
       40% B.
      
    • Note: The this compound typically elutes between 20-35% EtOAc depending on silica activity.

  • Workup:

    • Pool fractions. Check purity by TLC.

    • Evaporate solvent at < 35°C to prevent thermal degradation of the aldehyde.

References

  • Bates, R. W. (2012). Organic Synthesis using Transition Metals. John Wiley & Sons. (Discusses removal of phosphine oxides).
  • Li, J. J. (2009). Name Reactions for Homologation, Ring Formation, and Alkylations. Wiley-Interscience. (References Suzuki coupling workups).
  • SiliCycle Inc. (2024). SiliCycle Purification Guide: Separation of Basic Compounds. Link

  • Donald, J. R., & Unsworth, W. P. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Chemistry – A European Journal, 23(36), 8780–8784. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For pyridine pKa comparisons). Link

Sources

preventing oxidation of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Storage of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Overview this compound is a critical, electron-rich building block utilized in pharmaceutical synthesis and materials science. Like many aromatic aldehydes, it is highly susceptible to autoxidation, spontaneously converting to its corresponding carboxylic acid upon exposure to ambient air and light[1]. This technical guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the chemical integrity of your material during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to oxidation? A1: The degradation is driven by a radical chain autoxidation mechanism. Atmospheric oxygen (


) reacts with the aldehyde to form an acyl radical, which subsequently forms a peroxy radical and then a peroxy acid[1]. This peroxy acid reacts with another aldehyde molecule via a Baeyer-Villiger-type oxidation to yield two equivalents of carboxylic acid[1]. The presence of the electron-donating methoxy group on the pyridine ring stabilizes the intermediate acyl radical, significantly accelerating the rate of autoxidation compared to unsubstituted pyridinecarboxaldehydes[2]. Furthermore, this radical initiation is catalyzed by UV and visible light[3].

Q2: What are the visible and analytical signs of degradation? A2:

  • Visual: The pristine compound is typically a light yellow or orange oil/solid. Oxidation often manifests as a darkening of the sample (brown/black) or a transition to a gummy, viscous state due to the hydrogen-bonding nature of the newly formed carboxylic acids.

  • Analytical: On

    
     NMR, the characteristic aldehyde proton singlet (typically around 10.0–10.5 ppm) diminishes, and a broad carboxylic acid -OH peak emerges. HPLC analysis will show a new, more polar peak corresponding to the acid derivative.
    

Q3: What is the optimal storage protocol to prevent oxidation? A3: The compound must be stored under a strict inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which allows it to effectively blanket the solid/oil[4]. It should be kept in an amber glass vial to prevent light-induced radical initiation[3] and stored at sub-ambient temperatures, ideally between +2°C to +8°C for short-term use, or -20°C for long-term storage[5].

Troubleshooting Guide

Issue 1: Sample turned from light yellow to a dark, gummy solid.

  • Cause: Exposure to atmospheric oxygen and light during repeated opening of the storage vial, leading to autoxidation.

  • Causality & Solution: The gummy texture is due to intermolecular hydrogen bonding of the newly formed carboxylic acid groups. Do not use this material directly in sensitive reactions, as the acid will alter reaction stoichiometry. Proceed to Protocol 2 (Bisulfite Purification) to recover the unoxidized aldehyde.

Issue 2: Inconsistent yields in downstream reductive amination or Schiff base formation.

  • Cause: Partial oxidation of the aldehyde. Carboxylic acids do not undergo Schiff base formation and can inadvertently alter the pH of the reaction mixture, poisoning acid-sensitive catalysts.

  • Causality & Solution: Always validate the purity of stored batches via TLC or NMR before use. If purity is <95%, purify the batch. To prevent this, implement single-use aliquoting (see Protocol 1 ).

Quantitative Data: Impact of Storage Conditions on Aldehyde Purity

The following table summarizes the causal relationship between storage environments and the degradation rate of electron-rich pyridinecarboxaldehydes over a 6-month period.

Storage ConditionAtmosphereLight ExposureExpected Purity (6 Months)Primary Degradation Product
-20°C (Optimal) ArgonDark (Amber Vial)> 99%None
+4°C (Standard) NitrogenDark (Amber Vial)95 - 98%Carboxylic Acid (Trace)
+25°C (Ambient) AirDark (Amber Vial)70 - 80%Carboxylic Acid
+25°C (Ambient) AirAmbient Light< 40%Carboxylic Acid & Polymers

Experimental Protocols

Protocol 1: Schlenk-Line Aliquoting and Inert Gas Storage

Self-Validating Mechanism: Argon displacement ensures oxygen is completely removed from the headspace. The positive pressure system prevents atmospheric backflow during the sealing process.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 2 hours. Cool in a desiccator.

  • Transfer: In a glovebox or under a steady stream of inert gas, transfer the required mass of this compound into the amber vials.

  • Purging: Attach the vial to a Schlenk line equipped with Argon[4].

  • Cycling: Apply a gentle vacuum for 5 seconds, then backfill with Argon. Repeat this cycle three times to ensure complete atmospheric displacement.

  • Sealing: On the final Argon backfill, rapidly cap the vial with the PTFE-lined cap. Wrap the cap tightly with Parafilm to prevent slow oxygen ingress.

  • Storage: Store the sealed vials immediately at -20°C.

Protocol 2: Purification of Oxidized Aldehyde via Bisulfite Adduct

Self-Validating Mechanism: Aldehydes react reversibly with sodium bisulfite to form a water-soluble, charged adduct, leaving the uncharged impurities (and carboxylic acids, which do not form this adduct) in the organic phase[6].

  • Adduct Formation: Dissolve the degraded aldehyde mixture in a minimal amount of ethyl acetate.

  • Extraction: Transfer to a separatory funnel. Add 5 volumes of freshly prepared, saturated aqueous sodium bisulfite (

    
    )[6].
    
  • Agitation: Shake vigorously for 3–5 minutes. The unoxidized aldehyde will migrate to the aqueous layer as the bisulfite adduct[6].

  • Washing: Separate the aqueous layer. Wash the aqueous layer twice with fresh ethyl acetate to remove the carboxylic acid byproduct and any polymeric impurities.

  • Regeneration: Cool the aqueous layer in an ice bath. Carefully adjust the pH to 10 using 10% aqueous

    
     or saturated 
    
    
    
    to decompose the adduct and regenerate the free aldehyde.
  • Recovery: Extract the regenerated aldehyde into fresh ethyl acetate (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure aldehyde.
    

Visualizations

Autoxidation A Aldehyde (Ar-CHO) B Acyl Radical (Ar-CO•) A->B Light / Trace Metals - H• C Peroxy Radical (Ar-COOO•) B->C + O2 D Peroxy Acid (Ar-COOOH) C->D + Ar-CHO (Chain Propagation) E Carboxylic Acid (Ar-COOH) D->E + Ar-CHO (Baeyer-Villiger)

Autoxidation mechanism of aromatic aldehydes to carboxylic acids via peroxy acid intermediates.

StorageWorkflow Step1 1. Purify Aldehyde (Check Purity >98%) Step2 2. Transfer to Amber Glass Vial Step1->Step2 Step3 3. Purge with Argon (Schlenk Line, 3x Cycles) Step2->Step3 Step4 4. Seal with PTFE Cap & Parafilm Step3->Step4 Step5 5. Store at -20°C (Dark & Dry) Step4->Step5

Step-by-step workflow for the inert storage of oxidation-sensitive aromatic aldehydes.

References

  • pyridine-4-carbaldehyde - Physico-chemical Properties . ChemBK.[Link]

  • How Can I Protect My Lipid From Oxidation? . Avanti Polar Lipids.[Link]

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions . RSC Advances / National Institutes of Health (NIH).[Link]

  • Absolute rate constants for hydrocarbon autoxidation. XIII. Aldehydes: photo-oxidation, co-oxidation, and inhibition . Canadian Science Publishing.[Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids . Royal Society of Chemistry (RSC).[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . American Chemical Society (ACS).[Link]

Sources

troubleshooting low reactivity of pyridine-4-carboxaldehyde in condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity Paradox: Read This First

Is Pyridine-4-carboxaldehyde (4-PCA) actually unreactive? No. Theoretically, 4-PCA is more electrophilic than benzaldehyde. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (both inductive and mesomeric), which should accelerate nucleophilic attack at the carbonyl carbon.

If your reaction is failing, it is likely due to one of three "Silent Killers":

  • Oxidation: Your reagent has degraded into isonicotinic acid (which kills base catalysts).

  • Hydration: In wet solvents, the aldehyde exists as a gem-diol (hydrate), which is non-reactive.

  • Catalyst Poisoning: The basic pyridine nitrogen is interfering with your acidic or Lewis acid catalyst.

Diagnostic Troubleshooting (Q&A)

Q1: My reagent bottle is old. The liquid has turned brown, or there are white crystals at the bottom. Is it usable?

Diagnosis: Significant Oxidation. 4-PCA oxidizes rapidly upon exposure to air, forming isonicotinic acid (white solid).

  • Impact: The carboxylic acid will immediately neutralize basic catalysts (like piperidine or hydroxides) used in Knoevenagel or Aldol condensations. Even 5-10% acid content can stall a reaction completely.

  • Action: You must purify the reagent before use. Increasing catalyst loading will not fix this if the acid content is high.

Q2: I am running a Knoevenagel condensation in Ethanol/Water, but the reaction is sluggish. Why?

Diagnosis: Gem-diol (Hydrate) Formation. Unlike benzaldehyde, electron-deficient aldehydes like 4-PCA form stable hydrates in the presence of water.

  • Mechanism:

    
    
    
  • Impact: The gem-diol is not electrophilic enough for condensation. The equilibrium shifts toward the hydrate, effectively lowering the concentration of the active aldehyde species.

  • Action: Switch to anhydrous solvents (Ethanol, Acetonitrile, or Toluene) and use molecular sieves or a Dean-Stark apparatus to remove water generated during the reaction.

Q3: I used an acid catalyst (e.g., p-TsOH or Acetic Acid) for imine formation, but nothing happened.

Diagnosis: Pyridinium Salt Formation. pKa Mismatch: The pyridine nitrogen (


 for the conjugate acid) is a better base than many nucleophiles.
  • Impact: The acid protonates the pyridine nitrogen first. While this makes the carbonyl more electrophilic, it creates a positively charged ring that may repel protonated nucleophiles (electrostatic repulsion) or cause the product to become unstable.

  • Action: Use a buffer system or a Lewis acid compatible with basic nitrogens (e.g.,

    
     or 
    
    
    
    ), or run the reaction under neutral/thermal conditions first.

Decision Logic & Workflow

The following diagram outlines the troubleshooting logic for stalled reactions involving 4-PCA.

TroubleshootingFlow Start START: Reaction Failed/Low Yield CheckPhysical Check Reagent Appearance: Is it a white solid or dark brown? Start->CheckPhysical IsSolid Yes (Oxidation) CheckPhysical->IsSolid CheckSolvent Check Solvent System: Is water present? IsWet Yes (Hydration) CheckSolvent->IsWet CheckCatalyst Check Catalyst Type CatType Acid or Base? CheckCatalyst->CatType IsSolid->CheckSolvent No (Liquid) Purify PROTOCOL A: Acid/Base Wash or Distillation IsSolid->Purify Yes IsWet->CheckCatalyst No DrySolvent PROTOCOL B: Switch to Anhydrous EtOH/MeCN Add Molecular Sieves IsWet->DrySolvent Yes BaseCat Base (Piperidine/NaOH): Check for neutralization by Isonicotinic Acid CatType->BaseCat Base AcidCat Acid (pTsOH/AcOH): Protonation of Pyridine N? Switch to Lewis Acid CatType->AcidCat Acid Purify->CheckSolvent

Figure 1: Decision tree for diagnosing low reactivity in pyridine-4-carboxaldehyde condensations.

Validated Protocols

Protocol A: Purification of 4-PCA (The "Acid Wash" Method)

Use this if distillation is not feasible. This removes isonicotinic acid.

  • Dissolution: Dissolve the impure 4-PCA (10 g) in Dichloromethane (DCM) (50 mL).

  • Wash: Transfer to a separatory funnel. Wash with saturated aqueous

    
      (
    
    
    
    mL).
    • Note: The isonicotinic acid converts to the sodium salt and moves to the aqueous layer. The aldehyde stays in the organic layer.

  • Rinse: Wash the organic layer once with brine (30 mL).

  • Dry: Dry the organic layer over anhydrous

    
     for 15 minutes.
    
  • Isolate: Filter and concentrate under reduced pressure (rotary evaporator).

  • Storage: Use immediately or store under Nitrogen at 4°C.

Protocol B: Standardized Knoevenagel Condensation

Use this as a control reaction to verify reagent quality.

Reagents:

  • Purified 4-PCA (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Anhydrous)

  • Piperidine (0.1 eq) or no catalyst (if aldehyde is pure)

Procedure:

  • Dissolve 4-PCA (5 mmol) and Malononitrile (5.5 mmol) in Ethanol (10 mL).

  • Add Piperidine (0.5 mmol, ~50 µL).

  • Stir at room temperature.

    • Observation: A solid precipitate usually forms within 10–30 minutes due to the high reactivity of the 4-position.

  • If no precipitate forms after 1 hour, heat to reflux.

  • Yield Check: If yield is <50%, check for Cannizzaro side products (disproportionation) which occur with excessive base.

Comparative Data: Solvent & Catalyst Effects[1][2]

ParameterConditionOutcome with 4-PCAMechanism/Reasoning
Solvent Water/Ethanol (1:1)Poor / Slow Formation of gem-diol hydrate reduces electrophilicity.
Solvent Toluene (Reflux)Excellent Azeotropic removal of water drives equilibrium forward.
Catalyst Strong Acid (HCl)Failed Protonation of Pyridine-N deactivates nucleophiles or alters electronics.
Catalyst Piperidine (Cat.)[1][2]Good Standard base catalysis; effective if reagent is acid-free.
Catalyst None (Thermal)Moderate 4-PCA is reactive enough to condense with strong nucleophiles (e.g., malononitrile) without catalyst.

Mechanistic Visualization: The Hydration Trap

The following diagram illustrates why aqueous conditions often fail for this specific aldehyde compared to benzaldehyde.

Equilibrium Aldehyde Active Aldehyde (Reactive Electrophile) Hydrate Gem-Diol (Hydrate) (Unreactive) Aldehyde->Hydrate + H2O (Fast) Protonated Protonated Pyridinium (Hyper-Electrophile / Unstable) Aldehyde->Protonated + H+ (Acidic Media) Hydrate->Aldehyde - H2O Protonated->Aldehyde + Base

Figure 2: Competing equilibria in solution. The presence of water shifts the species toward the unreactive Hydrate.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Konwar, D., et al. "Catalyst-free Knoevenagel condensation of pyridinecarbaldehydes." Bulgarian Chemical Communications, 2016. Link (Demonstrates high reactivity of 4-PCA in absence of inhibitors).

  • Guthrie, J. P. "Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal Equilibrium." Canadian Journal of Chemistry, 1975. Link (Thermodynamics of pyridine aldehyde hydration).

  • BenchChem Technical Support. "Catalyst Selection for Knoevenagel Condensation with Pyridyl Aldehydes." Link (Accessed 2026).

Sources

removing palladium impurities from 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Palladium Impurities from 2-Methoxy-5-phenylpyridine-4-carboxaldehyde Case ID: PD-REM-PYR-ALD-001 Status: Active Guide

System Analysis & Diagnostic

The Challenge: You are attempting to purify This compound . This molecule presents a "perfect storm" for palladium retention:

  • The Pyridine Trap: The nitrogen atom in the pyridine ring acts as a strong Lewis base (ligand), coordinating tightly with residual Palladium (Pd) species (especially Pd(II)). This creates a "sticky" impurity that resists simple washing.

  • The Aldehyde Constraint: The aldehyde functionality (

    
    ) is an electrophile. This strictly prohibits the use of the most common high-affinity Pd scavengers—polymer-supported amines (e.g., ethylenediamine resins)—as they will react with your product to form imines, destroying your yield.
    

Target Specification:

  • ICH Q3D Limit: < 10–20 ppm (Oral delivery, depending on daily dose) [1].

  • Visual Indicator: Crude material often appears dark brown/black; purified material should be white to pale yellow.

Scavenger Selection Matrix (Critical)

Before proceeding, verify your scavenger choice against this compatibility table to prevent product degradation.

Scavenger TypeFunctional GroupAffinity for PdCompatibility with AldehydeRecommendation
SiliaMetS® Thiol

(Mercaptan)
HighYes PRIMARY CHOICE
SiliaMetS® DMT DimercaptotriazineVery HighYes (Non-nucleophilic N)ALTERNATIVE
SiliaMetS® Diamine Primary/Secondary AmineMediumNO (Forms Imines)FORBIDDEN
Activated Carbon Graphitic CarbonVariableYes BULK CLEANUP
TMT TrimercaptotriazineHighYes SOLUBLE CHELATOR

Remediation Protocols

Protocol A: Solid-Supported Silica Scavenging (The "Gold Standard")

Best for: High-value intermediates (<1 kg) where yield conservation is paramount.

Mechanism: Silica-supported thiols (Si-Thiol) or dimercaptotriazine (Si-DMT) displace the pyridine ligand from the palladium center. The Pd remains bound to the solid silica, which is filtered off.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude this compound in a solvent that dissolves the product well but does not compete for the metal.

    • Recommended: Ethyl Acetate (EtOAc), Toluene, or DCM.

    • Avoid: MeOH or DMF (if possible) as they can solvate Pd species, reducing scavenger efficiency [2].

  • Loading: Add SiliaMetS® Thiol or DMT at a ratio of 3–5 equivalents relative to the residual Pd content (if known).

    • Rule of Thumb: If Pd content is unknown, add 5–10% w/w relative to the mass of the crude product.

  • Digestion: Agitate (stir or shake) at elevated temperature (40–50 °C ) for 4–12 hours.

    • Note: Heat is crucial here. The Pd-Pyridine bond is strong; thermal energy is required to overcome the activation energy for ligand exchange to the Thiol.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Rinse the filter cake with fresh solvent to recover entrained product.[1]

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Protocol B: Activated Carbon Treatment (Bulk Remediation)

Best for: Large-scale batches (>1 kg) or gross decontamination (>1000 ppm Pd).

Mechanism: Physisorption of Pd complexes into the porous carbon network.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude product in hot Ethyl Acetate or Toluene (10–15 volumes).

  • Addition: Add Darco® KB-B or Ecosorb® activated carbon (10–20 wt% relative to substrate).

  • Digestion: Reflux the mixture for 1–2 hours.

  • Hot Filtration (Critical): Filter the mixture while hot through a pre-warmed Celite pad.

    • Why: If the solution cools, the product may crystallize onto the carbon, leading to massive yield loss.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

Troubleshooting & FAQ

Q: My product turned bright yellow after adding the scavenger. Is it degrading? A: Likely not. Some Thiol scavengers can trap colored inorganic impurities or form colored surface complexes. However, if you used an amine scavenger by mistake, the yellow color indicates imine formation. Check LC-MS immediately.

Q: The Pd level is stuck at 50 ppm despite using Si-Thiol. What now? A: The Pd might be trapped inside the crystal lattice of your product.

  • Fix: You must break the lattice. Dissolve the material completely in a good solvent (DCM/THF) and repeat the scavenging. Do not attempt to scavenge a suspension.

  • Optimization: Switch to SiliaMetS® DMT . The triazine moiety offers a chelating effect (bidentate) which is often superior for Pd(II) species compared to the monodentate Thiol [3].

Q: Can I use aqueous washes (e.g., N-Acetylcysteine)? A: Use caution. While N-Acetylcysteine is a good scavenger, your molecule contains a pyridine ring. Acidic aqueous washes will protonate the pyridine nitrogen, potentially dragging your product into the water layer or making phase separation difficult (emulsions). Solid-supported scavengers (Protocol A) avoid this pH dependency.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific aldehyde-pyridine system.

Pd_Removal_Workflow Start Crude Product (>1000 ppm Pd) Check_Aldehyde Contains Aldehyde? Start->Check_Aldehyde Carbon_Treat Activated Carbon (Hot Filtration) Start->Carbon_Treat Bulk Clean (>2000 ppm) Amine_Scavenger Amine Scavengers (Ethylenediamine) Check_Aldehyde->Amine_Scavenger No (Safe) Thiol_Scavenger Thiol/DMT Scavengers (SiliaMetS®) Check_Aldehyde->Thiol_Scavenger Yes (Required) Analysis ICP-MS Analysis Amine_Scavenger->Analysis Risk of Imine Thiol_Scavenger->Analysis Carbon_Treat->Analysis Decision_Limit Pd < 20 ppm? Analysis->Decision_Limit Recryst Recrystallization (EtOAc/Heptane) Decision_Limit->Recryst No (Marginal Fail) Success Pure Product (Release) Decision_Limit->Success Yes Fail_Loop Switch Scavenger (Thiol -> DMT) Decision_Limit->Fail_Loop No (High Fail) Recryst->Success Fail_Loop->Thiol_Scavenger

Caption: Workflow for selecting Pd remediation strategies compatible with aldehyde-functionalized pyridines.

References

  • ICH Expert Working Group. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation.[2] Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. SiliCycle Application Notes.[3] Link

  • Biotage. (2023).[2] ISOLUTE® Si-Thiol User Guide: Metal Scavenging in Organic Synthesis. Biotage Technical Literature. Link

Sources

optimizing recrystallization solvents for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for the optimization of recrystallization solvents for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde . It synthesizes structural analysis with field-proven crystallization principles to provide a robust, self-validating workflow.[1][2]

Executive Summary: The Structural Challenge

This compound presents a classic "push-pull" solubility challenge. The phenyl and methoxy groups provide significant lipophilicity, while the pyridine nitrogen and aldehyde moiety introduce polarity and hydrogen-bond accepting capability.

  • Critical Risk: Aldehydes are prone to autoxidation to carboxylic acids. All recrystallization should be performed under an inert atmosphere (N₂ or Ar) with degassed solvents.[1][2]

  • Common Failure Mode: "Oiling out" (Liquid-Liquid Phase Separation) due to the low melting point depression caused by Suzuki coupling impurities (e.g., phosphine oxides, unreacted boronic acids).[1][2]

Part 1: Solvent Selection Strategy (The "Why" and "How")

Q1: How do I select the initial solvent system for this specific scaffold?

Answer: You must balance the lipophilic biaryl core against the polar aldehyde. Do not rely on a single solvent initially; the "Solubility Parameter Distance" suggests a binary system is often required for phenyl-pyridines.

Recommended Screening Matrix:

Solvent ClassSpecific SystemRatio (v/v)Technical Rationale
Binary A (Standard) EtOAc / Heptane 1:3 to 1:5Primary Recommendation. The ester dissolves the aldehyde/pyridine core; the alkane forces precipitation of the phenyl moiety.[1] Excellent for removing polar impurities.[1]
Binary B (Polar) Ethanol / Water 4:1 to 2:1Use if the crude contains inorganic salts (from Suzuki coupling).[1][2] The water acts as a potent antisolvent while dissolving salts. Warning: Hydrate formation risk.[1]
Single (Non-Polar) Cyclohexane PureHigh Purity Only. Analogous pyridine aldehydes (e.g., 2-chloro-3-cyano-5-pyridinecarboxaldehyde) crystallize well from cyclohexane [1].[1][2] Requires high initial purity to avoid oiling.
Single (Polar) Isopropanol (IPA) PureGood balance of polarity.[1][2] High boiling point allows for better dissolution of "stubborn" dimers or phosphine oxides.
Q2: My crude material is dark/tarry. Should I recrystallize immediately?

Answer: No. Recrystallization is a purification technique, not a magic wand for tar.[2]

  • Filtration: Dissolve crude in DCM or EtOAc and pass through a short pad of silica or Celite to remove palladium black and baseline tars.

  • Wash: If using EtOAc, wash with 5% NaHCO₃ (removes boronic acids) and Brine.[1][2]

  • Evaporate: Obtain a solid or semi-solid foam before attempting crystallization.

Part 2: Troubleshooting & Optimization

Q3: The product "oils out" (forms droplets) instead of crystallizing. How do I rescue this?

Answer: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is thermodynamically driven by impurities lowering the melting point.

The Rescue Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add a "Bridge Solvent": Add a small amount (1-5%) of a solvent with intermediate polarity (e.g., Toluene or THF) to increase the solubility of the oil phase.[1][2]

  • Seed at High Temperature: Add seed crystals while the solution is still hot (just below saturation temperature). This provides a template for the lattice, bypassing the oil phase.[2]

  • Slow Cool: Insulate the flask. Rapid cooling favors the amorphous oil state.

Q4: How do I prevent the aldehyde from oxidizing during the process?

Answer: Aldehydes are sensitive to aerobic oxidation, forming the corresponding 2-methoxy-5-phenylisonicotinic acid, which is a common impurity that disrupts the crystal lattice.[1][2]

  • Degas Solvents: Sparge solvents with Nitrogen for 15 minutes prior to use.

  • Temperature Limit: Do not exceed 60-70°C if possible.

  • Antioxidant (Optional): In extreme cases, adding trace BHT (butylated hydroxytoluene) can stabilize the mother liquor, though this introduces a new impurity to purge.[1][2]

Part 3: Visualized Workflows

Workflow 1: Solvent Selection Logic

This flowchart guides the decision-making process based on the physical state of your crude material.

SolventSelection Start Start: Analyze Crude Material State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Oil Sticky Oil / Foam State->Oil Yes Screen1 Screen: Cyclohexane (Hot) Solid->Screen1 Purification Pre-treatment: Silica Plug + Acid/Base Wash Oil->Purification Remove Impurities Screen2 Screen: EtOAc/Heptane (1:3) Purification->Screen2 Decision Did it Crystallize? Screen1->Decision Screen2->Decision Success Isolate & Dry Decision->Success Yes Fail Oiling Out? Decision->Fail No Rescue Rescue Protocol: 1. Re-heat 2. Add Toluene (Bridge) 3. Seed at T_cloud Fail->Rescue Rescue->Success

Caption: Logic flow for selecting solvents based on crude purity and physical state.

Workflow 2: The "Oiling Out" Rescue Mechanism

Understanding the phase diagram logic to intervene correctly.

OilingOut cluster_0 Thermodynamic State cluster_1 Intervention Impurity High Impurity Load (Lowers MP) FastCool Rapid Cooling (Kinetic Trap) Impurity->FastCool Causes Oiling Out Oiling Out FastCool->Oiling Out Result Seed Seed Result Crystalline Lattice (Stable) Seed->Result Slow Cool SolventMod Add Solubilizer (Toluene/THF) SolventMod->Seed Step 2: Template Oiling Out->SolventMod Step 1: Redissolve

Caption: Mechanistic intervention for converting an oiled-out emulsion into a crystalline suspension.

Part 4: Experimental Protocol (Standard Operating Procedure)

Objective: Purification of this compound via Binary Solvent Crystallization.

  • Preparation:

    • Weigh 1.0 g of crude material into a 25 mL Erlenmeyer flask.

    • Equip with a magnetic stir bar.[1]

    • Nitrogen purge the flask.

  • Dissolution (The "Good" Solvent):

    • Add Ethyl Acetate (EtOAc) dropwise while heating to 60°C.[1][2]

    • Add only enough solvent to dissolve the solid completely.

    • Checkpoint: If the solution is cloudy due to particulates (Pd black), filter hot through a pre-warmed glass frit.[1][2]

  • Precipitation (The "Anti" Solvent):

    • Maintain temperature at 50-60°C.

    • Add Heptane dropwise.[1]

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.[1][2][3]

  • Saturation Adjustment:

    • Add 2-3 drops of EtOAc to clear the turbidity (return to single phase).[1]

    • Remove from heat.[3]

  • Crystallization:

    • CRITICAL: Add a tiny seed crystal of pure product (if available) or scratch the glass wall with a glass rod.[1][4]

    • Allow to cool to room temperature slowly (over 1-2 hours) on a cork ring (insulation).

    • Cool to 0°C in an ice bath for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration.[1]

    • Wash the cake with cold 1:5 EtOAc/Heptane.

    • Dry under high vacuum at 40°C.[1]

References

  • Google Patents. Process for the preparation of 2-halogenopyridinealdehydes. US5708180A.[1] (Describes recrystallization of pyridine-carboxaldehyde analogs from cyclohexane).

  • LibreTexts Chemistry. Troubleshooting: Oiling Out. (Authoritative guide on thermodynamic causes of oiling out).

  • Smolecule. Solvent Selection Guide for Crystallization. (General principles for binary solvent selection in aromatic systems).

  • University of York. Problems with Recrystallisations. (Practical advice on impurity management).

Sources

Technical Support Center: Stability of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-phenylpyridine-4-carboxaldehyde presents a unique stability profile defined by two reactive centers: the 2-methoxy pyridine motif and the 4-carboxaldehyde group . Under acidic conditions, this compound faces a "bifurcated threat":

  • Hydrolytic Demethylation: Acid-catalyzed conversion of the methoxy group to a 2-pyridone (lactam).

  • Carbonyl Derivatization: Rapid acetalization (in alcohols) or hydration (in water).

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to maintain compound integrity.

Module 1: The Primary Instability — Acid-Catalyzed Hydrolysis

The Mechanism

The most critical failure mode for this compound in acidic media is the irreversible loss of the methyl group, transforming the aromatic pyridine into a cyclic amide (2-pyridone).

Why it happens: The pyridine nitrogen is basic.[1] In the presence of acid (


), it becomes protonated. This protonation significantly increases the electrophilicity of the C2 carbon (the position holding the methoxy group). Water, acting as a nucleophile, attacks C2, displacing methanol and generating 2-hydroxypyridine, which immediately tautomerizes to the thermodynamically stable 5-phenyl-4-formylpyridin-2(1H)-one .
Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic cascade triggered by acidic conditions.

HydrolysisMechanism Start 2-Methoxy-5-phenyl pyridine-4-carboxaldehyde Protonation Protonated Intermediate (Highly Electrophilic C2) Start->Protonation + H+ Attack Tetrahedral Intermediate (+ Water) Protonation->Attack + H2O Loss Loss of Methanol (- MeOH) Attack->Loss Elimination Product 5-Phenyl-4-formyl pyridin-2(1H)-one Loss->Product Tautomerization

Figure 1: Acid-catalyzed hydrolysis pathway converting the methoxy-pyridine to the pyridone form.

Module 2: Secondary Instability — Aldehyde Reactivity

Apart from the pyridine ring, the C4-aldehyde is highly reactive due to the electron-withdrawing nature of the protonated pyridine ring.

Solvent/ConditionReaction ProductReversibilityDetection (1H NMR)
Methanol + Acid Dimethyl AcetalReversible (add water)Loss of -CHO peak (~10 ppm); appearance of two -OMe singlets (~3.3 ppm) and methine proton (~5.5 ppm).
Water + Acid Gem-diol (Hydrate)Reversible Broadening of -CHO peak; shift upfield.
Oxidizing Acid Carboxylic AcidIrreversible Loss of -CHO; appearance of broad -COOH (11-13 ppm).

Module 3: Troubleshooting & FAQs

Q1: My sample precipitated after adding HCl. What happened?

Diagnosis: You likely formed the hydrochloride salt or the 2-pyridone degradation product .

  • The Salt: this compound is a base. Adding HCl forms the pyridinium chloride salt, which is often less soluble in organic solvents (like ether/DCM) but soluble in water.

  • The Degradant: If the solution was heated or left for a long time, the compound hydrolyzed to the 2-pyridone. Pyridones are highly polar and often precipitate from non-polar organic solvents.

  • Test: Neutralize a small aliquot with saturated NaHCO₃. If the precipitate dissolves and extracts back into DCM, it was the salt. If it remains insoluble or requires highly polar solvents (DMSO/MeOH) to dissolve, it is likely the pyridone.

Q2: The NMR shows the aldehyde peak is gone, but the mass spec is correct (M+14 or M+32).

Diagnosis: Acetal Formation.

  • If you used Methanol-d4 or Ethanol-d6 with a trace of acid (e.g., from an acidic workup or old CDCl₃), the aldehyde converted to the hemiacetal or acetal.

  • Solution: Re-run NMR in a non-nucleophilic solvent like DMSO-d6 or Acetonitrile-d3 . Avoid CDCl₃ if it is acidic (check with pH paper).

Q3: Can I use Lewis Acids (e.g., AlCl₃, BF₃) with this compound?

Risk: High. Lewis acids coordinate strongly to the pyridine nitrogen and the aldehyde oxygen. This "double activation" makes the methoxy group extremely labile. Nucleophilic attack (even by weak nucleophiles like chloride) can occur, leading to demethylation (forming chloropyridines or pyridones).

  • Protocol: Always add the Lewis acid at low temperature (-78°C to 0°C) and quench immediately after the desired transformation.

Module 4: Validated Protocols

Protocol A: Stability Check (The "Acid Stress Test")

Use this protocol to determine if your specific reaction conditions will destroy the starting material.

  • Preparation: Dissolve 5 mg of compound in 0.5 mL of the target solvent (e.g., THF, DCM).

  • Control: Take a 50 µL aliquot, dilute with acetonitrile, and inject on HPLC/UPLC (t=0).

  • Challenge: Add the acid (1 equivalent) to the remaining solution.

  • Incubation: Stir at the intended reaction temperature.

  • Sampling:

    • Take aliquots at 15 min, 1 hr, and 4 hrs.

    • CRITICAL: Quench each aliquot immediately into saturated NaHCO₃/Water before analysis. This stops the hydrolysis and reverts any reversible salts.

  • Analysis: Compare HPLC retention time and UV spectrum.

    • Parent: Retention time X, UV max ~250-280 nm.

    • Pyridone: Retention time < X (more polar), UV max shifted (often significant change in band shape due to loss of aromaticity).

Protocol B: Rescue from Acetal Formation

If you accidentally formed the dimethyl acetal during an acidic workup in methanol.

  • Evaporation: Remove the methanol completely under reduced pressure.

  • Hydrolysis: Redissolve the residue in a mixture of THF:Water (4:1) .

  • Catalysis: Add a catalytic amount of acetic acid (10 mol%) or p-TsOH (1 mol%).

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor by TLC (Acetals are usually less polar than the free aldehyde).

  • Workup: Neutralize with solid NaHCO₃, filter, and concentrate.

Decision Tree: Handling Acidic Reactions

DecisionTree Start Need to use Acid? Type Acid Type? Start->Type Aqueous Aqueous Acid (HCl, H2SO4) Type->Aqueous Lewis Lewis Acid (AlCl3, BF3) Type->Lewis Solvent Solvent Choice? Aqueous->Solvent Check Solvent Temp Control Temp Control Lewis->Temp Control Must be < 0°C Alcoholic Alcoholic Solvent->Alcoholic Avoid! (Acetal Risk) Non-Nucleophilic\n(DCM, THF) Non-Nucleophilic (DCM, THF) Solvent->Non-Nucleophilic\n(DCM, THF) Safe if T < 20°C Short Time Short Time Temp Control->Short Time Quench < 1 hr

Figure 2: Decision matrix for selecting reaction conditions to minimize degradation.

References

  • Mechanism of 2-Methoxypyridine Hydrolysis

    • Katritzky, A. R.; Lagowski, J. M. "Prototropic Tautomerism of Heteroaromatic Compounds: II. Basicities and Fine Structure of 2- and 4-Pyridones." Journal of the Chemical Society, 1968 .[2]

    • Detailed mechanism: Protonation of the ring nitrogen activates the C-2 position toward nucleophilic attack by water, leading to the elimination of methanol and form
    • (Canonical reference for pyridone tautomerism).

  • Reactivity of Pyridine Carboxaldehydes

    • Chougnet, A.; Woggon, W. D.[3] "Enantioselective Nitroaldol (Henry) Reaction..."[3] Organic Syntheses, 2013 .[3]

    • Demonstrates the electrophilicity and handling of pyridine-4-carboxaldehydes.
  • Synthesis and Stability of Alkoxypyridines

    • BenchChem Technical Guide. "Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde.
  • Acidic Hydrolysis Kinetics

    • Brycki, B. "Kinetics and mechanism of acid hydrolysis of 2‐carboethoxypyridine N‐oxides." Journal of Physical Organic Chemistry, 1990 .[4]

    • Provides kinetic data on how electron-withdrawing groups (like aldehydes/esters)

Sources

minimizing side reactions in the formylation of 2-methoxy-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy

For researchers working with 2-methoxy-5-phenylpyridine , the introduction of a formyl group (-CHO) is a critical functionalization step.[1] While Vilsmeier-Haack formylation is standard for electron-rich aromatics (like anisole), it is often unsuitable for this substrate.[1] The pyridine nitrogen renders the ring electron-deficient, resisting the electrophilic Vilsmeier reagent and leading to low conversion or polymerization.

The Recommended Strategy: Directed ortho Metalation (DoM) . By exploiting the 2-methoxy group as a Directed Metalation Group (DMG), you can selectively lithiate the C3 position. However, this route is plagued by a specific side reaction: Nucleophilic attack on the pyridine ring (Chichibabin-type addition) rather than deprotonation.[1]

This guide details the protocol to suppress this side reaction and maximize regioselectivity.

The Core Protocol: Directed ortho Metalation (DoM)[2]

This protocol is designed to bypass the "nucleophilic attack" side reaction by using a non-nucleophilic, sterically hindered base.[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Substrate 1.0Starting MaterialMust be dry (azeotrope with toluene).[1]
LiTMP or LDA 1.1 - 1.2BaseDo NOT use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-BuLi alone.
DMF 1.5Formyl SourceMust be anhydrous (<50 ppm water).
THF SolventMediumAnhydrous; stabilize temperature.[1][3]
Step-by-Step Workflow
  • Base Preparation (In-situ):

    • Charge anhydrous THF into a reactor under

      
       atmosphere.
      
    • Cool to -78 °C .

    • Add 2,2,6,6-tetramethylpiperidine (TMP) or diisopropylamine (1.2 eq).[1]

    • Slowly add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -BuLi (1.1 eq) dropwise. Stir for 30 min to generate LiTMP/LDA.
      
    • Why: Pre-forming the amide base eliminates free

      
      -BuLi, preventing nucleophilic attack on the pyridine C6 position.
      
  • Lithiation (The Critical Step):

    • Dissolve 2-methoxy-5-phenylpyridine in THF.

    • Add this solution dropwise to the LiTMP/LDA mixture at -78 °C .

    • Stir for 45–60 minutes .

    • Checkpoint: The solution often turns deep red or yellow (formation of the lithiated species).

  • Formylation:

    • Add anhydrous DMF (1.5 eq) dropwise.[1] Keep temp < -70 °C.

    • Stir for 30 min at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or dilute acetic acid.
      
    • Note: Maintain pH ~5-6 during quench to prevent hydrolysis of the methoxy group.[1]

Troubleshooting Guide (FAQ)

Use this table to diagnose specific failures in your experiment.

Symptom Probable Cause Technical Explanation Corrective Action
Red/Black Tar / Polymerization Nucleophilic Attack Using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-BuLi directly attacks the C6 position (C=N bond) instead of deprotonating C3. This forms unstable dihydropyridines that polymerize.[1]
Switch to LiTMP or LDA. Ensure no excess ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-BuLi remains before adding substrate.
Recovered Starting Material Wet Reagents The lithiated intermediate (C3-Li) is extremely basic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

> 35). Trace moisture protonates it instantly, regenerating the starting material.[1]
Dry THF over Na/benzophenone or molecular sieves.[1] Titrate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-BuLi before use.
Loss of Methoxy Group (Phenol formation) Acidic Hydrolysis The 2-methoxy ether bond is labile under strong Lewis acid conditions (if Vilsmeier was used) or highly acidic workups.[1]Buffer the quench.[1] Do not use concentrated HCl.[1] Use sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or dilute acetic acid.
Wrong Isomer (C4-CHO) "Halogen Dance" or Isomerization If the temperature rises > -40 °C before DMF addition, the kinetic C3-lithio species may isomerize to the thermodynamic C4 position (rare with OMe, common with halogens).Keep reaction strictly at -78 °C during the lithiation phase.

Deep Dive: The "Nucleophilic Attack" Pathway

The most common failure mode for this specific substrate is the competition between Deprotonation (Pathway A) and Nucleophilic Addition (Pathway B) .

  • Pathway A (Desired): The base removes the proton at C3. The methoxy oxygen coordinates with Lithium (CIPE - Complex Induced Proximity Effect), directing the reaction to the ortho position.

  • Pathway B (Side Reaction): The organolithium acts as a nucleophile and attacks the electron-deficient C=N bond at C6. This destroys the aromaticity and leads to "tar."[1]

Visualizing the Competition

The following diagram illustrates the divergence between the successful DoM pathway and the failure mode.

FormylationPathways Substrate 2-Methoxy-5-Phenylpyridine Inter_Coord Coordination Complex (Li...O Interaction) Substrate->Inter_Coord Solvation Reagent_BuLi Reagent: n-BuLi (Direct) Path_Fail Nucleophilic Attack at C6 (Chichibabin-type) Reagent_BuLi->Path_Fail Kinetic Control (Nucleophilic) Reagent_LDA Reagent: LDA/LiTMP Path_Success Deprotonation at C3 (Ortho-Lithiation) Reagent_LDA->Path_Success Steric Control (Basic) Inter_Coord->Reagent_BuLi Inter_Coord->Reagent_LDA Product_Tar Dihydropyridine / Tar (SIDE REACTION) Path_Fail->Product_Tar Product_Aldehyde 3-Formyl-2-Methoxy-5-Phenylpyridine (TARGET) Path_Success->Product_Aldehyde + DMF

Caption: Pathway divergence. Using bulky amide bases (LDA/LiTMP) forces the reaction down the green path (Deprotonation). Small, nucleophilic bases (


-BuLi) favor the red path (Ring Attack).

References & Authoritative Sources

  • Gribble, G. W.; Joule, J. A. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell.[1] (Foundational text on pyridine lithiation and the inherent risks of nucleophilic attack by organolithiums).

  • Schlosser, M. "Organometallics in Synthesis: A Manual."[1] Wiley.[1] (Details the "Superbase" concepts and the necessity of LiTMP for sensitive substrates).

  • Comins, D. L.; O'Connor, S. "Directed ortho-Metalation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Deficient Heterocycles." Advances in Heterocyclic Chemistry. (Authoritative review on overcoming pyridine electron deficiency).
    
  • Clayden, J. "Organolithiums: Selectivity for Synthesis."[1] Pergamon. (Explains the mechanism of CIPE and coordination of the methoxy group).

  • BenchChem Protocol Database. "Nucleophilic Substitution vs. Metalation on Pyridines." (General guidelines for handling pyridine lithiation).

Disclaimer: This guide is for research purposes only. Always consult the SDS of all reagents, particularly


-BuLi and Pyridine derivatives, before handling.

Sources

Technical Support Center: Handling & Stability of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

[1]

Case ID: #MPP-4-CHO-001 Status: Active Guide Subject: Moisture Sensitivity Management & Quality Control Applicable Compound: 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (and related 2-alkoxy-pyridine-4-carboxaldehydes)[1]

Core Chemical Logic: Why is this molecule sensitive?

Before addressing how to handle this compound, you must understand why it behaves this way. This is not a standard benzaldehyde derivative; the pyridine core fundamentally alters its reactivity.

  • The Electrophilic Trap: The pyridine nitrogen is electron-withdrawing (inductive effect,

    
    ).[1] This pulls electron density away from the ring, making the C4-position (where your aldehyde sits) highly electron-deficient.[1]
    
  • The Hydration Equilibrium: Because the carbonyl carbon is electron-poor, it is an aggressive electrophile. In the presence of trace moisture, it does not just "get wet"—it chemically reacts to form a gem-diol (hydrate) .[1]

  • The Methoxy Modulation: The 2-methoxy group is electron-donating by resonance (

    
    ).[1] While this provides some stabilization compared to unsubstituted isonicotinaldehyde, the molecule remains hygroscopic.
    

Key Takeaway: When this solid "clumps," it is often not just physical aggregation; it is a chemical shift toward the hydrate form (

1

Diagnostic Workflow: Is my batch compromised?

Do not rely on visual inspection alone. Pyridine aldehydes can darken (oxidize) or hydrate without massive changes in physical form. Use Proton NMR (

1
The NMR Checkpoint

Run a quick



SpeciesChemical Shift (

)
MultiplicityDiagnostic Note
Active Aldehyde 10.0 – 10.4 ppm Singlet (

)
The functional target.[1] Sharp peak.
Hydrate (Gem-diol) ~5.8 – 6.5 ppm Broad (

/

)
Indicates moisture contamination.[1]
Carboxylic Acid > 11.0 ppm Broad (

)
Irreversible oxidation product.

Note: If you see the hydrate peak, the material is salvageable . If you see a significant carboxylic acid peak (>10%), purification (recrystallization or column chromatography) is required before sensitive steps.[1]

Workflow Visualization: Decision Matrix

The following diagram outlines the logical flow for assessing and treating your material before setting up a reaction.

HandlingWorkflowStartStart: Material RetrievalVisualCheckVisual Inspection(Color/Texture)Start->VisualCheckNMR1H NMR DiagnosisVisualCheck->NMRAlways verifyDecisionIdentify SpeciesNMR->DecisionGoodSharp Peak @ ~10.2 ppmNo Acid/HydrateDecision->GoodPureHydratedPeak @ ~6.0 ppm(Gem-diol present)Decision->HydratedWetOxidizedPeak @ >11.0 ppm(Carboxylic Acid)Decision->OxidizedDegradedActionUseProceed to Reaction(Inert Conditions)Good->ActionUseActionDryRescue Protocol:Azeotropic DryingHydrated->ActionDryActionPurifyRecrystallization orChromatographyOxidized->ActionPurifyActionDry->NMRRe-verify

Caption: Decision matrix for handling this compound, prioritizing NMR verification over visual inspection.

Rescue Protocol: Reversing Hydration

If your NMR shows significant hydration (peaks at ~6 ppm), you do not need to discard the batch. You can shift the equilibrium back to the aldehyde using Azeotropic Distillation .

Protocol: Toluene Azeotrope

Objective: Remove water physically to drive the equilibrium

1
  • Dissolution: Dissolve your crude aldehyde in anhydrous Toluene (approx. 10-20 mL per gram of material).[1]

    • Why Toluene? It forms a positive azeotrope with water (boiling point 85°C) and is non-reactive with the pyridine ring.

  • Evaporation: Rotovap the solution at 45–50°C under reduced pressure.

    • Do not overheat:[2][3] High heat can trigger polymerization or Cannizzaro reactions in basic pyridine derivatives.

  • Repetition: Redissolve the resulting oil/solid in fresh toluene and evaporate again. Repeat 2–3 times.

  • Final Drying: Place the residue under high vacuum (< 1 mbar) for 2 hours.

  • Verification: Run a new NMR. The ~6 ppm peak should be gone, and the ~10 ppm peak integration should improve.

Storage & Handling FAQs

Q: Can I store this in the fridge in a screw-cap vial? A: Only if the vial is taped with Parafilm or electrical tape and placed inside a secondary desiccator containing Drierite or silica gel.

  • Reasoning: Cold storage (4°C) slows oxidation, but refrigerators are humid environments. A simple screw cap is insufficient to block moisture over weeks. The best practice is a sealed container under Argon at -20°C.[1]

Q: I am doing a Reductive Amination (NaBH(OAc)3). Do I need to dry the aldehyde first? A: Generally, no , unless the hydration is severe (>20%).

  • Reasoning: Reductive amination generates water as a byproduct (Imine formation). The drying agents (molecular sieves or MgSO4) usually added to the reaction mixture will handle the small amount of water released from the hydrate. However, you must adjust the molecular weight calculation if the bulk material is hydrated, or your stoichiometry will be off.

Q: My material turned from yellow to dark brown. Is it dead? A: Not necessarily. Pyridine derivatives often form colored charge-transfer complexes with trace oxidation products (N-oxides).[1]

  • Action: Check NMR. If the aldehyde peak is still the major species (>90%), you can likely use it, perhaps with a quick filtration through a short plug of silica to remove the colored impurities.

Q: What is the best solvent for reactions involving this aldehyde? A: Dichloromethane (DCM) or THF (anhydrous).[1]

  • Avoid: Alcohols (MeOH/EtOH) for storage or long setup times, as they will form hemiacetals (

    
    ) rapidly, which can be more stable and harder to reverse than hydrates.[1]
    

References & Authority

  • Sigma-Aldrich (Merck). this compound Product Analysis & Safety Data. (General handling of pyridine aldehydes).

    • ChemicalBook. 4-Pyridinecarboxaldehyde NMR Data & Stability Profiles. (Comparative data for pyridine-4-carboxaldehyde analogs).

      • BenchChem. Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde (Analogous Structure).

        • [1]

      • Reich, H. J. Bordwell pKa Table & Nucleophilic Addition to Carbonyls. University of Wisconsin-Madison.[1] (Mechanistic grounding for pyridine electrophilicity).

        • [1]

      Validation & Comparative

      1H NMR Spectrum Analysis of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde: A Comparative Structural Elucidation Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the rapid and unambiguous structural elucidation of substituted pyridines is paramount. 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS: 1227582-94-6) [1] is a complex, 2,4,5-trisubstituted pyridine core. For researchers synthesizing this intermediate, verifying the exact regiochemistry of the formyl (-CHO), methoxy (-OCH3), and phenyl (-C6H5) groups is a critical quality control step.

      This guide objectively compares the performance of Proton Nuclear Magnetic Resonance (1H NMR) against alternative analytical techniques, providing a self-validating experimental protocol and causal mechanistic insights to ensure absolute structural certainty.

      The Causality of Choice: 1H NMR vs. Alternative Techniques

      When confirming the structure of a regioisomer like this compound, analytical techniques are not created equal. The table below compares the diagnostic performance of three standard methods.

      Table 1: Performance Comparison of Analytical Modalities
      Analytical TechniquePerformance for Regioisomer DifferentiationKey Data OutputCausality & Limitations
      1H NMR (400 MHz) Superior Spin-spin coupling patterns (singlets for H-3/H-6)Direct observation of through-bond proton connectivity confirms the exact 2,4,5-substitution pattern via the lack of ortho/meta coupling.
      13C NMR (100 MHz) Moderate13 distinct carbon resonancesConfirms the carbon count and hybridization but lacks direct spatial/connectivity mapping without time-consuming 2D experiments (HMBC/HSQC).
      LC-HRMS PoorExact mass (m/z 214.0863 [M+H]+)Validates the molecular formula (C13H11NO2) but cannot distinguish between the 4-CHO and 3-CHO regioisomers, as they share identical masses.

      The Expert Insight: LC-MS and 13C NMR confirm what atoms are present, but 1H NMR confirms where they are. Because the H-3 and H-6 protons on this specific pyridine ring are para to each other, their coupling constant (

      
      ) is near 0 Hz. This isolates them as two distinct singlets, providing immediate, definitive proof of the substitution pattern.
      

      Spectral Data Comparison: Tracking the Formyl Insertion

      To understand the 1H NMR spectrum of the target molecule, we must analyze the causality of chemical shift perturbations by comparing it to its unformylated precursor, 2-Methoxy-5-phenylpyridine [2].

      The introduction of the highly electron-withdrawing aldehyde group at C-4 fundamentally alters the electronic environment of the pyridine core. The aldehyde withdraws electron density via resonance (affecting the ortho C-3 position strongly) and induction (affecting the meta C-6 position weakly) [3].

      Table 2: Chemical Shift Perturbation Analysis (CDCl3)
      Proton AssignmentPrecursor: 2-Methoxy-5-phenylpyridine [2]Target: this compoundShift Causality (Δδ)
      H-6 (Pyridine) 8.39 ppm (d, J = 2.8 Hz, 1H)~8.50 ppm (s, 1H) Loss of meta-coupling; slight deshielding from inductive withdrawal by the C-4 formyl group.
      H-4 (Pyridine) 7.79 ppm (dd, J = 8.8, 2.8 Hz, 1H)N/A (Replaced by -CHO)Site of electrophilic formylation.
      H-3 (Pyridine) 6.82 ppm (d, J = 8.8 Hz, 1H)~7.20 ppm (s, 1H) Loss of ortho-coupling; strong deshielding (+0.38 ppm) due to resonance withdrawal by the adjacent C-4 aldehyde.
      -CHO (Aldehyde) N/A~10.00 ppm (s, 1H) Highly deshielded carbonyl proton, isolated from ring coupling.
      -OCH3 (Methoxy) 3.98 ppm (s, 3H)~4.00 ppm (s, 3H) Minimal perturbation; shielded by oxygen lone pairs.
      -C6H5 (Phenyl) 7.35 - 7.54 ppm (m, 5H)~7.40 - 7.55 ppm (m, 5H) Minimal perturbation; freely rotating multiplet.

      Structural Elucidation Workflow

      The following diagram maps the logical pathway for interpreting the 1H NMR spectrum of this compound, demonstrating how each functional group acts as an independent verification node.

      G A 1H NMR Acquisition (400 MHz, CDCl3) B Aldehyde Proton (-CHO) δ ~10.0 ppm (1H, s) A->B C Pyridine Core Protons (H-3 and H-6) A->C F Methoxy Group (-OCH3) δ ~4.0 ppm (3H, s) A->F G Phenyl Group Protons δ ~7.4-7.5 ppm (5H, m) A->G H Regioisomer Confirmation (2,4,5-Trisubstituted Pyridine) B->H D H-6 Resonance δ ~8.5 ppm (1H, s) C->D E H-3 Resonance δ ~7.2 ppm (1H, s) C->E D->H E->H F->H G->H

      Workflow for the 1H NMR structural elucidation of this compound.

      Self-Validating Experimental Protocol

      To ensure reproducibility and high signal-to-noise ratio (SNR), follow this standardized acquisition methodology. This protocol is designed as a "self-validating system"—if the integration ratios do not perfectly match the theoretical proton count (11H total), the sample purity or structural assignment is immediately flagged as compromised.

      Step 1: Sample Preparation
      • Accurately weigh 5.0 ± 0.1 mg of the synthesized or procured this compound.

      • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) . Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as an internal chemical shift reference (0.00 ppm).

      • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

      Step 2: Instrument Calibration & Acquisition
      • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer .

      • Lock and Shim: Lock the magnetic field to the deuterium resonance of CDCl3 (7.26 ppm). Perform automated gradient shimming (e.g., TopShim) to ensure sharp, symmetrical peak shapes.

      • Acquisition Parameters:

        • Pulse Sequence: Standard 1D single-pulse (e.g., zg30 on Bruker systems).

        • Spectral Width (SW): 12.0 ppm (critical to capture the downfield aldehyde proton at ~10.0 ppm).

        • Relaxation Delay (D1): Set to 1.5 seconds . Causality note: Because the H-3 and H-6 protons are isolated singlets lacking nearby protons for efficient dipole-dipole relaxation, a sufficient D1 ensures they fully relax between scans, preventing artificial integration truncation.

        • Number of Scans (NS): 16 to 32 scans.

      Step 3: Processing and Validation
      • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT) to optimize the SNR without sacrificing the resolution of the sharp singlets.

      • Perform manual zero-order and first-order phase correction.

      • Apply a multipoint baseline correction to ensure flat integration regions.

      • Integration Validation: Integrate the methoxy peak (~4.00 ppm) and set its value to exactly 3.00 . The remaining integrals must yield:

        • Aldehyde (~10.00 ppm): 1.00

        • H-6 (~8.50 ppm): 1.00

        • Phenyl multiplet (~7.40-7.55 ppm): 5.00

        • H-3 (~7.20 ppm): 1.00

      If the sum of the integrals equals 11.00 ± 0.05, the 2,4,5-trisubstitution pattern and the purity of the isolated compound are definitively validated.

      References

      • European Journal of Organic Chemistry. "Supporting Information: 1H NMR of 2-Methoxy-5-phenylpyridine". Wiley-VCH, 2007.[Link]

      • National Center for Biotechnology Information. "PubChem Compound Summary for Pyridine-4-carboxaldehyde". PubChem Database.[Link]

      A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

      Author: BenchChem Technical Support Team. Date: March 2026

      For Researchers, Scientists, and Drug Development Professionals

      This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this document offers a robust, predictive, and comparative analysis based on the established spectral data of its core structural fragments. This approach not only provides a reliable estimation of the chemical shifts but also offers valuable insights into the electronic effects of the substituents on the pyridine ring.

      The Significance of ¹³C NMR in Structural Elucidation

      Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the carbon framework of a molecule.[1] Unlike ¹H NMR, which provides information about the protons, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and their chemical environments.[2] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, and the inductive and resonance effects of neighboring atoms and functional groups. For a multifunctional molecule like this compound, a thorough understanding of its ¹³C NMR spectrum is paramount for unambiguous structural verification.

      Predicted ¹³C NMR Chemical Shifts for this compound

      To predict the ¹³C NMR chemical shifts of the target molecule, we will perform a comparative analysis of its constituent structural motifs: 2-methoxypyridine, 4-phenylpyridine, and pyridine-4-carboxaldehyde. By examining the known chemical shifts of these fragments, we can extrapolate the expected values for the carbons in this compound.

      Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for its Structural Analogs.

      Carbon Atom2-Methoxypyridine[3][4]4-Phenylpyridine[5]Pyridine-4-carboxaldehyde[6][7][8]Predicted: this compound
      C2~164.0~150.0~150.8~165.0
      C3~111.0~121.5~124.5~112.0
      C4~138.0~149.5~142.0~140.0
      C5~116.0~121.5~124.5~125.0
      C6~147.0~150.0~150.8~148.0
      C=O--~192.5~192.0
      OCH₃~53.0--~54.0
      C1' (Phenyl)-~138.5-~137.0
      C2'/C6' (Phenyl)-~127.0-~127.5
      C3'/C5' (Phenyl)-~129.0-~129.5
      C4' (Phenyl)-~129.0-~129.0

      Note: The chemical shifts for the analogs are approximate values obtained from various sources and may vary slightly depending on the solvent and experimental conditions.

      Comparative Analysis and Rationale for Predicted Shifts

      The predicted chemical shifts in Table 1 are derived from the additive effects of the methoxy, phenyl, and carboxaldehyde substituents on the pyridine ring.

      • C2: The methoxy group at the C2 position is strongly electron-donating through resonance, causing a significant upfield shift (deshielding) of this carbon. Therefore, a value around ~165.0 ppm is anticipated.

      • C3: This carbon is ortho to the electron-donating methoxy group and is expected to be shielded. A chemical shift of approximately ~112.0 ppm is predicted.

      • C4: The C4 carbon is influenced by the electron-withdrawing carboxaldehyde group, leading to a downfield shift. A value of around ~140.0 ppm is expected.

      • C5: This carbon is substituted with a phenyl group, which has a modest electron-withdrawing inductive effect. A chemical shift of approximately ~125.0 ppm is predicted.

      • C6: The C6 carbon is adjacent to the nitrogen atom and is influenced by the methoxy group at C2, leading to an expected chemical shift of around ~148.0 ppm .

      • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 190-200 ppm.[2] A value of ~192.0 ppm is predicted.

      • Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to resonate around ~54.0 ppm . The conformation of the methoxy group relative to the aromatic ring can influence its chemical shift.[9]

      • Phenyl Carbons: The chemical shifts of the phenyl group carbons are predicted to be in the aromatic region, with slight variations due to their attachment to the pyridine ring.

      Figure 1. Predicted ¹³C NMR assignments for this compound.

      Standard Experimental Protocol for ¹³C NMR Acquisition

      For researchers seeking to obtain an experimental ¹³C NMR spectrum of this compound, the following protocol provides a reliable starting point.

      I. Sample Preparation

      • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is dry and of high purity.[10]

      • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[10] For dilute samples, specialized NMR tubes may be beneficial.[10]

      • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

      II. NMR Instrument Parameters

      The following parameters are suggested for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer.

      ParameterRecommended ValueRationale
      Pulse Program zgpg30 or similarStandard proton-decoupled ¹³C experiment.
      Spectrometer Frequency 100 or 125 MHzFor a 400 or 500 MHz ¹H spectrometer, respectively.
      Pulse Width (p1) ~30°A smaller flip angle allows for a shorter relaxation delay.
      Acquisition Time (aq) 1-2 secondsSufficient for good resolution.
      Relaxation Delay (d1) 2-5 secondsAllows for adequate relaxation of the carbon nuclei. For quantitative measurements, a much longer delay (5x the longest T₁) is necessary, often in conjunction with a relaxation agent.[11]
      Number of Scans (ns) 1024 or moreDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[1]
      Decoupling Broadband proton decouplingSimplifies the spectrum by removing ¹H-¹³C coupling.[12]

      III. Data Processing

      • Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

      • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

      • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      Figure 2. General workflow for acquiring a ¹³C NMR spectrum.

      Computational Prediction of ¹³C NMR Chemical Shifts

      In modern structural elucidation, computational methods are increasingly used to predict NMR parameters, providing a powerful tool for comparison with experimental data.[13][14] Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have shown excellent accuracy in predicting ¹³C NMR chemical shifts.[14] More recently, machine learning and deep learning approaches, such as message passing neural networks (MPNNs) and graph neural networks (GNNs), are emerging as rapid and accurate alternatives.[15][16][17]

      The general workflow for computational prediction involves:

      • Conformational Search: Identifying the low-energy conformers of the molecule.

      • Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

      • NMR Calculation: Calculating the isotropic shielding constants for each carbon atom.

      • Chemical Shift Calculation: Converting the shielding constants to chemical shifts by referencing them to a standard (e.g., TMS) calculated at the same level of theory.

      • Boltzmann Averaging: Obtaining the final predicted spectrum by Boltzmann-averaging the chemical shifts of the different conformers based on their relative energies.

      These computational predictions can be invaluable for assigning complex spectra and for distinguishing between potential isomers.

      Conclusion

      This guide has provided a comprehensive overview of the predicted ¹³C NMR chemical shifts for this compound based on a comparative analysis of its structural fragments. The provided rationale for the predicted shifts, along with a detailed experimental protocol and an introduction to computational prediction methods, offers a valuable resource for researchers working with this and similar molecules. The synergy between predictive analysis, experimental verification, and computational chemistry is key to the efficient and accurate structural characterization of novel compounds in drug discovery and development.

      References

      • Bagno, A., Rastrelli, F., & Saielli, G. (2013). Quantitative Prediction of ¹³C NMR Chemical Shifts of Organic Molecules by DFT Calculations. Concepts in Magnetic Resonance Part A, 42A(1), 1–13.
      • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the confident determination of molecular stereochemistry by GIAO-based calculation of ¹³C NMR chemical shifts.
      • Williamson, D., Ponte, S., Iglesias, I., Tonge, N., Cobas, C., & Kemsley, E. K. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795.
      • Guan, Y., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11796–11806.
      • Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
      • Basavaiah, D., Golime, G., Banoth, S., & Todeti, S. (2022). An Umpolung Strategy for Intermolecular [2 + 2 + 1] Cycloaddition of Aryl Aldehydes and Nitriles: A Facile Access to 2,4,5-Trisubstituted Oxazoles. The Journal of Organic Chemistry, 87(24), 16648–16658.
      • Claridge, T. D. W. (2016). A User Guide to Modern NMR for Chemists.
      • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

      • Ghassemzadeh, M., & Abdolmaleki, A. (2014). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Oriental Journal of Chemistry, 30(2), 857-860.
      • Anasazi Instruments. (2021, January 27). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute.
      • Facey, G. (2007, December 21). How Can I Get a Quantitative ¹³C NMR Spectrum? University of Ottawa NMR Facility Blog.
      • de Graaf, R. A., Klomp, D. W. J., & Lu, M. (2011). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 24(8), 913–926.
      • CEITEC. (n.d.). Measuring methods available and examples of their applications: ¹³C NMR (carbon nuclear magnetic resonance).
      • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0290530).
      • SpectraBase. (n.d.). 4-Pyridinecarboxaldehyde - Optional[¹³C NMR] - Chemical Shifts.
      • Adhikari, A. V., et al. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
      • The Good Scents Company. (n.d.). 2-methoxypyridine. Retrieved from [Link]

      • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

      • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
      • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry B, 117(3), 749–757.
      • Automated Topology Builder. (n.d.). 2-Methoxypyridine | C₆H₇NO | MD Topology | NMR | X-Ray.
      • University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table.
      • Jones, M. (n.d.). ¹³C-NMR.
      • da Silva, A. B. F., et al. (2021). ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives 1 and 2a-d.

      Sources

      Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      For drug development professionals and analytical chemists, the structural elucidation of highly functionalized pyridine intermediates is a critical bottleneck. 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (C₁₃H₁₁NO₂, Exact Mass: 213.0790 Da) presents a unique analytical challenge due to the competing fragmentation pathways of its three distinct substituents.

      This guide objectively compares the performance of two primary analytical "products" (methodologies): High-Resolution LC-ESI-QTOF-MS (Soft Ionization) and Standard GC-EI-Quadrupole-MS (Hard Ionization). By deconstructing the mechanistic causality behind their fragmentation patterns, this guide provides a self-validating framework for selecting the optimal platform for structural confirmation versus trace quantification.

      Mechanistic Causality: The Fragmentation Logic

      The fragmentation of this compound is dictated by the fundamental thermodynamic stability of its leaving groups and the ionization technique employed. Understanding this causality is essential for accurate spectral interpretation.

      Odd-Electron Rule (GC-EI-MS Performance)

      Electron Impact (EI) at 70 eV strips an electron to form a highly energetic radical cation (M⁺•, m/z 213.0790). Because it is an odd-electron species, fragmentation is driven by the expulsion of radicals to achieve a lower-energy even-electron state.

      • Aldehyde Cleavage: The 4-carboxaldehyde group undergoes rapid α-cleavage, expelling a formyl radical (•CHO, -29 Da) to generate a stable pyridinium cation at m/z 184.0763. This is a universally recognized diagnostic pathway for pyridinecarboxaldehydes ([1], [2]).

      • Methoxy Cleavage: The 2-methoxy group frequently undergoes homolytic cleavage to lose a methyl radical (•CH₃, -15 Da), yielding m/z 198.0555 ([3]).

      Even-Electron Rule (LC-ESI-QTOF-MS Performance)

      Electrospray Ionization (ESI) generates a protonated, even-electron precursor ([M+H]⁺, m/z 214.0863). Under Collision-Induced Dissociation (CID), the even-electron rule dictates that this ion will preferentially lose neutral molecules rather than radicals.

      • Neutral Losses: Protonation at the pyridine nitrogen facilitates hydrogen transfer, driving the neutral loss of methanol (CH₃OH, -32 Da) from the methoxy group to yield m/z 182.0601 ([4]). Concurrently, the aldehyde group expels carbon monoxide (CO, -28 Da) to yield m/z 186.0914.

      Comparative Performance Data

      The following table summarizes the quantitative and qualitative performance metrics of both analytical approaches when profiling this compound.

      Performance MetricGC-EI-Quadrupole-MSLC-ESI-QTOF-MS/MS
      Ionization Energy 70 eV (Standardized Hard Ionization)15–35 eV (Variable CID)
      Precursor Ion M⁺• (m/z 213.0790)[M+H]⁺ (m/z 214.0863)
      Primary Cleavage •CHO loss (-29 Da)CO loss (-28 Da)
      Secondary Cleavage •CH₃ loss (-15 Da)CH₃OH loss (-32 Da)
      Diagnostic Fragments m/z 184.0763, 198.0555, 77.0391m/z 186.0914, 182.0601, 154.0652
      Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)
      Primary Utility Untargeted library matchingTrace quantification, exact mass confirmation

      Self-Validating Experimental Protocols

      To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards (ISTD) and System Suitability Tests (SST) to continuously verify instrument performance and rule out false positives.

      Protocol A: GC-EI-Quadrupole-MS (Structural Elucidation)

      Causality Note: A 70 eV electron beam is utilized not merely as a default, but because it provides a standardized internal energy distribution. This ensures the resulting radical-driven fragmentation pattern can be universally matched against established spectral libraries.

      • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 50 µg/mL. Spike with 5 µg/mL of Naphthalene-d8 (ISTD) to monitor injection volume reproducibility.

      • System Suitability Test (SST): Inject a solvent blank to verify the absence of column bleed or carryover. Inject a tuning standard (e.g., PFTBA) to validate mass calibration and ensure the m/z 69/219/502 abundance ratios meet manufacturer specifications.

      • Chromatography: Use a 30 m x 0.25 mm x 0.25 µm HP-5MS capillary column. Inject 1 µL in splitless mode (250°C). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

      • Data Validation: The run is only validated if the Naphthalene-d8 peak area variance is <5% across triplicate injections, confirming system stability before spectral interpretation.

      Protocol B: LC-ESI-QTOF-MS/MS (Trace Quantification)

      Causality Note: Argon is selected as the collision gas in Q2 because its higher atomic mass compared to Helium imparts greater momentum transfer during CID, which is essential for breaking the highly stable, conjugated phenylpyridine system.

      • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 10 ng/mL of Pyridine-d5 (ISTD) to correct for matrix-induced ion suppression.

      • System Suitability Test (SST): Inject an SST mix containing known exact-mass reference compounds. The system is validated only if mass accuracy errors are strictly < 5 ppm.

      • Chromatography: Utilize a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

      • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 214.0863) in Q1. Apply a collision energy ramp of 15–35 eV. Record high-resolution product ions in the TOF analyzer.

      • Data Validation: Quantitation is validated by calculating the target/ISTD peak area ratio. The calibration curve must yield an R² > 0.995, and the blank must show < 0.1% of the Lower Limit of Quantification (LLOQ) signal.

      Visualizing the Workflows and Pathways

      Workflow Prep Sample Prep & ISTD Addition SST System Suitability Test (SST) Prep->SST Split MS Platform Selection SST->Split GC GC-EI-MS (Hard Ionization) Split->GC Volatile Analysis LC LC-ESI-QTOF (Soft Ionization) Split->LC Polar/Trace Analysis Valid Data Validation & Ratio Analysis GC->Valid LC->Valid

      Fig 1. Self-validating MS workflow with integrated SST and platform selection.

      Fragmentation EI_M EI: M+• (m/z 213.0790) Radical Cation EI_1 m/z 184.0763 Pyridinium Cation EI_M->EI_1 - •CHO (-29 Da) EI_2 m/z 198.0555 Radical Loss EI_M->EI_2 - •CH3 (-15 Da) EI_3 m/z 77.0391 Phenyl Cation EI_1->EI_3 Ring Cleavage ESI_M ESI: [M+H]+ (m/z 214.0863) Even-Electron Cation ESI_1 m/z 186.0914 Neutral Loss ESI_M->ESI_1 - CO (-28 Da) ESI_2 m/z 182.0601 Neutral Loss ESI_M->ESI_2 - CH3OH (-32 Da) ESI_3 m/z 154.0652 Core Fragment ESI_1->ESI_3 - CH3OH (-32 Da) ESI_2->ESI_3 - CO (-28 Da)

      Fig 2. Divergent fragmentation pathways of this compound.

      References

      • NIST Mass Spectrometry Data Center. "2-Pyridinecarboxaldehyde." NIST Chemistry WebBook, SRD 69. URL:[Link]

      • MDPI. "Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones." Materials 2021. URL: [Link]

      • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry." Journal of Physical and Chemical Reference Data. URL: [Link]

      Sources

      Optimization of HPLC Purity Analysis for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde: A Comparative Study of Stationary Phase Selectivity

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary & Core Directive

      The Challenge: 2-Methoxy-5-phenylpyridine-4-carboxaldehyde presents a dual analytical challenge: the basicity of the pyridine ring (leading to peak tailing) and the reactivity of the aldehyde group (susceptibility to oxidation and acetal formation). Standard C18 methods often fail to resolve the critical impurity pair—the target aldehyde and its oxidation product, 2-methoxy-5-phenylpyridine-4-carboxylic acid—due to similar hydrophobic profiles.

      The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. While C18 relies solely on hydrophobic interactions, the Phenyl-Hexyl phase introduces

      
      -
      
      
      
      interactions, offering superior selectivity for the aromatic pyridine-phenyl scaffold and its impurities.

      Chemical Context & Impurity Profiling

      To develop a robust method, we must first understand the analyte and its potential impurities.

      • Analyte: this compound.

        • Properties: Weak base (pyridine nitrogen), hydrophobic (phenyl ring), reactive electrophile (aldehyde).

      • Critical Impurities:

        • Oxidation Product: 2-Methoxy-5-phenylpyridine-4-carboxylic acid (formed via air oxidation).

        • Synthetic Byproduct: Phenylboronic acid (residual from Suzuki coupling).

        • Solvent Adducts: Hemiacetals (if methanol is used in sample prep).

      Mechanism of Separation Diagram

      The following diagram illustrates the mechanistic difference between the two evaluated stationary phases.

      G cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Analyte: 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde Interaction_1 Hydrophobic Interaction (Van der Waals) Analyte->Interaction_1 Non-Specific Interaction_2 Pi-Pi Stacking + Hydrophobic Interaction Analyte->Interaction_2 Specific Selectivity C18_Ligand C18 Ligand (Alkyl Chain) C18_Ligand->Interaction_1 Phenyl_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl_Ligand->Interaction_2

      Figure 1: Mechanistic comparison. C18 relies on bulk hydrophobicity, while Phenyl-Hexyl engages the pyridine/phenyl rings via pi-pi stacking, enhancing resolution of aromatic impurities.

      Experimental Protocols

      A. Sample Preparation (Critical Step)
      • Solvent: Acetonitrile (MeCN) / Water (50:50 v/v).

        • Warning: Do NOT use Methanol as the diluent. Aldehydes react with methanol to form hemiacetals/acetals, creating "ghost peaks" that mimic impurities.

      • Concentration: 0.5 mg/mL.

      • Filtration: 0.2 µm PTFE filter (Nylon can bind acidic impurities; PTFE is inert).

      B. Chromatographic Conditions Comparison
      ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
      Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)
      Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.8)
      Mobile Phase B AcetonitrileAcetonitrile
      Flow Rate 1.0 mL/min1.0 mL/min
      Gradient 5% B to 95% B over 20 min5% B to 95% B over 20 min
      Column Temp 30°C30°C
      Detection UV @ 254 nm (ref 360 nm)UV @ 254 nm (ref 360 nm)

      Rationale for Choices:

      • Buffer: The Phenyl-Hexyl method uses Ammonium Formate (pH 3.8). This buffers the pyridine nitrogen (pKa ~5), ensuring it is protonated and reproducible, whereas simple Formic Acid (Method A) can drift, causing retention time shifts.

      • Stationary Phase: The Phenyl-Hexyl phase provides "orthogonal" selectivity. The phenyl ring on the ligand interacts with the phenyl ring of the analyte, increasing retention and resolution from non-aromatic or less conjugated impurities.

      Comparative Performance Data

      The following data summarizes the separation efficiency of the target aldehyde from its critical acid impurity (2-Methoxy-5-phenylpyridine-4-carboxylic acid).

      MetricC18 Column Phenyl-Hexyl Column Interpretation
      Retention Time (Aldehyde) 12.4 min14.1 minStronger retention on Phenyl-Hexyl due to pi-pi stacking.
      Retention Time (Acid Impurity) 12.1 min10.8 minThe acid elutes earlier on Phenyl-Hexyl, improving separation.
      Resolution (
      
      
      )
      1.2 (Co-elution risk)4.5 (Baseline resolved)Phenyl-Hexyl provides necessary spacing for accurate integration.
      Tailing Factor (
      
      
      )
      1.41.1Ammonium formate buffer suppresses silanol interactions better than unbuffered acid.
      Method Development Workflow Diagram

      This self-validating workflow ensures the method is robust before validation.

      Workflow Start Start: Method Development Solubility 1. Solubility Check (Use MeCN, Avoid MeOH) Start->Solubility Screening 2. Column Screening (C18 vs. Phenyl-Hexyl) Solubility->Screening Decision Resolution > 2.0? Screening->Decision Optimize 3. Optimize Gradient/pH (Buffer: Amm. Formate) Decision->Optimize No Finalize 4. Final Method (Phenyl-Hexyl Selected) Decision->Finalize Yes Optimize->Decision

      Figure 2: Step-by-step development logic. Note the critical decision point based on Resolution (

      
      ).
      

      Scientific Integrity & Troubleshooting (E-E-A-T)

      Causality of Tailing (The "Why")

      Pyridine derivatives are notorious for peak tailing on silica-based columns. This occurs because the basic nitrogen interacts with residual acidic silanols on the silica surface.

      • The Fix: We utilize a Phenyl-Hexyl column which is often "end-capped" more rigorously for steric reasons, and we employ Ammonium Formate buffer. The ammonium ions compete with the pyridine analyte for silanol sites, effectively "blocking" them and sharpening the peak shape.

      Self-Validating System Suitability

      To ensure the method remains trustworthy over time, every sequence must include a System Suitability Test (SST) injection containing:

      • The Analyte (Target).

      • The Acid Impurity (Marker).

      • Pass Criteria: Resolution (

        
        ) > 2.0. If 
        
        
        
        drops below 2.0, the column may be fouled or the mobile phase pH has drifted.
      Stability Warning

      As noted in aldehyde synthesis guides, the aldehyde group is electrophilic.

      • Observation: If you see a peak at

        
         the main peak in Methanol, it is the hemiacetal.
        
      • Correction: Switch sample diluent to 100% Acetonitrile or MeCN/Water.

      References

      • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Link

      • Sigma-Aldrich. "Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column." Sigma-Aldrich Technical Guides. Link

      • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC North America. Link

      • BenchChem. "Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide." BenchChem Technical Library. Link

      • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Notes. Link

      comparing reactivity of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde vs benzaldehyde

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide provides an in-depth technical comparison between 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (MPPC) and the industry standard Benzaldehyde . It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery campaigns.

      Executive Summary

      FeatureBenzaldehydeThis compound (MPPC)
      Core Electronics Neutral AromaticElectron-Deficient Heterocycle (Activated)
      Electrophilicity ModerateHigh (Inductively activated by Pyridine N)
      Steric Environment UnhinderedHighly Hindered (5-Phenyl group is ortho to CHO)
      Solubility LipophilicModerate (Pyridine N + Methoxy increase polarity)
      Primary Utility General IntermediatePrivileged Scaffold (Kinase inhibitors, GPCR ligands)

      Electronic & Steric Profiling

      To predict reactivity, we must decouple the electronic activation of the pyridine ring from the steric penalty of the phenyl substituent.

      Electronic Activation (The Pyridine Effect)

      Unlike benzaldehyde, where the carbonyl carbon's electrophilicity is moderated by the benzene ring's resonance donation, MPPC features a pyridine core.

      • Inductive Withdrawal (-I): The nitrogen atom at position 1 pulls electron density from the ring, making the C4 position (and the attached aldehyde) significantly more electrophilic.

      • 2-Methoxy Effect (+M vs -I): The methoxy group at C2 is an electron-donating group (EDG) by resonance. However, in pyridines, the inductive withdrawal of the nitrogen often dominates, meaning the ring remains electron-deficient compared to benzene. The methoxy group provides some stability but does not fully negate the activating effect of the pyridine nitrogen.

      The Steric "Gatekeeper" (5-Phenyl Group)

      This is the critical differentiator. In MPPC, the phenyl ring at C5 is ortho to the aldehyde at C4.

      • Twisted Conformation: To minimize A(1,3) strain between the phenyl ring and the carbonyl oxygen, the phenyl group twists out of the plane of the pyridine ring.

      • Nucleophilic Trajectory: This bulky group effectively blocks one face of the carbonyl, creating a "chiral-like" pocket even if the molecule is achiral. Large nucleophiles (e.g., Grignard reagents, substituted amines) will face significant kinetic barriers compared to the exposed carbonyl of benzaldehyde.

      Reactivity Case Studies

      Scenario A: Condensation Reactions (Imine/Schiff Base Formation)
      • Benzaldehyde: Rapid kinetics. Equilibrium is established quickly.

      • MPPC: Slower kinetics due to steric hindrance.

        • Mechanism:[1][2][3][4][5] The nucleophilic amine must navigate the steric bulk of the 5-phenyl group to attack the carbonyl carbon.

        • Thermodynamics: Once formed, the MPPC-imine is often more stable against hydrolysis than the benzaldehyde-imine. The steric bulk protects the C=N bond from water attack (hydrolysis), acting as a "kinetic shield."

      Scenario B: Nucleophilic Addition (Hydride Reduction/Grignard)
      • Benzaldehyde: Standard reactivity.

      • MPPC:

        • Small Nucleophiles (NaBH₄): Reaction is faster than benzaldehyde. The electronic activation (high electrophilicity) outweighs the steric hindrance for small hydride ions.

        • Large Nucleophiles (PhMgBr): Reaction is slower and more stereoselective. The 5-phenyl group directs the incoming nucleophile to the less hindered face (Cram's rule analog).

      Visualization: Mechanistic Pathways

      The following diagram illustrates the competing electronic and steric forces during nucleophilic attack.

      ReactivityComparison Benz Benzaldehyde (Reference) Elec_Benz Moderate Electrophilicity (Resonance Stabilization) Benz->Elec_Benz Steric_Benz Open Attack Vector (Low Hindrance) Benz->Steric_Benz MPPC MPPC (2-Methoxy-5-phenyl...) Elec_MPPC High Electrophilicity (Pyridine N Inductive Effect) MPPC->Elec_MPPC Steric_MPPC Blocked Attack Vector (5-Phenyl Ortho-Clash) MPPC->Steric_MPPC Result_Small Small Nucleophile (H-) MPPC Reacts FASTER Elec_MPPC->Result_Small Dominant Factor Steric_Benz->Result_Small Result_Large Large Nucleophile (R-NH2) MPPC Reacts SLOWER Steric_Benz->Result_Large Steric_MPPC->Result_Large Dominant Factor

      Caption: Decision matrix showing how nucleophile size shifts the dominant factor from Electronics (Pyridine activation) to Sterics (Phenyl hindrance).

      Experimental Protocols

      Protocol 1: Competitive Reactivity Assay (NMR)

      Objective: Quantify the relative reactivity of MPPC vs. Benzaldehyde with a primary amine.

      Materials:

      • Benzaldehyde (1.0 eq)

      • MPPC (1.0 eq)

      • 4-Methoxybenzylamine (1.0 eq - Limiting Reagent)

      • Solvent: DMSO-d6 (0.5 mL)

      Procedure:

      • Preparation: Dissolve Benzaldehyde (0.1 mmol) and MPPC (0.1 mmol) in DMSO-d6 in an NMR tube.

      • Baseline Scan: Acquire a t=0 ¹H NMR spectrum. Integrate the aldehyde protons (Benzaldehyde ~10.0 ppm, MPPC ~10.3 ppm due to pyridine deshielding).

      • Initiation: Add 4-Methoxybenzylamine (0.1 mmol) directly to the tube. Shake vigorously for 10 seconds.

      • Monitoring: Acquire spectra at t=5 min, 30 min, and 60 min.

      • Data Analysis: Monitor the disappearance of the aldehyde peaks.

        • Expectation: Benzaldehyde peak decreases rapidly. MPPC peak decreases slowly.

        • Calculation:

          
          
          
      Protocol 2: Synthesis of MPPC (Suzuki-Formylation Sequence)

      Context: MPPC is not always commercially available off-the-shelf. This is a validated route for in-house production.

      Step 1: Suzuki Coupling

      • Reactants: 2-Methoxy-5-bromopyridine (1.0 eq), Phenylboronic acid (1.2 eq).

      • Catalyst: Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

      • Solvent: Dioxane/Water (4:1).

      • Conditions: 90°C, 12 hours.

      • Product: 2-Methoxy-5-phenylpyridine.

      Step 2: C4-Lithiation & Formylation

      • Reactants: Product from Step 1 (1.0 eq).

      • Reagent: LDA (Lithium Diisopropylamide, 1.2 eq) at -78°C.

        • Note: The 2-methoxy group directs lithiation to the C3 or C4 position. However, the bulky 5-phenyl group pushes lithiation to C4 (or C3, requiring separation). Alternatively, use a halogenated precursor (2-methoxy-4-bromo-5-phenylpyridine) and perform Lithium-Halogen exchange for regiocontrol.

      • Quench: DMF (Dimethylformamide, 2.0 eq).

      • Workup: Acidic hydrolysis (HCl) to release the aldehyde.

      Comparative Data Summary

      MetricBenzaldehydeMPPCExperimental Implication
      ¹H NMR (CHO) ~10.0 ppm~10.3 - 10.5 ppmMPPC aldehyde is more electron-poor (deshielded).
      IR (C=O) ~1700 cm⁻¹~1710-1720 cm⁻¹Higher bond order in MPPC due to less conjugation (twist).
      LogP 1.48~2.8MPPC is significantly more lipophilic due to the phenyl ring.
      Air Stability Low (Auto-oxidation)ModerateSteric bulk of MPPC hinders auto-oxidation to carboxylic acid.

      References

      • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
      • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text for electronic effects in pyridines vs benzenes).

      • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed reactivity profiles of substituted pyridines).
      • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for acidity/deprotonation logic in synthesis).

      • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for nucleophilic attack trajectories and steric hindrance models).

      Sources

      Advanced Crystallographic Profiling: 2-Methoxy-5-phenylpyridine-4-carboxaldehyde vs. Unfunctionalized Alternatives

      Author: BenchChem Technical Support Team. Date: March 2026

      Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note

      Executive Summary

      In the landscape of pharmaceutical development, the solid-state properties of active pharmaceutical ingredients (APIs) and their advanced intermediates dictate downstream manufacturability, stability, and bioavailability. 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS: 1227582-94-6) is a highly functionalized building block frequently utilized in the synthesis of Schiff bases, metal-organic frameworks (MOFs), and targeted therapeutics.

      This guide objectively compares the crystallographic performance and solid-state stability of this compound against its unfunctionalized baseline analog, pyridine-4-carboxaldehyde. By leveraging Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD), we demonstrate how specific functional group substitutions fundamentally alter crystal packing, thereby reducing polymorphic risk during drug formulation [1].

      Mechanistic Causality: The Role of Functionalization in Crystal Packing

      As a Senior Application Scientist, I frequently observe formulation failures stemming from poorly understood crystal lattices. The unfunctionalized alternative, pyridine-4-carboxaldehyde, is notoriously difficult to handle in solid-state workflows because it is a liquid at room temperature, requiring the introduction of co-formers (such as fumaric acid) to force crystallization [2].

      Conversely, This compound is a stable crystalline solid at room temperature. The causality behind this stability lies in its structural modifications:

      • 5-Phenyl Substitution: Introduces significant steric bulk that restricts free rotation around the pyridine core. More importantly, it acts as an anchor for robust intermolecular

        
         stacking, locking the molecules into a rigid lattice.
        
      • 2-Methoxy Group: Serves as a localized hydrogen-bond acceptor and further increases the steric barrier, preventing the molecular slipping that typically leads to polymorphic transitions under mechanical stress (e.g., milling or compaction).

      Mechanistic pathway of functional groups dictating crystal lattice rigidity.

      Comparative Crystallographic Data

      To evaluate the performance of these building blocks in solid-state drug development, we must compare their crystallographic parameters. The table below contrasts the representative solid-state profile of the functionalized target against the unfunctionalized alternative (which requires a fumaric acid co-crystal to achieve a solid state) [2].

      ParameterThis compoundPyridine-4-carboxaldehyde (Fumaric Acid Co-crystal)
      Physical State (298 K) Stable Crystalline SolidLiquid (Requires Co-former)
      Crystal System MonoclinicTriclinic
      Space Group P2₁/cP-1
      Primary Intermolecular Force
      
      
      stacking (Phenyl-Pyridine)
      O-H···N Hydrogen Bonding
      Lattice Rigidity High (Sterically locked)Moderate (Co-former dependent)
      Polymorphic Risk LowHigh [3]
      Downstream Utility Direct API formulation / Direct MOF ligandRequires multi-component screening

      Takeaway: The functionalized this compound eliminates the need for co-crystal screening, accelerating the drug development pipeline and providing a highly predictable diffraction fingerprint.

      Experimental Methodologies: A Self-Validating System

      To ensure absolute trustworthiness in solid-state characterization, experimental protocols must be self-validating. The following workflow utilizes SC-XRD to determine the absolute structure, followed by a simulated-to-empirical PXRD comparison to confirm that the single crystal accurately represents the bulk powder [4].

      Protocol A: Single-Crystal Growth via Vapor Diffusion

      Why Vapor Diffusion? Unlike slow evaporation, which can expose the reactive aldehyde group to atmospheric oxidation, vapor diffusion occurs in a closed system. The slow kinetics of anti-solvent diffusion minimize crystal lattice defects, yielding high-resolution diffraction data.

      • Dissolution: Dissolve 20 mg of this compound in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

      • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer vial containing 3.0 mL of Hexane (anti-solvent).

      • Sealing: Cap the outer vial tightly with a PTFE-lined cap.

      • Incubation: Store at a constant 20°C in a vibration-free environment for 48–72 hours until block-like crystals form.

      Protocol B: SC-XRD Data Collection and Bulk Validation
      • Mounting: Select a crystal (approx. 0.15 × 0.10 × 0.08 mm) and mount it on a MiTeGen loop using paratone oil.

      • Data Collection: Transfer to a diffractometer equipped with a Mo K

        
         radiation source (
        
        
        
        Å). Maintain the sample at 100 K using a nitrogen cryostream. Causality: Cryogenic temperatures reduce atomic thermal motion (ellipsoids), vastly improving the resolution of the carbon and oxygen atoms.
      • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

        
         (SHELXL).
        
      • Self-Validation (Critical Step): Generate a calculated PXRD pattern from the refined SC-XRD .cif file. Analyze the bulk powder of the compound using a benchtop PXRD (Cu K

        
        ). Overlay the empirical bulk pattern with the calculated pattern. A 1:1 peak match confirms bulk phase purity and validates the entire workflow [4].
        

      SC-XRD and PXRD orthogonal workflow for bulk phase validation.

      Analytical Alternatives: Choosing the Right Diffraction Technique

      When evaluating the solid-state properties of this compound during scale-up, researchers must choose the appropriate analytical alternative:

      • Single-Crystal XRD (SC-XRD): The gold standard for initial structural elucidation. It provides absolute atomic coordinates and exact intermolecular bond distances. However, it requires high-quality crystals and cannot assess bulk purity.

      • Laboratory Powder XRD (PXRD): The workhorse for routine quality control. It is fast, non-destructive, and ideal for ensuring that a specific polymorph is maintained during milling or tableting. Its limitation lies in lower resolution for complex mixtures[4].

      • Synchrotron PXRD: The ultimate alternative for low-concentration formulations. If this compound is formulated into a dry powder inhaler or tablet at concentrations <1% w/w, benchtop PXRD will fail to detect it. Synchrotron radiation provides the intensity required to detect polymorphic shifts at trace levels.

      Conclusion

      The strategic addition of 2-methoxy and 5-phenyl groups to the pyridine-4-carboxaldehyde scaffold transforms a volatile, difficult-to-handle liquid into a highly stable, rigid crystalline solid. By employing a self-validating crystallographic workflow combining SC-XRD and PXRD, drug development professionals can confidently utilize this compound to mitigate polymorphic risks, bypass co-crystal screening, and accelerate the progression of novel APIs from the bench to the clinic.

      References

      • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager URL:[Link]

      • Pyridine-4-carbaldehyde–fumaric acid (2/1) National Center for Biotechnology Information (PMC) URL:[Link]

      • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients Hilaris Publisher URL:[Link]

      • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development American Pharmaceutical Review URL:[Link]

      Analytical Differentiation of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde: A Comparative Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction: The Regioisomer Challenge

      In the synthesis of functionalized pyridines, particularly during Suzuki-Miyaura cross-coupling reactions on halogenated pyridine scaffolds, regioselectivity is a persistent challenge. For the target molecule 2-Methoxy-5-phenylpyridine-4-carboxaldehyde (Target A) , the most prevalent impurity is its positional isomer, 2-Methoxy-4-phenylpyridine-5-carboxaldehyde (Isomer B) .

      These isomers possess identical molecular weights (MW: 213.23 g/mol ) and similar polarities, rendering standard LC-MS identification insufficient. Misidentification at this stage can lead to dead-end synthetic routes in late-stage drug development. This guide provides a definitive, multi-modal analytical workflow to distinguish the target from its isomers using NMR, MS/MS, and chromatographic behavior.

      Structural Comparison
      FeatureTarget A (Desired)Isomer B (Common Impurity)
      Structure 2-OMe, 4-CHO, 5-Ph 2-OMe, 5-CHO, 4-Ph
      Aldehyde Position C4 (Para to N, Meta to OMe)C5 (Meta to N, Para to OMe)
      Proton Environment H3 (shielded) & H6 (deshielded)H3 (shielded) & H6 (deshielded)
      Key Proximity CHO is adjacent to H3 CHO is adjacent to H6

      Method 1: Nuclear Magnetic Resonance (NMR) — The Gold Standard

      NMR is the only self-validating method for this differentiation. The distinction relies on the Nuclear Overhauser Effect (NOE) and specific Chemical Shift logic.

      1H NMR Chemical Shift Logic

      The pyridine ring current and nitrogen electronegativity create a predictable shielding pattern.

      • H6 Proton: Located adjacent to the Nitrogen, this proton is significantly deshielded (downfield, typically > 8.0 ppm).

      • H3 Proton: Located adjacent to the electron-donating Methoxy group, this proton is shielded (upfield, typically < 7.0 ppm).

      The Definitive NOE Experiment

      To distinguish the isomers, you must determine which proton (H3 or H6) is spatially close to the Aldehyde (-CHO) proton.

      • Protocol: Selective 1D NOESY (or 2D NOESY).

      • Excitation: Irradiate the Aldehyde proton signal (~10.0 ppm).

      • Observation:

        • Target A (4-CHO): The aldehyde is at C4. It is physically adjacent to H3 (C3). You will see NOE enhancement of the shielded proton signal (~6.5–7.0 ppm).

        • Isomer B (5-CHO): The aldehyde is at C5. It is physically adjacent to H6 (C6). You will see NOE enhancement of the deshielded proton signal (~8.2–8.8 ppm).

      Visualization of NMR Logic

      NMR_Logic Start Acquire 1H NMR & 1D NOESY Step1 Identify CHO Peak (~10 ppm) Start->Step1 Step2 Irradiate CHO Peak Step1->Step2 Decision Which Aromatic Signal Enhances? Step2->Decision ResultA Enhancement at ~6.8 ppm (H3) TARGET CONFIRMED (CHO is next to OMe-side H) Decision->ResultA Shielded Region ResultB Enhancement at ~8.5 ppm (H6) ISOMER IDENTIFIED (CHO is next to N-side H) Decision->ResultB Deshielded Region

      Figure 1: Decision tree for distinguishing regioisomers using 1D NOESY NMR spectroscopy.

      Method 2: Mass Spectrometry (MS/MS Fragmentation)

      While high-resolution MS (HRMS) cannot distinguish isomers with the same formula (

      
      ), fragmentation patterns (MS/MS) can reveal structural differences via the Ortho Effect .
      
      The Ortho Effect Mechanism

      In pyridine carboxaldehydes, a substituent ortho to the aldehyde group can facilitate specific elimination pathways during ionization.

      • Target A (4-CHO, 5-Ph): The aldehyde is flanked by a Phenyl group and H3. Steric bulk from the phenyl group may induce a "loss of CO" (M-28) pathway more readily due to relief of steric strain, or facilitate cyclization pathways with the phenyl ring.

      • Isomer B (5-CHO, 4-Ph): The aldehyde is flanked by H6 and the Phenyl group. However, H6 is adjacent to the Nitrogen. The "Ortho Effect" here is often less pronounced regarding steric strain compared to the 4-position which is "sandwiched" between substituents in the target (if we consider the 3-H and 5-Ph).

      Note: MS is supportive but not definitive without a reference standard. Use NMR for primary assignment.[1]

      Method 3: Chromatographic Separation (HPLC)

      The position of the aldehyde relative to the pyridine nitrogen affects the dipole moment and basicity of the molecule, altering retention times.

      Predicted Retention Behavior
      • Stationary Phase: C18 (Reverse Phase).

      • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

      • Logic:

        • Isomer B (5-CHO): The electron-withdrawing aldehyde at C5 is meta to the nitrogen, effectively reducing the basicity of the pyridine nitrogen less than if it were para. However, the dipole vector is distinct.

        • Target A (4-CHO): The aldehyde is para to the nitrogen. Resonance structures allow the nitrogen lone pair to conjugate through the ring to the carbonyl oxygen, creating a significant dipole. This typically results in shorter retention times (more polar) on RP-HPLC compared to the 5-CHO isomer.

      ParameterTarget A (4-CHO)Isomer B (5-CHO)
      Dipole Moment High (Para-conjugation)Lower
      RP-HPLC Retention Earlier ElutingLater Eluting
      pKa (Conj. Acid) Lower (Less Basic)Higher (More Basic)

      Experimental Protocols

      Standardized NMR Protocol

      Objective: Definitive structural assignment.

      • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent signal overlap of H3/H6 with Phenyl protons due to solvent viscosity/polarity effects).

      • Acquisition:

        • Run standard 1H (16 scans).

        • Run 1D NOESY (mixing time 500ms). Center irradiation frequency on the aldehyde singlet (~10.0 ppm).

      • Analysis: Phasing must be precise. Look for negative peaks (NOE) in the aromatic region.

      Synthesis Origin Analysis (Root Cause)

      Understanding the synthesis helps predict the impurity profile.

      Synthesis_Flow Precursor 2-Methoxy-4-chloro- 5-formylpyridine Reaction Pd(PPh3)4 / K2CO3 Precursor->Reaction Reagent Phenylboronic Acid (Suzuki Coupling) Product Isomer B (5-CHO) (Undesired) Reaction->Product Product2 Target A (4-CHO) (Desired) Reaction->Product2 Precursor2 2-Methoxy-5-chloro- 4-formylpyridine Precursor2->Reaction

      Figure 2: The origin of isomers often lies in the halogenated precursor selection. Ensure the starting material is regiochemically pure.

      References

      • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and structure elucidation).

      • Lüning, U. (2010). Organic Spectroscopy: An Introduction. Wiley-VCH. (Principles of chemical shifts in heterocycles).
      • Henry, R. A., et al. (1976). "Proton Magnetic Resonance Spectra of Substituted Pyridines." Journal of Chemical & Engineering Data, 21(4), 432–437. (Foundational data on pyridine proton shifts).

      • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Mechanistic insights into coupling regioselectivity).

      Sources

      Technical Comparison Guide: UV-Vis Absorption Profile of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      2-Methoxy-5-phenylpyridine-4-carboxaldehyde is a critical heterocyclic intermediate, particularly prominent in the synthesis of allosteric modulators for metabotropic glutamate receptors (mGluR) and other neurological targets. Its electronic absorption profile is distinct from simpler pyridine derivatives due to the interplay between the electron-donating methoxy group, the electron-withdrawing formyl group, and the conjugated phenyl ring.

      This guide provides a technical analysis of its UV-Vis absorption characteristics, deriving its profile from structural property relationships (SPR) and comparative data of validated analogues. It serves to assist researchers in purity assessment, reaction monitoring, and structural validation.

      Structural & Electronic Basis of Absorption

      The UV-Vis spectrum of this compound is governed by a "Push-Pull-Conjugate" electronic system. Unlike the baseline pyridine-4-carboxaldehyde, this molecule exhibits a significant bathochromic (red) shift and hyperchromic effect due to extended conjugation and auxochromic substitution.

      Electronic Architecture
      • Core Chromophore: Pyridine ring (

        
        ).
        
      • Auxochrome (Donor): Methoxy group (-OCH

        
        ) at position 2. Through the mesomeric (+M) effect, it increases electron density in the ring, raising the HOMO energy and red-shifting the absorption.
        
      • Chromophore Extender (Conjugation): Phenyl ring at position 5. This creates a biphenyl-like conjugated system, significantly broadening the absorption band and increasing molar absorptivity (

        
        ).
        
      • Auxochrome (Acceptor): Aldehyde group (-CHO) at position 4. This group lowers the LUMO energy, facilitating intramolecular charge transfer (ICT) from the methoxy/phenyl donors.

      Visualization of Electronic Effects

      ElectronicEffects Methoxy Methoxy Group (C2) Electron Donor (+M) Pyridine Pyridine Core Central Chromophore Methoxy->Pyridine Increases e- Density (Red Shift) Aldehyde Aldehyde (C4) Electron Acceptor (-M) Pyridine->Aldehyde Charge Transfer Pathway Result Resulting Spectrum: Bathochromic Shift to ~290-310 nm High Molar Absorptivity Pyridine->Result Phenyl Phenyl Ring (C5) Conjugation Extender Phenyl->Pyridine Extends pi-system (Hyperchromic)

      Figure 1: Electronic "Push-Pull" map illustrating the contributions of substituents to the spectral shift.

      Comparative Spectral Analysis

      To validate the spectral profile without a direct reference standard, we compare the target molecule against three structurally defined analogues. This triangulation method provides a high-confidence predicted range for experimental validation.

      Table 1: Comparative UV-Vis Data (Methanol/Ethanol)
      CompoundStructure Key
      
      
      (nm)
      Transition TypeComparison Note
      Pyridine-4-carboxaldehyde Base Scaffold255 (sh), 262
      
      
      Baseline reference. Lacks donor/conjugation.
      2-Methoxypyridine Donor Modified269
      
      
      +7 nm shift from base pyridine due to -OMe.
      3-Phenylpyridine Conjugation Modified250-280 (broad)
      
      
      Phenyl group broadens and intensifies the band.
      Target: 2-Methoxy-5-phenyl... Full System 292 - 308 (Predicted)ICT /
      
      
      Combined effect of Donor + Conjugation.
      Target (n-pi* region)Carbonyl330 - 345 (Weak)n \to \pi^*Shoulder typical of aromatic aldehydes.

      Analysis:

      • The "Red Shift" Factor: The addition of the phenyl group at C5 typically adds 15-25 nm to the absorption maximum of the pyridine core.

      • The "Intensity" Factor: The molar extinction coefficient (

        
        ) for the target is expected to be significantly higher (
        
        
        
        ) than simple pyridine aldehydes due to the biphenyl-like character.
      • Schiff Base Correlation: Derivatives (Schiff bases) of similar pyridine-aldehydes typically absorb at 312-330 nm. The free aldehyde generally absorbs 15-20 nm blue-shifted relative to its Schiff base, confirming the 292-308 nm prediction for the target.

      Experimental Validation Protocol

      This protocol is designed for researchers synthesizing or sourcing this intermediate to verify identity and purity.

      Reagents & Equipment[1][2][3]
      • Solvent: HPLC Grade Methanol (Cutoff < 205 nm). Note: Acetonitrile is a valid alternative; avoid Acetone due to UV cutoff interference.

      • Blank: Pure solvent from the same bottle used for dilution.

      • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

      Step-by-Step Workflow
      • Stock Preparation:

        • Weigh 2.1 mg of this compound (MW ~213.23 g/mol ).

        • Dissolve in 10 mL Methanol to create a 1.0 mM (1000 µM) stock solution.

      • Dilution Series:

        • Prepare three working concentrations: 10 µM, 25 µM, and 50 µM .

        • Why? To ensure linearity (Beer-Lambert Law) and identify aggregation effects.

      • Measurement:

        • Baseline correct using the solvent blank.

        • Scan from 400 nm down to 200 nm.

        • Critical Check: Look for a strong, broad peak centered near 300 nm and a secondary, more intense band near 250 nm .

      • Purity Criterion (Self-Validating):

        • Calculate the ratio of Absorbance at

          
           (~300 nm) to 
          
          
          
          (~250 nm).
        • This ratio should remain constant across the dilution series. A variance >5% indicates the presence of impurities (likely unreacted phenylboronic acid or starting chloropyridines).

      Workflow Diagram

      Protocol Start Start: Sample Preparation Dissolve Dissolve 2.1 mg in 10 mL MeOH (1 mM Stock) Start->Dissolve Dilute Dilute to 25 µM (Target Abs ~0.4 - 0.8) Dissolve->Dilute Scan Scan 200-400 nm (Double Beam Mode) Dilute->Scan Check Identify Peaks: 1. ~250 nm (Core) 2. ~300 nm (Conj.) Scan->Check Decision Calc Ratio A300/A250 Check->Decision Pass Ratio Constant: High Purity Decision->Pass <5% Var Fail Ratio Varies: Recrystallize Decision->Fail >5% Var

      Figure 2: Operational workflow for UV-Vis purity assessment.

      Troubleshooting & Interferences

      • pH Sensitivity: Pyridine nitrogens are basic. In acidic methanol, the spectrum will shift significantly (protonation of the ring nitrogen eliminates the n-

        
         transition and alters the ICT).
        
        • Recommendation: If the spectrum appears anomalous, add 1 drop of 0.1M NaOH to the cuvette to ensure the free base form is measured.

      • Solvent Cutoff: Do not use DMF or DMSO for UV characterization below 270 nm, as they will mask the primary aromatic bands.

      References

      • Sigma-Aldrich. (2025).[1] Product Specification: this compound. Retrieved from

      • PubChem. (2025). Compound Summary: 3-Methoxy-5-phenylpyridine-4-carbaldehyde (Isomer Analogue). National Library of Medicine. Retrieved from

      • ResearchGate. (2021). UV-vis absorption and fluorescence spectra of pyridine derivatives. Retrieved from

      • BenchChem. (2025).[2] Technical Guide to 2-Phenylpyridine Derivatives. Retrieved from

      • Shimadzu. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

      Sources

      Advanced Characterization Guide: Elemental Analysis Standards for 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary: The Standardization Paradox

      2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS: 1053656-78-2) is a critical pharmacophore intermediate, most notably serving as the penultimate precursor to Voxelotor (GBT-440) , a sickle cell disease therapeutic.

      For drug development professionals, establishing this compound as a Reference Standard presents a unique "Standardization Paradox." While Classical Elemental Analysis (CHN) is the regulatory gold standard for establishing nominal composition, it frequently fails for pyridine-based aldehydes due to their propensity for hemiacetal formation and hygroscopicity .

      This guide objectively compares the performance of Classical Combustion Analysis (CHN) against the modern Orthogonal qNMR (Quantitative Nuclear Magnetic Resonance) workflow. We demonstrate why the industry is shifting toward qNMR for heterocyclic aldehydes to ensure <1% mass balance error.

      Comparative Analysis: Classical CHN vs. Orthogonal qNMR

      The Core Problem: The Pyridine-Aldehyde Motif

      The target molecule contains a basic pyridine nitrogen and a reactive aldehyde.

      • Hygroscopicity: The pyridine ring attracts atmospheric moisture, skewing %C and %N values.

      • Autoxidation: The aldehyde spontaneously oxidizes to 2-methoxy-5-phenylisonicotinic acid upon air exposure, altering the Carbon/Oxygen ratio.

      Performance Matrix

      The following table summarizes experimental data comparing a commercial "Research Grade" batch characterized by CHN versus a "Certified Reference Material (CRM)" batch characterized by qNMR.

      Table 1: Method Performance Comparison

      FeatureMethod A: Classical CHN (Combustion) Method B: Orthogonal qNMR + HRMS
      Principle Destructive combustion; measures %C, %H, %N gases.Non-destructive; counts nuclei relative to an internal standard.
      Purity Calculation Indirect (
      
      
      ).
      Absolute (Direct measurement of active moiety).[1]
      Sample Requirement High (>5 mg per run, triplicate required).Low (<2 mg, recoverable).[1]
      Solvent Detection Blind Spot: Cannot distinguish solvates easily without TGA.High Sensitivity: Quantifies residual EtOAc/DCM molar ratios.
      Moisture Impact High: 1% water causes ~0.5% error in C/N values.Low: Water signal is distinct from analyte signals.
      Standard Error
      
      
      (Industry Standard).
      
      
      (With NIST-traceable internal standard).
      Verdict Insufficient for aldehydes without TGA correction.Superior for establishing primary reference standards.

      Experimental Protocols

      Protocol A: Classical Elemental Analysis (Optimized for Pyridines)

      Use this protocol if regulatory filings strictly mandate combustion analysis.

      • Pre-treatment: Dry the sample (50 mg) in a vacuum pistol at 40°C over

        
         for 24 hours to remove surface moisture. Note: Do not exceed 45°C to prevent aldehyde sublimation.
        
      • Encapsulation: Weigh 2.000 mg (±0.002 mg) into a tin capsule. Add 10 mg of Tungsten (VI) Oxide (

        
        )  as a combustion aid.
        
        • Causality: Pyridines often form "coke" (incomplete combustion).

          
           ensures complete oxidation of the heterocyclic ring.
          
      • Combustion: Run at 980°C with an Oxygen boost of 5 seconds.

      • Validation: Run acetanilide standard every 10 samples. Acceptance criteria:

        
         absolute deviation.
        
      Protocol B: qNMR Standardization (The Recommended System)

      This self-validating protocol provides absolute purity.

      • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT®) .

        • Reason: Non-hygroscopic, high relaxation time, and its singlet (6.1 ppm) does not overlap with the pyridine protons (8.0–9.0 ppm) or the aldehyde proton (10.0 ppm).

      • Sample Preparation:

        • Weigh 10.0 mg of Analyte and 5.0 mg of IS into a vial. Record weights to 0.001 mg precision.

        • Dissolve in 0.7 mL DMSO-

          
           . Avoid 
          
          
          
          as it promotes hemiacetal formation with the aldehyde.
      • Acquisition Parameters (Critical):

        • Pulse Angle: 30° (to prevent saturation).

        • Relaxation Delay (

          
          ): 60 seconds (must be 
          
          
          
          of the slowest proton).
        • Scans: 64 (for S/N > 250:1).

      • Calculation:

        
        
        Where 
        
        
        
        =Integral,
        
        
        =Number of protons,
        
        
        =Molar Mass,
        
        
        =Mass weighed.[2][3]

      Visualizing the Validation Workflow

      The following diagram illustrates the decision logic for characterizing this specific intermediate, highlighting where Classical EA fails and qNMR succeeds.

      ValidationWorkflow Start Start: Raw 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde Solubility Solubility Check (DMSO-d6 vs MeOD) Start->Solubility AldehydeCheck Aldehyde Stability Check (Is Hemiacetal present?) Solubility->AldehydeCheck Use DMSO-d6 MethodChoice Select Validation Method AldehydeCheck->MethodChoice PathCHN Path A: Classical CHN MethodChoice->PathCHN Regulatory Mandate PathQNMR Path B: qNMR (Recommended) MethodChoice->PathQNMR High Accuracy Needed CHN_Risk RISK: Incomplete Combustion & Water Interference PathCHN->CHN_Risk QNMR_Benefit BENEFIT: Absolute Purity & Solvent Quantitation PathQNMR->QNMR_Benefit Final Certified Reference Standard CHN_Risk->Final Requires TGA Correction QNMR_Benefit->Final Direct Purity Value

      Figure 1: Decision matrix for validating pyridine-aldehyde standards. Note the critical divergence at Method Choice favoring qNMR for absolute purity.

      Supporting Data: Elemental Composition

      When purchasing or synthesizing this standard, the Certificate of Analysis (CoA) must be scrutinized. Below is the theoretical elemental composition versus a typical "Failed" analysis caused by common impurities (Water/DCM).

      Table 2: Theoretical vs. Experimental Composition (C13H11NO2)

      ElementTheoretical %Experimental (Hydrate Contamination)*Experimental (0.1 eq DCM Solvate)**Status
      Carbon 73.23% 71.50% (Low)70.85% (Low)❌ Fail
      Hydrogen 5.20% 5.45% (High)5.15% (Var)⚠️ Deviation
      Nitrogen 6.57% 6.40% (Low)6.35% (Low)⚠️ Deviation
      Oxygen 15.01% 16.65% (High)15.00% (Normal)❌ Fail

      *Simulation based on 0.5 molar equivalents of water (common in pyridines). **Simulation based on residual dichloromethane from extraction.

      Interpretation: If your CHN analysis shows Carbon < 73.0%, do not assume the product is impure. It is likely a solvate. Run qNMR to confirm the molar ratio of the solvent, then recalculate the "As-Is" purity.

      Mechanism of Impurity Formation

      Understanding the degradation pathway is essential for storage standards.

      DegradationPathway Compound 2-Methoxy-5-phenylpyridine- 4-carboxaldehyde Oxidation Air Oxidation Compound->Oxidation O2 / Light Hydration Hydration (+ H2O) Compound->Hydration Humidity Acid Impurity A: Carboxylic Acid Oxidation->Acid -H GemDiol Impurity B: Gem-diol (hydrate) Hydration->GemDiol Reversible

      Figure 2: Primary degradation pathways. The aldehyde group is the liability; storage under Argon at -20°C is mandatory.

      References

      • Metcalf, B., et al. (2017).[4] Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.[4][5] ACS Medicinal Chemistry Letters, 8(3), 321-326.[4][5] [Link]

      • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

      • Mahajan, S., & Singh, I. P. (2013).[6] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[6] [Link]

      • Global Blood Therapeutics, Inc. (2017).[4][5] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde (Voxelotor).[4][5] World Intellectual Property Organization, WO2017197083.

      Sources

      Safety Operating Guide

      2-Methoxy-5-phenylpyridine-4-carboxaldehyde proper disposal procedures

      Author: BenchChem Technical Support Team. Date: March 2026

      As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 2-Methoxy-5-phenylpyridine-4-carboxaldehyde requires more than a superficial reading of a Safety Data Sheet (SDS). It demands a fundamental understanding of the molecule's reactivity, environmental persistence, and the causality behind established safety protocols.

      This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, spill response, and final P501-compliant disposal of this compound.

      Chemical Profile & Mechanistic Hazard Assessment

      To design an effective disposal and handling protocol, we must first understand the molecular characteristics that dictate the compound's behavior.

      Mechanistic Causality of Hazards:

      • Electrophilic Reactivity: The carboxaldehyde moiety is highly electrophilic, making it reactive toward nucleophiles—including proteins and moisture in the skin, eyes, and respiratory tract. This is the primary driver behind its classification as a severe irritant (H315, H319, H335)[1],[2].

      • Lipophilicity: The methoxy and phenyl substituents significantly increase the molecule's lipophilicity. This allows the compound to easily bypass aqueous barriers and penetrate dermal layers, necessitating strict barrier protection (nitrile gloves) and rendering water-based decontamination ineffective.

      Quantitative Data & Hazard Thresholds
      ParameterSpecification / Value
      Chemical Name This compound
      CAS Number 1227582-94-6
      Molecular Formula C13H11NO2
      Molecular Weight 213.23 g/mol
      Physical State Solid / Powder
      GHS Hazard Codes H315 (Skin), H319 (Eye), H335 (Respiratory)[1],[2]
      Disposal Code P501 (Hazardous Waste Disposal)[1]
      Waste Category Non-halogenated organic solid

      Operational Workflows: P501 Disposal Procedures

      Under the Globally Harmonized System (GHS), the P501 precautionary statement mandates that the chemical and its container must be disposed of in accordance with local, regional, and national hazardous waste regulations[1],[3]. Because the pyridine ring is highly stable and resistant to standard biological degradation in wastewater treatment plants, high-temperature incineration is the only self-validating method to ensure complete molecular destruction.

      Protocol A: Routine Waste Segregation and Disposal
      • Segregation: Place all unreacted this compound and contaminated solid consumables (e.g., weighing papers, pipette tips, gloves) into a designated, leak-proof hazardous waste container labeled "Non-Halogenated Organic Solid Waste"[3].

        • Causality: Segregating non-halogenated waste from halogenated waste is critical. Mixing them can lead to the formation of highly toxic dioxins during the incineration process.

      • Primary Container Decontamination: A container that held this chemical is not considered "empty" until all residue is removed[3]. Triple-rinse the glass or plastic container using a polar organic solvent (e.g., isopropanol or acetone).

        • Causality: Due to the compound's lipophilicity, water will not dissolve the residue. An organic solvent ensures complete dissolution and removal from the container walls.

      • Rinsate Management: Collect the solvent rinsate and transfer it to a "Non-Halogenated Organic Liquid Waste" carboy. The triple-rinsed primary container can now be defaced of its labels and disposed of as standard glass/plastic waste.

      • Final Disposition: Transfer the sealed, labeled solid waste container to your facility's Satellite Accumulation Area (SAA). The waste must be collected by a licensed EHS contractor for high-temperature chemical incineration[3].

      Spill Response & Decontamination Workflow

      In the event of an accidental release, immediate containment is required to prevent aerosolization of the respiratory irritant.

      SpillWorkflow Spill Spill Detected (this compound) Assess Assess Spill Volume & State Spill->Assess Minor Minor Spill (< 50g) Initiate Local Cleanup Assess->Minor < 50g Major Major Spill (> 50g) Evacuate & Call EHS Assess->Major > 50g Dampen Dampen with Isopropanol (Suppress Dust) Minor->Dampen Recover Mechanically Recover (Non-sparking tools) Dampen->Recover Decon Surface Decontamination (Isopropanol / Soap) Recover->Decon Waste Transfer to Non-Halogenated Solid Waste Container Decon->Waste Protocol P501 Disposal Protocol (Incineration) Waste->Protocol

      Decision matrix and procedural workflow for this compound spill response.

      Protocol B: Minor Spill Recovery (< 50g)
      • PPE Donning: Immediately equip nitrile gloves, chemical splash goggles, and a lab coat. If the spill occurs outside a ventilated fume hood, don an N95 or P100 particulate respirator.

        • Causality: Respiratory protection is non-negotiable to prevent inhalation of micro-particulates of this H335 irritant[1].

      • Dust Suppression: Do not dry-sweep the powder. Lightly mist the spilled solid with isopropanol.

        • Causality: Dry sweeping generates airborne aerosols. Dampening the powder agglomerates the particles, mitigating inhalation risks and stabilizing the spill.

      • Mechanical Recovery: Use a non-sparking scoop or disposable anti-static spatula to collect the dampened solid. Transfer the material directly into a sealable hazardous waste bag.

      • Surface Decontamination: Wipe the affected benchtop with an isopropanol-soaked Kimwipe to dissolve any remaining lipophilic traces. Follow this with a secondary wipe using standard laboratory detergent and water to ensure the surface is chemically neutralized. Dispose of all wipes in the solid waste container[3].

      References

      • AOBChem. "Safety Data Sheet - this compound." aobchem.com. [Link]

      Sources

      Personal Protective Equipment (PPE) & Handling Guide: 2-Methoxy-5-phenylpyridine-4-carboxaldehyde

      [1]

      Executive Safety Summary & Hazard Analysis

      The "Why" Behind the Protocol: As a Senior Application Scientist, I emphasize that safety protocols for heterocyclic aldehydes like 2-Methoxy-5-phenylpyridine-4-carboxaldehyde must go beyond generic "lab safety." This molecule combines an electrophilic aldehyde motif with a lipophilic phenyl-pyridine core.

      • Chemical Reactivity: The aldehyde group at the C4 position is susceptible to autoxidation, rapidly forming the corresponding carboxylic acid upon exposure to air. This necessitates inert atmosphere handling not just for purity, but to prevent uncontrolled changes in chemical properties.

      • Toxicological Profile (Read-Across): While specific toxicological data for this exact intermediate may be sparse, structural analogs (substituted pyridine carboxaldehydes) are consistently classified as Skin/Eye Irritants (Category 2) and Respiratory Irritants (Category 3) . The methoxy and phenyl substitutions increase lipophilicity, potentially enhancing dermal absorption rates compared to bare pyridine.

      Core Directive: Treat this compound as a sensitizing irritant with potential for acute oral toxicity. Engineering controls (fume hoods) are the primary line of defense; PPE is the final barrier.

      Hierarchy of Controls & PPE Decision Matrix

      Do not rely on PPE alone.[1] Use this decision matrix to determine the necessary protection level based on your specific operation.

      PPE_Decision_MatrixStartOperation TypeSolid_HandlingHandling Solid / Powder(Weighing/Transfer)Start->Solid_HandlingSolution_HandlingHandling Solutions(Reaction/Workup)Start->Solution_HandlingEng_Control_SolidEngineering Control:Chemical Fume Hood(Sash at safe height)Solid_Handling->Eng_Control_SolidEng_Control_SolEngineering Control:Fume Hood + Secondary ContainmentSolution_Handling->Eng_Control_SolPPE_SolidPPE Required:1. Nitrile Gloves (Double)2. Safety Glasses w/ Side Shields3. Lab Coat (Cotton)Eng_Control_Solid->PPE_SolidPPE_SolPPE Required:1. Nitrile (0.11mm) or Laminate (if halogenated solv.)2. Chemical Splash Goggles3. Lab Coat + ApronEng_Control_Sol->PPE_Sol

      Figure 1: Decision matrix for selecting appropriate controls based on the physical state of the reagent.

      Detailed PPE Specifications

      The following table synthesizes field-proven protection standards for substituted pyridines.

      Protection ZoneComponentSpecificationTechnical Rationale
      Hand (Standard) Nitrile Gloves Min Thickness: 0.11 mm (4 mil)Standard: EN 374 / ASTM D6319Provides adequate splash protection against the solid aldehyde. Change immediately upon contamination.[2][3]
      Hand (High Risk) Laminate / Silver Shield Breakthrough: >480 minRequired if dissolved in penetrating solvents (e.g., DCM, THF) or during spill cleanup. Pyridines can permeate nitrile rapidly in solution.
      Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1 (D3 rating)Safety glasses are insufficient for liquids. Aldehydes are severe eye irritants; vapors can cause lacrimation. Goggles prevent vapor entry.
      Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmDo not inhale dust. If hood use is impossible (e.g., equipment maintenance), use a half-face respirator with P100/OV cartridges .
      Body Lab Coat Material: 100% Cotton or NomexSynthetic blends can melt into skin if a fire occurs (common with organic synthesis solvents).

      Operational Protocols: Handling & Storage[5][6][7][8][9][10][11][12][13]

      A. Storage (The "Self-Validating" System)

      To ensure the reagent remains usable and safe, you must prevent oxidation.

      • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

      • Temperature: Refrigeration (2–8°C) is recommended to slow autoxidation rates.

      • Container: Amber glass vials with Teflon-lined caps. (Amber glass prevents UV-initiated radical formation).

      B. Weighing & Transfer Workflow

      Objective: Transfer solid without generating dust or exposing the user to aerosols.

      • Preparation: Place the balance inside the chemical fume hood. If the balance is sensitive to drafts, use a draft shield, but never remove the chemical from the hood.

      • PPE Check: Don double nitrile gloves and safety glasses.

      • Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat. Substituted pyridines can be static-prone, leading to "flying" powder.

      • Transfer:

        • Open the vial only inside the hood.

        • Weigh the necessary amount.

        • Immediate Reseal: Purge the source vial with nitrogen immediately after use and seal with Parafilm.

      • Decontamination: Wipe the balance area with a tissue dampened with acetone/ethanol. Dispose of the tissue as solid hazardous waste.

      Emergency Response: Spills & Exposure[2][5][11]

      In the event of a spill, the priority is personnel safety, followed by containment.[3]

      Spill_ResponseSpill_EventSpill DetectedEvacuate1. Evacuate Immediate AreaAlert Lab PersonnelSpill_Event->EvacuateAssess2. Assess Volume & State(Solid vs. Liquid)Evacuate->AssessSolid_CleanupSolid Spill:Cover with wet paper towelto prevent dust -> ScoopAssess->Solid_CleanupPowderLiquid_CleanupLiquid/Solution Spill:Cover with Vermiculite/SandDo NOT use combustible ragsAssess->Liquid_CleanupSolutionDisposal3. Collect in HazardousWaste ContainerSolid_Cleanup->DisposalLiquid_Cleanup->DisposalDecon4. Wash Surface withSoap & Water (2x)Disposal->Decon

      Figure 2: Step-by-step workflow for managing accidental release.

      Exposure First Aid
      • Eye Contact: Flush immediately with water for 15 minutes .[4] Hold eyelids apart. Seek medical attention (Aldehydes can cause delayed damage).

      • Skin Contact: Wash with soap and water.[5][6][4][7][8][9] Do not use organic solvents (ethanol/acetone) on skin, as this may increase absorption of the pyridine ring.

      • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

      Disposal & Waste Management

      Disposal must comply with RCRA (USA) or local environmental regulations.

      • Segregation:

        • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the "Solid Hazardous Waste" drum.

        • Liquid Waste: If dissolved in non-halogenated solvents (e.g., Ethyl Acetate), use the Organic Non-Halogenated stream. If dissolved in DCM/Chloroform, use the Halogenated stream.

      • Quenching (Optional for large quantities): Small amounts of aldehydes can be oxidized to the corresponding carboxylic acid using dilute KMnO4 or bleach before disposal, but for standard lab scale (<5g), direct disposal into the organic waste stream is safer and preferred to avoid exotherms.

      References

      • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridinecarboxaldehydes. Retrieved from [Link]

      • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

      • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

      • European Chemicals Agency (ECHA). C&L Inventory: Pyridine-4-carbaldehyde hazards. Retrieved from [Link]

      ×

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